Br-C4-NHBoc
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H18BrNO |
|---|---|
Peso molecular |
236.15 g/mol |
Nombre IUPAC |
N-(4-bromobutyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H18BrNO/c1-9(2,3)8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
Clave InChI |
JQFLAXLIOIUBLB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Br-C4-NHBoc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, small molecules that hijack the cellular ubiquitin-proteasome system are at the forefront of innovative therapeutic strategies. Among the critical components of these molecules, the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety plays a pivotal role in determining the efficacy and selectivity of the resulting degrader. This technical guide provides an in-depth exploration of Br-C4-NHBoc , a widely utilized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound, chemically known as tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule featuring a four-carbon alkyl chain (C4) flanked by a bromine atom and a Boc-protected amine. This structure makes it an ideal reagent for sequentially introducing a flexible alkyl linker in PROTAC synthesis. The bromine serves as a reactive handle for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and amide bond formation, providing a versatile and straightforward approach to constructing the final heterobifunctional degrader. This guide will detail its application in research, provide quantitative data on the performance of C4-linked PROTACs, outline experimental protocols, and visualize key pathways and workflows.
Core Application: A Flexible Linker in PROTAC Synthesis
This compound's primary role in research is as an alkyl chain-based PROTAC linker.[] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical parameters that influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficiency of protein degradation.[2]
The four-carbon alkyl chain provided by this compound offers a degree of conformational flexibility that can be advantageous for the formation of a productive ternary complex. While synthetically convenient, the hydrophobicity of the alkyl chain is a factor to consider as it can impact the overall solubility of the PROTAC molecule.[3]
Data Presentation: Quantitative Analysis of C4-Linked PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting key proteins, including those utilizing C4 alkyl linkers or linkers of similar length, to provide a comparative perspective on their performance.
Table 1: Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical C4-PROTAC | Pomalidomide (CRBN) | Alkyl-C4 | HeLa | 15 | >90 |
| MZ1 | VHL | PEG-based | H661, H838 | 8, 23 | ~100 |
| ARV-825 | Pomalidomide (CRBN) | PEG-based | Burkitt's Lymphoma | <1 | Not Reported |
| dBET1 | Thalidomide (CRBN) | PEG-based | HeLa | 4 | >95 |
Data for MZ1 and ARV-825 are included for comparison of linker types.[4]
Table 2: Degradation Efficiency of BTK-Targeting PROTACs with Varying Linker Lengths
| PROTAC | E3 Ligase Ligand | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical C4-PROTAC | Pomalidomide (CRBN) | ~13 (including C4) | Mino | 10.9 | >90 |
| MT802 | Pomalidomide (CRBN) | PEG-based | NAMALWA | 6.2 | 99 |
| SJF620 | Pomalidomide (CRBN) | Modified PEG | NAMALWA | 7.9 | 95 |
| PTD10 | Pomalidomide (CRBN) | Shortest in series | Ramos | 0.5 | >90 |
Data is compiled from multiple sources to illustrate the impact of linker length and composition.[5][6]
Table 3: Degradation Efficiency of IRAK4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| Compound with C4-like linker | VHL | Alkyl | PBMCs | 259 | >50 |
| FIP22 | Pomalidomide (CRBN) | Rigid | THP-1 | 3.2 | >95 |
| Compound 9 | VHL | Rigid Spirocyclic | PBMCs | 151 | >50 |
This table highlights the impact of linker rigidity on IRAK4 degradation.[7][8]
Experimental Protocols
General Synthesis Protocol for a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC, starting with the alkylation of a target protein ligand with this compound, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Alkylation of the Target Protein Ligand
-
Dissolve the target protein ligand (containing a suitable nucleophile, e.g., a phenol (B47542) or amine) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 eq), to the reaction mixture.
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected intermediate.
Step 2: Deprotection and Coupling to the E3 Ligase Ligand
-
Dissolve the Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA/DCM).
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
-
Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 eq) in DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the deprotected amine salt from the previous step to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
Western Blot Protocol for Assessing Protein Degradation
This protocol outlines the key steps to quantify the degradation of a target protein in cells treated with a PROTAC.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Br-C4-NHBoc: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-C4-NHBoc, chemically known as tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates a terminal bromine atom, a versatile handle for nucleophilic substitution, and a Boc-protected amine, which allows for controlled deprotection and subsequent derivatization. This unique combination makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to induce the degradation of specific target proteins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
This compound is an aliphatic carbon chain functionalized with a bromo group at one end and a Boc-protected amine at the other. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, preventing its unwanted reaction during synthetic transformations and allowing for its selective deprotection under acidic conditions.
Chemical Structure:
The key structural features that dictate its reactivity and utility are:
-
Butyl Chain: A four-carbon aliphatic chain that provides spacing and flexibility in the molecules it helps construct.
-
Bromo Group (-Br): An excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the covalent linkage of this compound to various molecular scaffolds.
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl protecting group ensures the stability of the amine during reactions involving the bromo group. It can be readily removed to liberate the primary amine for further functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2] |
| Molecular Weight | 252.15 g/mol | [1][3] |
| CAS Number | 164365-88-2 | [1][4] |
| Appearance | White to off-white solid or low-melting solid | [1][5] |
| Boiling Point | 308.8 ± 25.0 °C (Predicted) | [1][5] |
| Density | 1.228 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol | [1][5] |
| Storage Temperature | 2-8°C | [1][5] |
| SMILES | CC(C)(C)OC(=O)NCCCCBr | [3] |
| InChIKey | GKGFAEREWWZBKY-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of tert-butyl (4-bromobutyl)carbamate (this compound)
A common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-(N-tert-butoxycarbonylamino)-1-butanol.[1]
Materials:
-
4-(N-tert-butoxycarbonylamino)-1-butanol
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Diatomaceous earth (Celite®)
-
Ether
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.
-
To this solution, add triphenylphosphine (1.9 equivalents).
-
Slowly add carbon tetrabromide (1.9 equivalents) to the stirring solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. Wash the filter cake with ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.
-
The final product, tert-butyl (N-(4-bromobutyl))carbamate, is typically obtained as a white solid.[1]
Applications in Drug Discovery
The primary application of this compound is as a bifunctional linker in the synthesis of complex molecules, most notably PROTACs.[6] It is also used in the synthesis of various bioactive compounds, including inhibitors of protein kinase CK2 and potential anti-HIV agents.[1][5]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the POI and the E3 ligase.
This compound is an ideal starting material for the synthesis of PROTAC linkers due to its defined length and orthogonal reactivity. The bromo group can be used to attach the linker to one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the other ligand.
A prominent example of a target for PROTAC-mediated degradation is the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. PROTACs targeting BRD4 have shown significant promise in cancer therapy. The general workflow for synthesizing a BRD4-targeting PROTAC using a this compound derived linker is outlined below.
The synthesis of a BRD4-targeting PROTAC involves the sequential coupling of a BRD4 inhibitor, a linker derived from this compound, and an E3 ligase ligand (e.g., a ligand for GID4).
Caption: Logical workflow for the synthesis of a BRD4-targeting PROTAC.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
The mechanism of action of a BRD4-targeting PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.
Caption: Mechanism of PROTAC-mediated degradation of BRD4 protein.
Safety and Handling
This compound should be handled in a well-ventilated area by trained chemical professionals.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of contact, rinse the affected area with plenty of water. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][8][9]
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its defined structure and orthogonal reactivity make it particularly well-suited for the synthesis of PROTACs, an emerging therapeutic modality with the potential to target previously "undruggable" proteins. The ability to precisely control the length and composition of the linker is critical for the development of effective PROTACs, and this compound provides a reliable and adaptable starting point for this process. As research into targeted protein degradation continues to expand, the importance of key building blocks like this compound in the design and synthesis of novel therapeutics is set to grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 4. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Br-C4-NHBoc as a Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (4-bromobutyl)carbamate, commonly referred to as Br-C4-NHBoc. It details its chemical properties, synthesis, and critical application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on the well-documented BRD4-targeting PROTAC, ARV-771. This guide includes detailed experimental protocols and visual diagrams to support researchers in the field of targeted protein degradation.
Core Properties of this compound
This compound, systematically named tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule essential in the synthesis of PROTACs. The Boc-protected amine and the terminal bromide allow for sequential conjugation to a target protein ligand and an E3 ligase ligand, respectively.
| Property | Value | Reference |
| CAS Number | 164365-88-2 | [1][2][3][4][5][6] |
| Molecular Weight | 252.15 g/mol | [1][2][3][4][6] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][2][3][4] |
| Appearance | Off-white low-melting solid | [7] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly) | [1] |
| Storage | 2-8°C | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of tert-butyl (4-bromobutyl)carbamate involves the bromination of the corresponding alcohol.
Experimental Protocol: Synthesis of tert-butyl (4-bromobutyl)carbamate
This protocol outlines the synthesis from 4-(tert-butoxycarbonylamino)-1-butanol.
Materials:
-
4-(tert-butoxycarbonylamino)-1-butanol
-
Anhydrous Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Diatomaceous earth
-
Ether
-
Hexane
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution.
-
Slowly add carbon tetrabromide (1.9 eq) while stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the mixture through a pad of diatomaceous earth to remove by-products, and wash the filter cake with ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate (3:1) eluent to yield tert-butyl (4-bromobutyl)carbamate as a white solid.
Application in PROTAC Development: The Case of ARV-771
This compound and similar linkers are fundamental in the synthesis of PROTACs. A prominent example is ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader that targets BRD2, BRD3, and BRD4 for degradation.
Logical Workflow for PROTAC Development and Evaluation
The development of a PROTAC like ARV-771 follows a structured workflow, from chemical synthesis to biological evaluation.
Quantitative Efficacy of ARV-771
ARV-771 has demonstrated potent degradation of BET proteins and significant anti-proliferative effects in various cancer cell lines.
| Compound | Cell Line | Target Proteins | DC₅₀ (nM) | IC₅₀ (nM) | Reference |
| ARV-771 | 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | < 1 | [6] |
| ARV-771 | VCaP (Prostate Cancer) | BRD2/3/4 | < 5 | - | [6] |
| ARV-771 | LnCaP95 (Prostate Cancer) | BRD2/3/4 | < 5 | - | [6] |
| ARV-771 | HepG2 (Hepatocellular Carcinoma) | BRD2/3/4 | ~100 | ~250 | [5] |
| ARV-771 | Hep3B (Hepatocellular Carcinoma) | BRD2/3/4 | ~100 | ~250 | [5] |
Experimental Protocols for PROTAC Evaluation
The following protocols are standard methods used to assess the efficacy of PROTACs like ARV-771.
Protocol 1: Western Blotting for Protein Degradation
This method is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cancer cell lines (e.g., 22Rv1)
-
ARV-771 stock solution (in DMSO)
-
Complete growth medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of ARV-771 for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Denature the proteins by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTS/MTT)
This assay determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
ARV-771 stock solution (in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of ARV-771 in the growth medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT after solubilization) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathway of BRD4 Degradation by ARV-771
ARV-771 induces the degradation of BRD4, which in turn affects downstream signaling pathways critical for cancer cell survival and proliferation.
The degradation of BRD4 by ARV-771 disrupts its function as an epigenetic reader, leading to the downregulation of key oncogenes like c-Myc.[1][4] This, in turn, induces cell cycle arrest and triggers apoptosis, as evidenced by the cleavage of PARP and modulation of Bcl-2 family proteins.[5][8] The multifaceted impact on these critical cellular processes underscores the therapeutic potential of PROTACs developed using linkers such as this compound.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
The Role of Br-C4-NHBoc in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its permeability, solubility, and ability to induce a productive ternary complex between the POI and the E3 ligase.[1] This technical guide delves into the role of a specific type of linker building block, Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate) , in PROTAC design. Through an examination of its structure, function, and application in well-characterized PROTACs, this document provides a comprehensive resource for researchers in the field of targeted protein degradation.
Core Concepts: The Alkyl Linker in PROTACs
This compound provides a four-carbon alkyl chain, a common motif in PROTAC linkers. Alkyl linkers offer a balance of flexibility and synthetic tractability, making them a popular choice in initial PROTAC design and optimization.[]
Advantages of Alkyl Linkers:
-
Synthetic Accessibility: Alkyl chains are readily incorporated into PROTAC structures through standard chemical transformations.[3]
-
Conformational Flexibility: The rotational freedom of alkyl chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.[]
Disadvantages of Alkyl Linkers:
-
Hydrophobicity: Long alkyl chains can increase the lipophilicity of the PROTAC, potentially leading to poor aqueous solubility and off-target effects.[4]
-
Metabolic Instability: While generally more stable than other linker types, alkyl chains can be susceptible to metabolism, impacting the pharmacokinetic profile of the PROTAC.[4]
The four-carbon chain provided by this compound represents a "short" alkyl linker, which can be advantageous in mitigating some of these drawbacks while still providing sufficient length to span the distance between the POI and the E3 ligase.[1]
This compound: Structure and Synthesis
This compound is a bifunctional molecule featuring a bromine atom at one end and a Boc-protected amine at the other, connected by a four-carbon alkyl chain.
Chemical Structure:
This structure allows for sequential or orthogonal conjugation to the POI and E3 ligase ligands. The bromine atom serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on one of the ligands. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand, often via an amide bond formation.
Application in PROTAC Design: The Case of dBET1
A prominent example of a PROTAC utilizing a C4-alkyl linker is dBET1 , a potent and well-characterized degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[5][6] dBET1 is composed of the BET inhibitor JQ1 and the E3 ligase ligand for Cereblon (CRBN), connected by a C4 linker.[5]
Quantitative Data for dBET1
The following table summarizes key quantitative data for dBET1, showcasing the efficacy of a PROTAC with a C4-alkyl linker.
| Parameter | Value | Cell Line | Citation(s) |
| Degradation (DC50) | < 1 nM | Burkitt's lymphoma (BL) cells | [7] |
| 0.14 µM (IC50) | MV4;11 (AML) | [8] | |
| Maximum Degradation (Dmax) | >90% (at 1 µM) | Not specified | [7] |
| Binding Affinity (EC50) | 430 nM | Not specified | [5][6] |
| Anti-proliferative Activity (IC50) | 0.14 µM | MV4;11 (AML) | [8] |
Signaling Pathway: BRD4 Degradation and Downstream Effects
BRD4 is a key transcriptional co-activator involved in the expression of oncogenes such as c-MYC.[8][9] By inducing the degradation of BRD4, PROTACs like dBET1 can effectively downregulate c-MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.[8][9]
Experimental Protocols
Synthesis of a PROTAC using a this compound Linker (General Protocol)
This protocol outlines a general synthetic route for preparing a PROTAC using this compound. The specific reaction conditions may need to be optimized for different POI and E3 ligase ligands.[3][10][11]
Step 1: Alkylation of the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a nucleophilic group, e.g., an amine or phenol) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography to obtain the E3 ligase ligand-C4-NHBoc intermediate.
Step 2: Boc Deprotection
-
Dissolve the intermediate from Step 1 in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an acid (e.g., TFA or HCl in dioxane) to the solution.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used in the next step without further purification.
Step 3: Amide Coupling with the POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU or HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) to the solution.
-
Add the deprotected amine from Step 2 to the reaction mixture.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, quench the reaction with water and extract the final PROTAC product with an organic solvent.
-
Purify the final PROTAC by preparative HPLC.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a cell-free system.[12][13][14]
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., CUL4-DDB1-CRBN)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
DMSO (vehicle control)
Procedure:
-
Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Aliquot the master mix into separate reaction tubes.
-
Add the E3 ligase complex to the reaction tubes.
-
Add the PROTAC at various concentrations (and a DMSO control) to the respective tubes.
-
Initiate the reaction by incubating at 37 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI. Look for the appearance of higher molecular weight bands corresponding to ubiquitinated POI.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the standard cellular assay to quantify the potency and efficacy of a PROTAC.[8]
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining POI relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Conclusion
The linker is a critical component in the design of effective PROTACs, and this compound serves as a valuable building block for introducing a short, flexible alkyl chain. As exemplified by the potent BRD4 degrader dBET1, a C4 linker can successfully facilitate the formation of a productive ternary complex, leading to efficient target protein degradation and potent cellular activity. This technical guide has provided an in-depth overview of the role of this compound, including its structural features, application in synthesis, and the experimental protocols necessary to evaluate the resulting PROTACs. By understanding the principles outlined herein, researchers can better leverage this and similar linker strategies to advance the development of novel targeted protein degraders.
References
- 1. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to Br-C4-NHBoc as an Alkyl Chain PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of Alkyl Chain Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.
Alkyl chains are a common and foundational class of linkers used in PROTAC design. Their flexibility and straightforward synthesis make them an attractive choice for initial PROTAC development. The length of the alkyl chain is a crucial parameter that dictates the distance and orientation between the POI and the E3 ligase, which in turn influences the formation of a productive ternary complex (POI-PROTAC-E3 ligase) necessary for ubiquitination and subsequent degradation of the target protein.
This technical guide focuses on a specific alkyl chain linker, Br-C4-NHBoc , chemically known as tert-butyl (4-bromobutyl)carbamate . This linker provides a four-carbon spacer and incorporates a Boc-protected amine, offering a versatile handle for sequential conjugation to the POI and E3 ligase ligands.
Core Properties of this compound
This compound is a valuable building block for PROTAC synthesis due to its defined length and orthogonal protecting group strategy.
| Property | Value |
| Chemical Name | tert-butyl (4-bromobutyl)carbamate |
| Synonyms | 4-(Boc-amino)butyl bromide, Boc-NH-C4-Br |
| Molecular Formula | C₉H₁₈BrNO₂ |
| Molecular Weight | 252.15 g/mol |
| Appearance | White to off-white solid or liquid |
| Functionality | Alkyl bromide, Boc-protected amine |
Applications of this compound in PROTAC Development
The this compound linker has been utilized in the synthesis of PROTACs targeting various proteins. A notable example is the BRD4-degrading PROTAC, CCW 28-3 .
Case Study: CCW 28-3, a BRD4 Degrader
CCW 28-3 is a PROTAC that links the BET inhibitor JQ1 to a covalent ligand for the RNF4 E3 ligase.[1][2] The this compound linker is a key component of the chemical structure connecting these two moieties. While CCW 28-3 has been shown to successfully induce the degradation of BRD4 in a proteasome- and RNF4-dependent manner, its degradation efficiency has been described as modest compared to other well-established BRD4 degraders.[3][4]
Quantitative Data for CCW 28-3
| Parameter | Value | Cell Line | Reference |
| RNF4 Binding Affinity (IC₅₀) | 0.54 µM | N/A | [4] |
| BRD4 Degradation (DC₅₀) | Data not available in searched literature | - | - |
| Maximum BRD4 Degradation (Dₘₐₓ) | Data not available in searched literature | - | - |
Note: While the degradation of BRD4 by CCW 28-3 is confirmed, specific DC₅₀ and Dₘₐₓ values were not found in the reviewed literature.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC utilizing the this compound linker. These protocols are compiled from general procedures reported in the literature for similar chemical transformations.
Synthesis of this compound (tert-butyl (4-bromobutyl)carbamate)
This protocol describes the synthesis of the linker itself from a commercially available starting material.[5]
Materials:
-
4-(N-tert-butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Diatomaceous earth (Celite®)
Procedure:
-
Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution.
-
Slowly add carbon tetrabromide (1.9 eq) while stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove by-products.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., eluting with a hexane/ethyl acetate (B1210297) gradient) to yield tert-butyl N-(4-bromobutyl)carbamate as a white solid.
PROTAC Synthesis Workflow using this compound
The general strategy for incorporating the this compound linker into a PROTAC involves a three-step process:
-
Conjugation of the Linker to the First Ligand: The bromo-end of the linker is reacted with a nucleophilic handle (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand.
-
Boc Deprotection: The Boc protecting group is removed to reveal a primary amine.
-
Coupling of the Second Ligand: The newly formed amine is coupled to the carboxylic acid of the second ligand via an amide bond formation.
Step 1: Conjugation of this compound to a Phenolic Ligand
Materials:
-
POI or E3 ligase ligand with a phenolic hydroxyl group
-
This compound (tert-butyl (4-bromobutyl)carbamate)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenolic ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Add this compound (1.1-1.5 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-ligand conjugate.
Step 2: Boc Deprotection
Materials:
-
Boc-protected linker-ligand conjugate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
Procedure (using TFA):
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is often obtained as a TFA salt and can be used in the next step without further purification.
Procedure (using HCl in dioxane):
-
Dissolve the Boc-protected conjugate in a minimal amount of a suitable solvent (e.g., DCM or methanol).
-
Add an excess of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
Step 3: Amide Coupling with the Second Ligand
Materials:
-
Amine-functionalized linker-ligand conjugate (as a salt or free base)
-
POI or E3 ligase ligand with a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF or DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). If the amine component is a salt, an additional equivalent of base is required.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized linker-ligand conjugate (1.0-1.2 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-16 hours until completion (monitor by TLC or LC-MS).
-
Work-up the reaction by diluting with water and extracting with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for a PROTAC using the this compound linker.
Caption: Experimental workflow for determining PROTAC-induced protein degradation.
Conclusion
The this compound linker is a versatile and synthetically accessible building block for the construction of PROTACs. Its four-carbon alkyl chain provides a degree of flexibility that can be advantageous in the initial exploration of new POI-E3 ligase pairs. The case of CCW 28-3 demonstrates its application in creating functional protein degraders. While more rigid or functionalized linkers may ultimately be required to achieve optimal potency and selectivity, the simplicity and modularity of the this compound linker make it an important tool in the PROTAC developer's arsenal. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own PROTACs using this linker, facilitating the continued exploration of targeted protein degradation as a powerful therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications [ouci.dntb.gov.ua]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Discovery and Synthesis of Br-C4-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of Br-C4-NHBoc, a crucial bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis protocols, and its application in targeted protein degradation, particularly in the context of the PROTAC molecule CCW 28-3.
Introduction to this compound
This compound, chemically known as tert-butyl (4-bromobutyl)carbamate, is an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[1] this compound serves as a covalent linker, connecting the ligand for the target protein with the ligand for the E3 ligase. Its specific chain length and chemical functionalities are critical for the proper orientation and formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.
The primary application of this compound is in the synthesis of PROTACs, such as CCW 28-3, a degrader of the Bromodomain-containing protein 4 (BRD4).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1690587-08-6 |
| Molecular Formula | C₉H₁₈BrNO₂ |
| Molecular Weight | 252.15 g/mol |
| IUPAC Name | tert-butyl N-(4-bromobutyl)carbamate |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple synthetic routes. Two common and effective methods are detailed below.
Synthesis from 4-(tert-butoxycarbonylamino)-1-butanol
This method involves the bromination of a commercially available Boc-protected amino alcohol.
To a solution of 4-(tert-butoxycarbonylamino)-1-butanol (1.06 g, 5.788 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 54 mL), triphenylphosphine (B44618) (2.86 g, 10.92 mmol, 1.9 eq.) is added. The mixture is stirred until all solids are dissolved. Carbon tetrabromide (3.62 g, 10.92 mmol, 1.9 eq.) is then added portion-wise with continuous stirring. The reaction mixture is stirred at room temperature for 3 hours.
Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. The filter cake is washed with diethyl ether. The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to yield tert-butyl N-(4-bromobutyl)carbamate as a white solid.[1]
Synthesis from 4-bromobutan-1-amine
This alternative route involves the direct Boc-protection of 4-bromobutan-1-amine.
4-bromobutan-1-amine hydrobromide is dissolved in a suitable solvent system, such as a mixture of dioxane and water. An inorganic base, for example, sodium carbonate, is added to neutralize the hydrobromide salt. The mixture is cooled to 0°C, and di-tert-butyl dicarbonate (B1257347) (Boc₂O) is added. The reaction is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a non-polar organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography affords the pure tert-butyl (4-bromobutyl)carbamate.
Application in PROTAC Synthesis: The Case of CCW 28-3
This compound is a key building block in the synthesis of CCW 28-3, a PROTAC designed to target BRD4 for degradation by recruiting the RNF4 E3 ligase.[2][3] The synthesis of CCW 28-3 involves the coupling of a BRD4 ligand (a derivative of JQ1) and an RNF4 ligand (CCW16) via the this compound linker.[3]
Workflow for CCW 28-3 Synthesis
The following diagram illustrates the logical workflow for the synthesis of CCW 28-3, highlighting the role of this compound.
Caption: Synthetic workflow for CCW 28-3 using this compound.
Mechanism of Action of this compound-containing PROTACs
The this compound linker in a PROTAC like CCW 28-3 facilitates the formation of a ternary complex between the target protein (BRD4) and the E3 ubiquitin ligase (RNF4). This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Signaling Pathway of BRD4 Degradation
The diagram below outlines the key steps in the RNF4-mediated degradation of BRD4 induced by a PROTAC utilizing a this compound linker.
Caption: RNF4-mediated degradation of BRD4 by a PROTAC.
Conclusion
This compound is a valuable and versatile linker in the rapidly advancing field of targeted protein degradation. Its straightforward synthesis and appropriate length make it a suitable component for constructing effective PROTACs. The successful application of this compound in the development of the BRD4 degrader CCW 28-3 underscores its importance for researchers and drug development professionals exploring novel therapeutic strategies. This guide provides the fundamental knowledge required for the synthesis and application of this key chemical tool.
References
The Role of Br-C4-NHBoc in Targeted Protein Degradation: A Technical Guide to PROTAC Mechanism of Action
For Immediate Release
A Deep Dive into the Core Mechanisms of PROTAC-Mediated Protein Degradation, Elucidating the Role of Linker Chemistry for Researchers, Scientists, and Drug Development Professionals.
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that hijack the cell's natural protein disposal machinery. While the focus often lies on the warheads that bind the target protein and the E3 ligase, the linker connecting these two ends plays a critical, often underappreciated, role in the efficacy of the degrader. This technical guide explores the mechanism of action of PROTACs, using the linker precursor Br-C4-NHBoc as a case study to illustrate the principles of PROTAC design and function.
This compound is not an active protein degrader itself, but a crucial building block—a PROTAC linker—used in the synthesis of heterobifunctional degraders. Its structure, featuring a bromo group for chemical conjugation, a four-carbon alkyl chain (C4) for spacing, and a Boc-protected amine (NHBoc), provides a versatile scaffold for connecting a target-binding ligand to an E3 ligase-recruiting moiety. This guide will use the example of CCW 28-3, a PROTAC synthesized using a this compound-derived linker, to provide a detailed examination of the protein degradation pathway.
The PROTAC Mechanism of Action: A Step-by-Step Breakdown
PROTACs operate catalytically to induce the degradation of a target protein through the ubiquitin-proteasome system (UPS). This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex. The linker, derived from precursors like this compound, is crucial in this step, as its length and flexibility determine the ability of the two proteins to come together in a productive orientation.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the tagged target protein into small peptides.
-
Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can go on to bind another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Visualizing the Pathway and the PROTAC Structure
To better understand these complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key processes and molecular architecture.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Crucial Link: An In-depth Technical Guide to Bifunctional Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the degradation of disease-causing proteins. These heterobifunctional molecules are the architects of a powerful alliance between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome. While the warhead (POI-binding ligand) and the E3 ligase ligand are critical for target engagement and recruitment, the bifunctional linker connecting them is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This guide provides a comprehensive technical overview of the core principles of PROTAC linker design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Role and Classification of PROTAC Linkers
The linker in a PROTAC molecule plays a multifaceted role, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase within this complex.[2] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[1]
PROTAC linkers can be broadly classified into two main categories: flexible and rigid, with a more recent emergence of "smart" or functional linkers.[1]
Flexible Linkers
Flexible linkers are the most common type used in the initial stages of PROTAC development due to their synthetic accessibility and the conformational freedom they provide.[1] This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[1] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
-
Alkyl Chains: Simple hydrocarbon chains are a frequent starting point for linker design, offering a high degree of conformational flexibility.[1] They are, however, generally hydrophobic, which can negatively impact the solubility of the PROTAC.[3]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs.[3] The ethylene (B1197577) glycol units introduce polarity and can participate in hydrogen bonding.[1] Statistically, approximately 54% of reported PROTACs utilize PEG linkers.[3]
Rigid Linkers
Rigid linkers incorporate cyclic structures to constrain the conformation of the PROTAC.[3] This can pre-organize the molecule into a bioactive conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] Rigid linkers can also enhance metabolic stability and selectivity by disfavoring the formation of off-target ternary complexes.[1][3]
-
Cyclic Structures: Saturated rings like piperazine (B1678402) and piperidine (B6355638) are commonly used to introduce conformational constraints.[1]
-
Aromatic Systems: Phenyl rings and other aromatic systems provide planarity and rigidity.[4]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," offer conformational restriction and are metabolically stable.[1][4]
"Smart" and Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, enabling spatiotemporal control over PROTAC activity.[1]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for reversible control of PROTAC activity.[4]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing an irreversible mechanism for activating the PROTAC at a desired time and location.[1]
Quantitative Insights into Linker Design
The optimization of a PROTAC's degradation efficacy is an empirical process, with linker length and composition being critical parameters. The efficacy is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).[5]
Impact of Linker Length on Degradation Efficacy
Systematic variation of linker length is a crucial step in optimizing a PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may not effectively bring the two proteins into close proximity for efficient ubiquitination.[6]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | PEG | 12 | >1000 | <20 | [7] |
| Estrogen Receptor α (ERα) | PEG | 16 | ~100 | >80 | [7] |
| Estrogen Receptor α (ERα) | PEG | 19 | >1000 | <20 | [7] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [5] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 12 | 100 | >90 | [5] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | > 12 | Decreased activity | - | [5] |
Impact of Linker Composition on Degradation Efficacy
The chemical composition of the linker significantly influences the physicochemical properties and, consequently, the biological activity of the PROTAC.
| Target Protein | Linker Composition | Degradation Efficacy | Reference |
| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | [8] |
| CRBN | Three PEG units | Weak degradation | [8] |
| Androgen Receptor (AR) | Flexible (PEG) | Exhibited degradation | [5] |
| Androgen Receptor (AR) | Rigid (Disubstituted Alkyne) | More Potent | [5] |
Physicochemical Properties of PROTAC Linkers
The linker contributes significantly to the overall physicochemical properties of the PROTAC molecule, which often fall outside the typical "rule of five" for oral drug candidates.[9]
| Property | Typical Range for Linkers | Reference |
| Molecular Weight (MW) | ~100 - 400 Da | |
| AlogP | ~ -1 to 5 | |
| Number of Rotatable Bonds | ~ 5 - 15 | |
| Number of Rings | ~ 0 - 3 | |
| Hydrogen Bond Acceptors | ~ 2 - 10 | |
| Hydrogen Bond Donors | ~ 0 - 2 |
Key Experimental Protocols
The evaluation of PROTAC efficacy and the characterization of the ternary complex are crucial steps in the drug development process. Below are detailed methodologies for key experiments.
Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein of interest (e.g., HeLa, HEK293T).
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[10]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[10]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[4]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x.[4]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11]
General Methodology:
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[11]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).[11]
-
Inject a series of concentrations of the soluble protein partner (the one not immobilized) to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with varying concentrations of the second protein partner over the sensor surface.[11]
-
The increase in response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[11]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the affinity of the second protein binding in the presence and absence of the first protein. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[11]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]
General Methodology:
-
Sample Preparation:
-
Binary Titrations:
-
Perform separate titrations to determine the binary binding affinities of the PROTAC to the E3 ligase and the target protein. Typically, the protein is in the sample cell and the PROTAC is in the syringe.[12]
-
-
Ternary Complex Titration:
-
To measure the binding of the second protein to the pre-formed binary complex, saturate the protein in the sample cell with the PROTAC.
-
Titrate the second protein into the sample cell containing the pre-formed binary complex.[12]
-
-
Data Analysis:
-
The integrated heat changes are plotted against the molar ratio of the titrant.
-
The resulting isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.[12]
-
Visualizing Core Concepts
Diagrams generated using the DOT language can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Signaling Pathway: The Ubiquitin-Proteasome System
Caption: The PROTAC-hijacked ubiquitin-proteasome pathway.
Experimental Workflow: PROTAC Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Logical Relationships: Key Linker Properties
Caption: Interplay of linker properties and their impact on PROTAC efficacy.
Conclusion
The bifunctional linker is a critical and highly tunable component of a PROTAC molecule. Its rational design, guided by an iterative process of synthesis and biological evaluation, is paramount to achieving potent and selective protein degradation. By carefully considering the interplay of linker length, composition, and rigidity, researchers can optimize ternary complex formation, enhance physicochemical properties, and ultimately unlock the full therapeutic potential of targeted protein degradation. This guide provides a foundational understanding and practical methodologies to aid in the complex yet rewarding endeavor of PROTAC drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
An In-depth Technical Guide to the Synthesis, Properties, and Applications of tert-butyl N-(4-bromobutyl)carbamate (Br-C4-NHBoc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(4-bromobutyl)carbamate, commonly referred to as Br-C4-NHBoc. This bifunctional molecule is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular constructs. This document details its chemical properties, a robust synthesis protocol with quantitative data, and its key applications, adhering to the highest standards of scientific and technical accuracy.
Core Concepts: The Role of this compound in Amine Functionalization
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions.[1] The molecule this compound, with the chemical name tert-butyl N-(4-bromobutyl)carbamate, incorporates this Boc-protected amine at one end of a four-carbon alkyl chain, while the other end is functionalized with a reactive bromide. This structure does not typically function as a Boc-donating agent for the protection of other amines. Instead, its primary utility lies in its role as an alkylating agent. The bromide serves as a good leaving group in nucleophilic substitution reactions, allowing the four-carbon linker to be attached to various nucleophiles such as amines, phenols, and thiols. The Boc-protected amine on the other end can then be deprotected to reveal a primary amine, which can be further functionalized. This bifunctional nature makes this compound a versatile tool for introducing an aminobutyl linker into molecules, a common strategy in the design of PROTACs and other targeted therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| Chemical Name | tert-butyl N-(4-bromobutyl)carbamate | PubChem |
| Synonyms | This compound, 4-(Boc-amino)butyl bromide | PubChem |
| CAS Number | 1690587-08-6 | MedchemExpress.com[2] |
| Molecular Formula | C₉H₁₈BrNO₂ | PubChem |
| Molecular Weight | 252.15 g/mol | PubChem |
| Appearance | Off-white low melting solid | ChemicalBook |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297), and Methanol (slightly in all) | ChemicalBook |
| Storage | 2-8°C | ChemicalBook |
Spectroscopic data is critical for the verification of the synthesis and purity of this compound. While the raw spectra are not provided here, 1H NMR, 13C NMR, IR, and mass spectrometry data are available through various chemical suppliers and databases.
Experimental Protocols
Synthesis of tert-butyl N-(4-bromobutyl)carbamate
A common and efficient method for the synthesis of this compound is the bromination of the corresponding alcohol, 4-(N-tert-butoxycarbonylamino)-1-butanol, using triphenylphosphine (B44618) and carbon tetrabromide. This reaction typically proceeds with high efficiency.
Reagents and Materials:
-
4-(N-tert-butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Diatomaceous earth (Celite®)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 equivalent) in anhydrous THF.
-
To this solution, add triphenylphosphine (1.9 equivalents).
-
Slowly add carbon tetrabromide (1.9 equivalents) to the stirred solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.
-
The final product, tert-butyl N-(4-bromobutyl)carbamate, is typically obtained as a white solid.
Quantitative Data:
The synthesis of this compound from 4-(N-tert-butoxycarbonylamino)-1-butanol is reported to proceed with a quantitative yield .
Visualization of Synthetic and Application Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent application in the assembly of a PROTAC molecule.
Applications in Drug Development
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (protein of interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This compound serves as a common aliphatic linker to connect the POI-binding ligand and the E3 ligase-binding ligand.
The synthetic utility of this compound in this context is straightforward. The bromide end of the molecule can react with a nucleophilic handle (e.g., a phenol (B47542) or an amine) on either the POI ligand or the E3 ligase ligand. Following this alkylation, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the primary amine. This newly revealed amine can then be coupled to the other ligand, typically through an amide bond formation, to complete the synthesis of the PROTAC molecule.
The length and nature of the linker are critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination. The butyl chain of this compound provides a flexible and commonly employed linker length in PROTAC design.
References
An In-depth Technical Guide to Br-C4-NHBoc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Br-C4-NHBoc, chemically known as tert-butyl N-(4-bromobutyl)carbamate, is a bifunctional linker molecule that has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in PROTAC formation, and a discussion of its role in targeted protein degradation.
Introduction
Targeted protein degradation using PROTACs represents a paradigm shift in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal from the cell. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound, with its four-carbon alkyl chain and a Boc-protected amine, offers a versatile platform for PROTAC synthesis. The terminal bromide allows for facile covalent attachment to a ligand, while the Boc-protected amine can be deprotected to enable linkage to the other ligand, providing a straightforward and modular approach to PROTAC assembly.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of the resulting PROTACs.
General Properties
| Property | Value | Reference |
| Chemical Name | tert-butyl N-(4-bromobutyl)carbamate | |
| Synonyms | This compound, 4-(Boc-amino)butyl bromide, N-Boc-4-bromobutylamine | |
| CAS Number | 164365-88-2 | |
| Molecular Formula | C₉H₁₈BrNO₂ | [1] |
| Molecular Weight | 252.15 g/mol | [1] |
| Appearance | Off-white to pale yellow low-melting solid | [2][3] |
Tabulated Physical Properties
| Property | Value | Notes |
| Melting Point | Low-melting solid | Specific experimental value not widely reported, but consistently described as low melting. |
| Boiling Point | 308.8 ± 25.0 °C | Predicted value.[2] |
| Density | 1.228 g/cm³ | Predicted value.[2] |
| Solubility | Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol. | [2] |
Spectral Data
The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The following are the expected chemical shifts (δ) in ppm:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| t-Bu (-C(CH₃)₃) | ~1.44 | s | 9H |
| -NH- | ~4.5 (broad) | s | 1H |
| -CH₂-NH- | ~3.10 | q | 2H |
| -CH₂-Br | ~3.41 | t | 2H |
| -CH₂-CH₂-NH- | ~1.70 | m | 2H |
| -CH₂-CH₂-Br | ~1.89 | m | 2H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) |
| -C (CH₃)₃ | ~28.4 |
| -C (CH₃)₃ | ~79.0 |
| -C =O | ~155.9 |
| -C H₂-NH- | ~40.5 |
| -C H₂-Br | ~33.8 |
| -C H₂-CH₂-NH- | ~30.0 |
| -C H₂-CH₂-Br | ~32.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for tert-butyl carbamates involve the loss of isobutylene (B52900) (56 Da) and subsequent loss of carbon dioxide (44 Da).
Expected Fragments:
-
[M]⁺ and [M+2]⁺: m/z 251/253
-
[M - C₄H₈]⁺: m/z 195/197
-
[M - C₄H₈ - CO₂]⁺: m/z 151/153
-
[C₄H₉]⁺: m/z 57 (t-butyl cation)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tert-butyl N-(4-bromobutyl)carbamate is from 4-amino-1-butanol. The amino group is first protected with a Boc group, and then the hydroxyl group is converted to a bromide. A detailed, one-pot procedure starting from the commercially available N-Boc-4-aminobutanol is described below.[2]
Materials:
-
4-(N-tert-butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hexane
-
Ethyl acetate
-
Diatomaceous earth (Celite®)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 4-(N-tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.
-
Slowly add carbon tetrabromide (1.9 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 3:1) to afford tert-butyl N-(4-bromobutyl)carbamate as a white solid.
Application in PROTAC Synthesis: Synthesis of a JQ1-based BRD4 Degrader
This compound is a versatile linker for connecting a target protein ligand to an E3 ligase ligand. The following is a representative protocol for the synthesis of a PROTAC that targets the BRD4 protein, using the well-known inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
Step 1: Alkylation of JQ1 with this compound
-
Dissolve JQ1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the JQ1-linker intermediate by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the JQ1-linker intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected amine salt.
Step 3: Amide Coupling with VHL Ligand
-
Dissolve the VHL ligand (with a carboxylic acid handle) (1.0 eq) in DMF.
-
Add a peptide coupling reagent such as HATU or HBTU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Add the deprotected JQ1-linker amine salt (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Purify the final PROTAC product by preparative HPLC.
Role in Targeted Protein Degradation
This compound serves as a crucial building block in the construction of PROTACs. The resulting four-carbon alkyl chain linker connects the target protein binder to the E3 ligase recruiter, enabling the formation of a productive ternary complex. The flexibility and length of this linker are critical determinants of the efficacy of the final PROTAC.
The general mechanism of action for a PROTAC synthesized using a this compound-derived linker is as follows:
-
The PROTAC enters the cell.
-
The two ends of the PROTAC bind simultaneously to the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL), forming a ternary complex.
-
The E3 ligase, now in close proximity to the target protein, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
The polyubiquitinated target protein is recognized by the 26S proteasome.
-
The proteasome unfolds and degrades the target protein into small peptides.
-
The PROTAC is released and can catalyze further rounds of protein degradation.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its straightforward reactivity and the predictable properties of the resulting alkyl linker make it a popular choice in the design and development of novel protein degraders. This guide has provided a detailed overview of its physical and chemical properties, along with robust experimental protocols for its synthesis and application. As the field of targeted protein degradation continues to expand, the demand for well-characterized and reliable linkers like this compound will undoubtedly grow, further cementing its importance in the development of next-generation therapeutics.
References
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Br-C4-NHBoc
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation (TPD), the ability to rationally design and synthesize potent and selective protein degraders is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the POI.
This technical guide focuses on Br-C4-NHBoc , an alkyl-based PROTAC linker that has been utilized in the synthesis of potent protein degraders. This guide will provide a comprehensive overview of its structure, its role in PROTAC synthesis, and its application in targeted protein degradation, with a focus on the degradation of the epigenetic reader protein BRD4.
Core Concepts: The Role of this compound in PROTACs
This compound, with the chemical formula C9H18BrNO2, is a bifunctional molecule featuring a bromoalkyl group and a Boc-protected amine. This structure allows for sequential conjugation to the E3 ligase ligand and the POI ligand. The four-carbon alkyl chain provides a flexible linker to span the distance between the E3 ligase and the target protein, facilitating the formation of a productive ternary complex. The Boc (tert-butoxycarbonyl) protecting group on the amine allows for controlled, stepwise synthesis of the final PROTAC molecule.
The general mechanism of action for a PROTAC synthesized using a this compound-derived linker is illustrated below.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Data Presentation: Quantitative Analysis of PROTACs with C4 Alkyl Linkers
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) |
| CCW 28-3 (uses a C4 linker) | RNF4 | BRD4 | 231MFP | - | Degrades BRD4 |
| ARV-771 | VHL | BRD2/3/4 | CRPC | < 5 | > 90 |
| MZ1 | VHL | BRD4 | H661, H838 | 8, 23 | > 90 |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma | < 1 | > 90 |
| dBET1 | CRBN | BRD4 | MV4-11 | 1.8 | > 90 |
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound (Representative Protocol)
This protocol describes a representative synthesis of a BRD4-targeting PROTAC, exemplified by the conceptual synthesis of a JQ1-based degrader. This compound serves as the precursor to the C4 linker.
Materials:
-
JQ1-acid (a carboxylic acid derivative of the BRD4 inhibitor JQ1)
-
This compound
-
A suitable E3 ligase ligand with a nucleophilic handle (e.g., a pomalidomide (B1683931) derivative with a free amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Step-by-Step Methodology:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is used in the next step without further purification.
-
-
Amide Coupling with JQ1-acid:
-
Dissolve JQ1-acid and the deprotected bromo-amine from the previous step in DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the JQ1-linker intermediate.
-
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the JQ1-linker intermediate and the amine-containing E3 ligase ligand in DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight. Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup as described in step 2.
-
Purify the final PROTAC product by preparative HPLC to achieve high purity.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
-
Figure 2: PROTAC synthesis experimental workflow.
Protocol 2: Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells treated with a BRD4-targeting PROTAC.[1]
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1)
-
Cell culture medium and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Mass Spectrometry-Based Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying potential off-target effects of a PROTAC using quantitative proteomics.[2]
Materials:
-
Cell line of interest
-
PROTAC and control compounds
-
Lysis buffer compatible with mass spectrometry
-
Protein digestion enzymes (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein, along with vehicle and negative controls.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using proteomics software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Validate potential off-targets using orthogonal methods such as Western blotting.
-
Mandatory Visualization: Signaling Pathway and Logical Relationships
BRD4 Signaling and its Disruption by PROTACs
BRD4 is a key transcriptional co-activator that plays a critical role in the expression of several oncogenes, most notably c-Myc.[3][4][5] By bringing BRD4 into proximity with an E3 ligase, PROTACs that utilize linkers derived from this compound can effectively induce its degradation, leading to the downregulation of c-Myc and subsequent inhibition of cell proliferation and survival.
Figure 3: BRD4 signaling pathway and its disruption by a PROTAC.
Experimental and Logical Workflow
The development and characterization of a PROTAC using this compound follows a logical progression from chemical synthesis to biological evaluation.
Figure 4: Logical workflow for PROTAC development and evaluation.
Conclusion
This compound represents a versatile and synthetically accessible linker precursor for the development of potent PROTACs. Its four-carbon alkyl chain provides the necessary flexibility for the formation of a productive ternary complex, a critical step in targeted protein degradation. This technical guide has provided an in-depth overview of its application, supported by quantitative data for analogous compounds, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. As the field of targeted protein degradation continues to expand, the rational design and application of linkers such as those derived from this compound will be instrumental in the development of the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Br-C4-NHBoc in the Formation of Ternary Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of the chemical linker Br-C4-NHBoc in the formation of ternary complexes within the framework of Proteolysis Targeting Chimeras (PROTACs). We will focus on its application in the synthesis and function of the well-documented PROTAC, CCW 28-3, which targets the epigenetic reader protein BRD4 for degradation by recruiting the E3 ubiquitin ligase RNF4. This document will detail the underlying signaling pathways, provide comprehensive experimental methodologies, and present quantitative data to elucidate the critical function of this linker in mediating protein degradation.
Introduction to PROTACs and Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the cornerstone of PROTAC-mediated protein degradation. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker plays a crucial role in this process, influencing the stability and conformation of the ternary complex, as well as the overall efficacy of the PROTAC.
This compound: A Key Linker in PROTAC Synthesis
This compound is an alkyl chain-based PROTAC linker. Its chemical structure features a four-carbon (C4) alkyl chain with a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine group. This structure provides a versatile scaffold for the synthesis of PROTACs. The bromine atom serves as a reactive handle for conjugation to one of the ligands, while the Boc-protected amine, after deprotection, allows for coupling to the second ligand, typically through an amide bond formation.
This linker is notably used in the synthesis of the PROTAC CCW 28-3.
Case Study: CCW 28-3 and the Role of the this compound-derived Linker
CCW 28-3 is a PROTAC designed to induce the degradation of the bromodomain and extraterminal domain (BET) protein BRD4, a key regulator of oncogene expression, by recruiting the RING finger protein 4 (RNF4) E3 ubiquitin ligase. The structure of CCW 28-3 incorporates a derivative of the BRD4 inhibitor JQ1 and the RNF4 ligand CCW 16, connected by a linker derived from this compound.[1]
Mechanism of Action of CCW 28-3
The signaling pathway initiated by CCW 28-3 is a prime example of PROTAC-mediated protein degradation.
Quantitative Data on CCW 28-3 Activity
The efficacy of a PROTAC is determined by its ability to bind its targets and induce degradation. The following table summarizes the available quantitative data for CCW 28-3 and its components.
| Compound | Target | Assay Type | Value | Reference |
| CCW 16 | RNF4 | Competitive Inhibition | IC50 = 1.8 µM | [2] |
| CCW 28-3 | RNF4 | Competitive Inhibition | IC50 = 0.54 µM | [2] |
| A1874 (for comparison) | BRD4 | Degradation | DC50 = 32 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of CCW 28-3.
Synthesis of CCW 28-3
The synthesis of CCW 28-3 involves a multi-step process where the this compound linker plays a central role in connecting the BRD4 and RNF4 ligands.
References
The Lynchpin of Modern Synthesis: A Technical Guide to the Core Principles of tert-Butyl (4-bromobutyl)carbamate (Br-C4-NHBoc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the development of novel synthetic methodologies and building blocks is paramount. Among these, tert-butyl (4-bromobutyl)carbamate , commonly referred to as Br-C4-NHBoc, has emerged as a critical and versatile linker. Its bifunctional nature, possessing a reactive bromo-alkyl chain and a protected amine, makes it an invaluable tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide elucidates the fundamental principles of utilizing this compound in synthesis, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Concepts: Chemical Properties and Reactivity
This compound, with the CAS number 164365-88-2, is an alkyl chain-based linker.[1] The key to its utility lies in its orthogonal reactivity. The primary alkyl bromide serves as an electrophile, susceptible to nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) protected amine remains inert under these conditions. This allows for the sequential introduction of different molecular fragments.
The Boc protecting group is a cornerstone of its application, offering stability across a range of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine for subsequent functionalization.[2] This strategic protection and deprotection is fundamental to its role in multi-step syntheses.
Physicochemical Properties of tert-Butyl (4-bromobutyl)carbamate
| Property | Value | Reference(s) |
| CAS Number | 164365-88-2 | [1][3] |
| Molecular Formula | C₉H₁₈BrNO₂ | [1][3] |
| Molecular Weight | 252.15 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [5] |
| Storage Temperature | 2-8°C | [5] |
Experimental Protocols
Synthesis of tert-Butyl (4-bromobutyl)carbamate
A general and efficient method for the synthesis of tert-butyl (4-bromobutyl)carbamate involves the bromination of the corresponding alcohol.[4]
Procedure:
-
Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.00 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add triphenylphosphine (B44618) (1.9 eq) to the solution.
-
Slowly add carbon tetrabromide (1.9 eq) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove triphenylphosphine oxide.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to yield tert-butyl (4-bromobutyl)carbamate as a white solid.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time | Yield | Reference |
| 4-(tert-butoxycarbonylamino)-1-butanol | PPh₃, CBr₄ | THF | 3 h | Quantitative | [4] |
General Protocol for N-Alkylation using tert-Butyl (4-bromobutyl)carbamate
The primary alkyl bromide of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including phenols and nitrogen-containing heterocycles.
Procedure for N-Alkylation of a Heterocycle:
-
To a solution of the heterocyclic substrate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in the same solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated product.
Quantitative Data for Alkylation Reactions:
| Nucleophile | Base | Solvent | Temperature | Time | Yield | Reference |
| Phenol | K₂CO₃ | DMF | 80 °C | 12 h | ~70-90% (Typical) | General Knowledge |
| Imidazole | NaH | THF | 60 °C | 6 h | ~80-95% (Typical) | General Knowledge |
| VHL Ligand | DIPEA | NMP | 110 °C | - | - | [6] |
Protocol for Boc Deprotection
The removal of the Boc group is a crucial step to unveil the primary amine for further elaboration, such as amide bond formation.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of 1,4-dioxane (B91453).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting hydrochloride salt can often be used directly in the next step or neutralized with a base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) followed by extraction to yield the free amine.
Alternative Deprotection Conditions:
| Reagent | Solvent | Temperature | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Typically 20-50% TFA in DCM.[2] |
| Heat | Various (e.g., Methanol, TFE) | 100-240 °C | Can be performed in the absence of acid.[7] |
Application in PROTAC Synthesis: A Workflow
The primary application of this compound is in the synthesis of PROTACs, where it serves as a linker to connect a "warhead" (ligand for the protein of interest) and an E3 ligase ligand.
References
- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 5. tert-butyl (4-bromobutyl)carbamate CAS#: 164365-88-2 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Br-C4-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the development of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of potent PROTACs is the linker, which connects the target protein binder to the E3 ligase recruiter. This technical guide provides an in-depth overview of Br-C4-NHBoc , a versatile alkyl linker that has demonstrated utility in the synthesis of clinically relevant PROTACs.
This guide will detail the commercial availability and suppliers of this compound, its physicochemical properties, and its application in the synthesis of the well-characterized BRD4-degrading PROTAC, CCW 28-3. Furthermore, it will provide detailed experimental protocols and a visual representation of the associated signaling pathway to aid researchers in their drug discovery and development endeavors.
Commercial Availability and Suppliers
This compound, also known as tert-butyl (4-bromobutyl)carbamate, is readily available from a variety of chemical suppliers. Researchers can procure this linker from the following reputable sources:
-
MedChemExpress [1]
-
ChemBK
-
DC Chemicals
-
Ambeed
It is advisable to request a certificate of analysis from the supplier to ensure the purity and quality of the compound for experimental use.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a linker is crucial for its effective application in PROTAC design and synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | tert-butyl (4-bromobutyl)carbamate | [2] |
| Synonyms | This compound, Boc-NH-(CH2)4-Br | |
| CAS Number | 164365-88-2 | [3] |
| Molecular Formula | C9H18BrNO2 | [2] |
| Molecular Weight | 252.15 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 105 - 109 °C | [4] |
| Boiling Point | Not available | [4] |
| Solubility | Insoluble in water | [4] |
| Storage | Store at 2-8°C |
Application in PROTAC Synthesis: The Case of CCW 28-3
This compound serves as a key building block in the synthesis of CCW 28-3, a potent PROTAC that induces the degradation of the epigenetic reader protein BRD4 by recruiting the RNF4 E3 ubiquitin ligase.[1] The synthesis involves a multi-step process where the this compound linker is coupled to the BRD4-binding ligand and the RNF4-recruiting moiety.
Experimental Protocol: Synthesis of PROTAC CCW 28-3
The following is a generalized protocol for the synthesis of CCW 28-3, based on literature precedents. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.
Materials:
-
JQ1 (BRD4 inhibitor)
-
CCW 16 (RNF4 E3 ligase ligand)
-
This compound (Linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Boc Deprotection of this compound:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.
-
-
Coupling of JQ1 to the Linker:
-
Dissolve JQ1 and the deprotected amino-linker in anhydrous DMF.
-
Add DIPEA to the mixture, followed by the coupling reagent BOP.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Coupling of the JQ1-Linker Intermediate to CCW 16:
-
Dissolve the purified JQ1-linker intermediate and CCW 16 in anhydrous DMF.
-
Add DIPEA and BOP to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in the previous step.
-
Purify the final product, CCW 28-3, by preparative HPLC to obtain a highly pure compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Signaling Pathway of BRD4 Degradation by CCW 28-3
The PROTAC CCW 28-3 functions by inducing the proximity of BRD4 to the RNF4 E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. This mechanism effectively removes BRD4 from the cell, thereby inhibiting its function in transcriptional regulation.
Caption: Signaling pathway of CCW 28-3 mediated BRD4 degradation.
Experimental Workflow for Assessing PROTAC Activity
Validating the efficacy of a newly synthesized PROTAC is a critical step. The following workflow outlines the key experiments typically performed to characterize the activity of a BRD4 degrader like CCW 28-3.
Caption: Logical workflow for characterizing PROTAC activity.
Safety Information
As with any chemical reagent, proper safety precautions must be taken when handling this compound and its derivatives. It is classified as a corrosive substance and can cause serious eye damage.[2] Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a commercially accessible and valuable linker for the synthesis of PROTACs. Its utility has been demonstrated in the creation of potent degraders such as CCW 28-3, which effectively targets the BRD4 protein for degradation. This technical guide provides researchers with the necessary information, including commercial sources, physicochemical properties, detailed synthetic protocols, and a clear understanding of the underlying biological pathways, to facilitate the design and development of novel PROTAC-based therapeutics. By leveraging the information presented herein, scientists can accelerate their efforts in the exciting and rapidly advancing field of targeted protein degradation.
References
In-Depth Technical Guide to the Safe Handling of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling protocols for Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate), a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its classification as a hazardous substance, strict adherence to safety protocols is imperative to ensure personnel safety and experimental integrity.
Section 1: Chemical Identification and Properties
This compound is an aliphatic hydrocarbon chain featuring a terminal bromide and a Boc-protected amine. This structure allows for its use as a linker in chemical synthesis, particularly in the burgeoning field of targeted protein degradation.
| Identifier | Value |
| Chemical Name | tert-butyl (4-bromobutyl)carbamate |
| Common Synonyms | This compound, 4-(Boc-amino)butyl bromide, N-Boc-4-bromobutan-1-amine |
| CAS Number | 164365-88-2[1] |
| Molecular Formula | C₉H₁₈BrNO₂[1] |
| Molecular Weight | 252.15 g/mol [1] |
| Physical and Chemical Properties | Value |
| Appearance | Off-white to white solid or low melting solid[2] |
| Boiling Point | 308.8±25.0 °C (Predicted) |
| Melting Point | 105 - 109 °C[2] |
| Density | 1.228 g/cm³ (Predicted) |
| Solubility | Insoluble in water.[2] Soluble in organic solvents such as THF, ethyl acetate. |
Section 2: Hazard Identification and Safety Data
This compound is classified as a hazardous chemical. The primary hazard is serious eye damage. As a bromoalkane, it should also be handled as a potential alkylating agent, which are typically toxic, mutagenic, and/or carcinogenic.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation, Category 1 |
| Danger | H318: Causes serious eye damage.[3] |
| Precautionary Statements | Code |
| Prevention | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| P264: Wash skin thoroughly after handling.[4] | |
| Response | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P310: Immediately call a POISON CENTER or doctor/physician. | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Section 3: Handling, Storage, and Personal Protective Equipment (PPE)
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid to avoid dust inhalation or when using it in reactions.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[4] | To protect against splashes and prevent serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. | To prevent skin contact. |
| Skin and Body Protection | A lab coat, long-sleeved clothing, and closed-toe shoes are required. | To minimize the risk of skin exposure. |
| Respiratory Protection | Not typically required when handled in a fume hood. If handled outside of a fume hood, a respirator may be necessary depending on the scale and ventilation. | To avoid inhalation of dust or aerosols. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Recommended storage temperature is 2-8°C.
-
Incompatible with strong oxidizing agents, strong acids, and strong bases.
Section 4: Experimental Protocols
General Handling Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Example Protocol: Synthesis of a PROTAC using this compound
This protocol is a representative example of how this compound is used as a linker to conjugate a target protein ligand with an E3 ligase ligand. This process is central to the creation of PROTACs.
Reaction: Alkylation of a phenolic hydroxyl group on a target protein ligand with this compound.
Materials:
-
Target Protein Ligand with an accessible nucleophile (e.g., a phenol)
-
This compound
-
Potassium carbonate (K₂CO₃) or a similar base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a fume hood, add the target protein ligand (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.
-
Add dry DMF as the solvent.
-
Add potassium carbonate (2-3 equivalents) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected PROTAC precursor by column chromatography.
The Boc-protected amine can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be coupled to an E3 ligase ligand to complete the PROTAC synthesis.
Section 5: Signaling Pathways and Logical Relationships
Role of this compound in PROTAC Synthesis
This compound serves as a crucial building block in the modular synthesis of PROTACs. The following diagram illustrates its role in connecting the two key components of a PROTAC.
References
Methodological & Application
Application Notes and Protocols for Br-C4-NHBoc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in drug discovery by inducing the degradation of specific target proteins.[1][2] These molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1][4]
Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the ease with which their length can be modified.[5] Br-C4-NHBoc, also known as tert-butyl (4-bromobutyl)carbamate, is a versatile, commercially available building block used in the synthesis of PROTACs. It provides a four-carbon alkyl chain and a Boc-protected amine, which allows for straightforward conjugation to either the POI ligand or the E3 ligase ligand.[6][7] This document provides a detailed protocol for the synthesis of this compound and its subsequent application in the construction of a PROTAC molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | tert-butyl (4-bromobutyl)carbamate | [8] |
| Synonyms | 4-(Boc-amino)butyl bromide, Boc-NH-C4-Br | [7][8] |
| CAS Number | 164365-88-2 | [8] |
| Molecular Formula | C₉H₁₈BrNO₂ | [8] |
| Molecular Weight | 252.15 g/mol | [8] |
| Appearance | Off-white to pale yellow low-melting solid | [1] |
| Storage | 2-8°C | [1] |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ 4.55 (br s, 1H, NH), 3.42 (t, J=6.7 Hz, 2H, CH₂Br), 3.16 (q, J=6.6 Hz, 2H, CH₂NH), 1.93 (p, J=6.8 Hz, 2H, CH₂), 1.79 (p, J=6.9 Hz, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ 155.9, 79.2, 40.4, 33.7, 30.8, 29.6, 28.4 |
| Mass Spec (ESI+) | m/z 252.05 [M+H]⁺, 274.03 [M+Na]⁺ |
Experimental Protocols
Protocol 1: Synthesis of this compound (tert-butyl (4-bromobutyl)carbamate)
This protocol describes the synthesis of this compound from the commercially available starting material, 4-(tert-butoxycarbonylamino)-1-butanol, via an Appel reaction.
Materials:
-
4-(tert-butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen inlet
-
Funnel
-
Filter paper
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.9 eq) to the solution and stir until dissolved.
-
Slowly add carbon tetrabromide (1.9 eq) portion-wise to the stirring solution at room temperature. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the triphenylphosphine oxide byproduct. Wash the filter cake with diethyl ether.[1]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent.[1]
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to pale yellow solid. A quantitative yield has been reported for this reaction.[1]
Protocol 2: Synthesis of a PROTAC using this compound (Example: CCW 28-3)
This protocol outlines the general steps for incorporating this compound into a PROTAC molecule, using the synthesis of the BRD4 degrader CCW 28-3 as an example.[9][10] CCW 28-3 utilizes a ligand for the RNF4 E3 ligase and the BET inhibitor JQ1 as the warhead.[11]
Step 1: Alkylation of the E3 Ligase Ligand with this compound
-
The E3 ligase ligand containing a suitable nucleophile (e.g., an amine or thiol) is reacted with this compound.
-
In a typical procedure, the E3 ligase ligand and this compound are dissolved in a suitable solvent such as dimethylformamide (DMF).
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or cesium carbonate - Cs₂CO₃) is added to facilitate the nucleophilic substitution reaction.[12]
-
The reaction is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.
-
The product, the E3 ligase ligand conjugated to the C4-NHBoc linker, is then purified by standard methods such as column chromatography or preparative HPLC.
Step 2: Deprotection of the Boc Group
-
The Boc-protected intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
An acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.[9]
-
The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure to yield the amine salt.
Step 3: Amide Coupling with the Protein of Interest (POI) Ligand
-
The deprotected amine intermediate from Step 2 is coupled with the POI ligand containing a carboxylic acid moiety (in this case, a derivative of JQ1).
-
The POI ligand is activated using a coupling reagent such as HATU, HBTU, or EDC in the presence of a base like DIPEA in a solvent like DMF.
-
The amine intermediate is then added to the activated POI ligand.
-
The reaction mixture is stirred at room temperature until the amide bond formation is complete.
-
The final PROTAC molecule (CCW 28-3) is purified by preparative HPLC to yield the desired product.[9]
Diagrams
Caption: Synthesis of this compound.
Caption: General workflow for PROTAC synthesis.
Caption: Mechanism of action for CCW 28-3.
References
- 1. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 2. Buy 4-(Boc-amino)butyl bromide | 164365-88-2 [smolecule.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Br-C4-NHBoc Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc) molecule is a valuable bifunctional linker commonly employed in organic synthesis and drug discovery. Its structure incorporates a terminal bromine atom, a reactive electrophile for nucleophilic substitution, and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine functionality under various reaction conditions and can be readily removed under acidic conditions, allowing for subsequent chemical modifications. This dual functionality makes this compound a key building block in the synthesis of more complex molecules, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ligase ligand.
This document provides a detailed guide to the coupling reaction of this compound with primary and secondary amines, a fundamental step in the synthesis of various research tools and potential therapeutic agents.
Reaction Mechanism and Principles
The coupling of this compound with a primary or secondary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom. This "backside attack" occurs simultaneously with the departure of the bromide ion, which is a good leaving group. The reaction results in the formation of a new carbon-nitrogen bond and the inversion of stereochemistry at the electrophilic carbon, if it is a chiral center.
To facilitate the reaction and prevent the protonation of the nucleophilic amine by any acidic byproducts, a non-nucleophilic base is typically added to the reaction mixture. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
This protocol describes a general procedure for the coupling of a primary amine with tert-butyl (4-bromobutyl)carbamate. The specific conditions may require optimization depending on the reactivity of the amine substrate.
Materials:
-
Primary amine (e.g., benzylamine)
-
tert-Butyl (4-bromobutyl)carbamate (this compound)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DMF.
-
Addition of Base: Add a suitable base, such as powdered anhydrous potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq), to the solution. Stir the suspension for 10-15 minutes at room temperature.
-
Addition of this compound: Add a solution of tert-butyl (4-bromobutyl)carbamate (1.0-1.2 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by TLC (a typical eluent system is a mixture of hexane (B92381) and ethyl acetate).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.
Quantitative Data Summary
The following table summarizes representative quantitative data for the N-alkylation of primary amines with haloalkanes, which is analogous to the this compound coupling reaction. Note that specific yields and reaction times are highly dependent on the substrates and reaction conditions used.
| Amine Substrate | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | tert-Butyl (4-bromobutyl)carbamate | K₂CO₃ | DMF | 80 | 12 | ~70-85 |
| Aniline | tert-Butyl (4-bromobutyl)carbamate | K₂CO₃ | DMF | 100 | 24 | ~50-70 |
| 4-Methoxyaniline | tert-Butyl (4-bromobutyl)carbamate | Cs₂CO₃ | DMF | 100 | 18 | ~60-75 |
| Piperidine | tert-Butyl (4-bromobutyl)carbamate | K₂CO₃ | ACN | 60 | 8 | >90 |
Note: These values are estimates based on analogous reactions and should be considered as a starting point for optimization.
Visualizations
Reaction Mechanism
Caption: SN2 reaction mechanism of this compound coupling with a primary amine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the this compound coupling reaction.
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using a this compound linker.
Application Notes and Protocols: Coupling Br-C4-NHBoc with E3 Ligase Ligands for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of PROTAC efficacy, as its length, composition, and attachment points significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[][5]
The tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc) is a widely utilized alkyl-based PROTAC linker.[6] Its bifunctional nature—a reactive bromo group at one end and a Boc-protected amine at the other—provides the synthetic versatility required for sequential and controlled conjugation to E3 ligase ligands and POI ligands. This document provides detailed application notes and protocols for the common reaction conditions used to couple this compound with various E3 ligase ligands.
Signaling Pathway: The PROTAC Mechanism of Action
PROTACs operate catalytically by hijacking the ubiquitin-proteasome pathway.[7] The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is subsequently released and can engage in further degradation cycles.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflows and Coupling Chemistries
The synthesis of a PROTAC using this compound typically involves a multi-step process. The strategy depends on the available functional groups on the E3 ligase ligand and the POI ligand. The linker can be sequentially attached, first to one ligand, followed by deprotection and coupling to the second ligand.
Caption: General synthetic workflow for PROTAC assembly using this compound.
The choice of coupling chemistry is dictated by the functional groups on the E3 ligase ligand. The this compound linker offers two distinct reactive sites for conjugation: the electrophilic bromoalkyl group and the nucleophilic amine group (after Boc deprotection).
Caption: Logical relationships of coupling chemistries for this compound.
Experimental Protocols
Below are detailed protocols for common coupling reactions involving the this compound linker and E3 ligase ligands. The most frequently used E3 ligase ligands for PROTAC design are those that bind to Cereblon (CRBN), Von Hippel-Lindau (VHL), inhibitors of apoptosis proteins (IAPs), and MDM2.[3]
Protocol 1: Amide Bond Formation
This protocol is suitable for E3 ligase ligands containing a carboxylic acid moiety (e.g., derivatives of lenalidomide (B1683929) for CRBN). The amine of the linker is first deprotected and then coupled to the ligand.
Step 1A: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine salt (4-bromobutan-1-amine) is often used directly in the next step.
Step 1B: Amide Coupling
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent (e.g., HATU, HBTU, or EDC·HCl) and an amine base (e.g., DIPEA or TEA).
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected linker (4-bromobutan-1-amine salt) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitor progress by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purify the product by flash column chromatography.
| Parameter | Condition |
| Reagents | E3 Ligand-COOH (1.0 eq.), Deprotected Linker (1.1-1.5 eq.), Coupling Agent (1.2 eq.), Base (2.0-3.0 eq.) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Time | 4 - 16 hours |
| Typical Yield | 60 - 90% |
Protocol 2: Nucleophilic Substitution with Phenols
This protocol is ideal for E3 ligase ligands with a phenolic hydroxyl group, such as the hydroxyproline (B1673980) mimic for VHL.
-
Dissolve the VHL ligand in a polar aprotic solvent like DMF or Acetonitrile.
-
Add a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenol.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify by flash column chromatography.
| Parameter | Condition |
| Reagents | E3 Ligand-OH (1.0 eq.), this compound (1.2-2.0 eq.), Base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) |
| Solvent | DMF or Acetonitrile |
| Temperature | 50 - 80 °C |
| Time | 6 - 24 hours |
| Typical Yield | 50 - 85% |
Protocol 3: Reductive Amination
This protocol is used when the E3 ligase ligand possesses an aldehyde or ketone functionality. It involves the initial formation of an imine between the deprotected linker amine and the carbonyl group, followed by in-situ reduction.[9]
Step 3A: Boc Deprotection of Linker (See Protocol 1A)
Step 3B: Imine Formation and Reduction
-
Dissolve the E3 ligase ligand (containing an aldehyde/ketone) and the deprotected linker amine salt in a solvent such as DCM, Dichloroethane (DCE), or Methanol.
-
Add a mild base (e.g., TEA) to neutralize the amine salt.
-
Add a reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is commonly used for its mildness and selectivity. Sodium cyanoborohydride (NaBH₃CN) is also effective.[9]
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by flash column chromatography.
| Parameter | Condition |
| Reagents | E3 Ligand-CHO (1.0 eq.), Deprotected Linker (1.1 eq.), Reducing Agent (STAB, 1.5 eq.), Base (TEA, 1.2 eq.) |
| Solvent | DCM, DCE, or MeOH |
| Temperature | Room Temperature |
| Time | 2 - 12 hours |
| Typical Yield | 55 - 80% |
Protocol 4: Integration with Click Chemistry
While this compound is not a direct click chemistry handle, it can be easily functionalized to participate in such reactions, which are prized for their efficiency and orthogonality.[][11] For example, the deprotected amine can be acylated with an NHS ester bearing an alkyne or azide.
Step 4A: Boc Deprotection of Linker (See Protocol 1A)
Step 4B: Functionalization with an Azide or Alkyne
-
Dissolve the deprotected linker amine salt in DMF or DCM.
-
Add a base (e.g., DIPEA) to neutralize the amine.
-
Add an azide- or alkyne-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS-ester).[12]
-
Stir at room temperature for 2-4 hours to form the functionalized linker (e.g., Azido-C4-Br).
-
This intermediate can then be coupled to an E3 ligase ligand via its bromo group (Protocol 2) and subsequently "clicked" to a POI ligand containing the complementary handle.
| Parameter | Condition |
| Reagents | Deprotected Linker (1.0 eq.), Alkyne/Azide-NHS Ester (1.05 eq.), Base (DIPEA, 2.0 eq.) |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Time | 2 - 4 hours |
| Typical Yield | >90% |
Conclusion
The this compound linker is a foundational building block in the synthesis of PROTACs, offering a straightforward and flexible approach to tethering E3 ligase and POI ligands. The selection of the appropriate coupling chemistry—be it amide bond formation, nucleophilic substitution, or reductive amination—is crucial and must be tailored to the specific functional groups present on the E3 ligase ligand. The protocols outlined in these application notes provide robust starting points for researchers. However, optimization of reaction conditions, including solvent, temperature, and stoichiometry, is often necessary to achieve high yields and purity, ultimately enabling the successful development of potent and selective protein degraders.
References
- 1. PROTAC Design [protocols.io]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Selective Mono-alkylation of Primary Amines with tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective N-alkylation of primary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process is fundamental for constructing complex molecules, including linkers for antibody-drug conjugates (ADCs), PROTACs, and various pharmacologically active compounds. The use of bifunctional reagents, such as tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc), allows for the introduction of a protected amino group at the end of a carbon spacer. This application note provides a detailed protocol for the selective mono-alkylation of primary amines using this compound.
The primary challenge in the N-alkylation of primary amines is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. The protocol outlined below utilizes controlled stoichiometry and specific reaction conditions to favor the desired mono-alkylated product.
Reaction Principle
The reaction proceeds via a nucleophilic aliphatic substitution (S(_N)2) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound. A base is required to deprotonate the resulting ammonium salt, regenerating a neutral secondary amine. To control selectivity and prevent dialkylation, a non-nucleophilic inorganic base such as potassium carbonate is often employed in a suitable polar aprotic solvent like acetonitrile (B52724) or DMF.
Quantitative Data Summary
The following table summarizes representative yields for the mono-alkylation of various primary amines with this compound under the specified conditions. Yields can vary depending on the steric and electronic properties of the primary amine.
| Primary Amine | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85 |
| Aniline | K₂CO₃ (2.0) | DMF | 100 | 24 | 65 |
| Cyclohexylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 78 |
| 2-Phenylethylamine | K₂CO₃ (2.0) | DMF | 90 | 12 | 82 |
Note: The data presented in this table are illustrative and represent typical outcomes for this reaction class. Actual yields may vary based on specific substrate and experimental conditions.
Experimental Protocol
This protocol describes a general procedure for the reaction of a primary amine with this compound on a 1 mmol scale.
Materials and Reagents
-
Primary amine (1.0 mmol, 1.0 equiv)
-
tert-butyl (4-bromobutyl)carbamate (this compound) (1.1 mmol, 1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile or DMF (10 mL)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add tert-butyl (4-bromobutyl)carbamate (1.1 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80°C (for acetonitrile) or 90-100°C (for DMF) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting primary amine is consumed (typically 12-24 hours).
-
Workup - Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated Boc-protected amine.
Visualizations
Reaction Workflow
Application Note: Analytical Techniques for the Characterization of N-(4-bromobutyl)-tert-butylcarbamate (Br-C4-NHBoc)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-bromobutyl)-tert-butylcarbamate (Br-C4-NHBoc) is a bifunctional linker molecule widely utilized in organic synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1] Its structure incorporates a terminal alkyl bromide and a tert-butyloxycarbonyl (Boc) protected amine, allowing for sequential chemical modifications. Accurate characterization of this compound is critical to ensure its purity and structural integrity, which are paramount for the success of subsequent synthetic steps. This document provides detailed application notes and protocols for the essential analytical techniques used to characterize this compound.
Core Analytical Techniques
A combination of spectroscopic and chromatographic methods is employed for the comprehensive characterization of this compound. These include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[2] Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.
3.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Key Spectral Features: The most prominent feature in the ¹H NMR spectrum of a Boc-protected amine is the appearance of a large singlet around 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group.[2][3] The disappearance of the starting amine proton signal and shifts in the signals of adjacent protons also confirm successful N-Boc protection.[2]
Quantitative Data Summary:
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| C(CH ₃)₃ | ~1.44 | s | 9H |
| -NH-CH₂-CH ₂-CH₂-Br | ~1.79 | m | 2H |
| -NH-CH₂-CH ₂- | ~3.10 | q | 2H |
| -CH ₂-Br | ~3.40 | t | 2H |
| -NH - | ~4.60 | br s | 1H |
Note: Chemical shifts are typically referenced to a deuterated solvent like CDCl₃ and can vary slightly.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrument Setup: Utilize a 300 MHz or higher NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[3] Typically, 16-32 scans are acquired.[3]
-
Data Processing: Process the acquired data with a Fourier transform, followed by phase and baseline corrections. The spectrum is calibrated using the residual solvent peak. Integration of the signals provides the relative ratio of protons.
3.2. ¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Key Spectral Features: The presence of the Boc group is confirmed by signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.[3]
Quantitative Data Summary:
| Assignment | Chemical Shift (δ) ppm |
| C (CH₃)₃ | ~28.4 |
| -NH-CH₂-C H₂- | ~30.0 |
| -CH₂-C H₂-Br | ~31.5 |
| -C H₂-Br | ~33.8 |
| -NH-C H₂- | ~40.5 |
| -C (CH₃)₃ | ~79.1 |
| -C =O | ~155.9 |
Note: The chemical shift of the carbonyl carbon is a key indicator of the carbamate (B1207046) group.[4]
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: The same spectrometer can be used. A standard proton-decoupled pulse sequence is employed.
-
Data Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and confirm its elemental composition.
Key Spectral Features: For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Electrospray ionization (ESI) is a common soft ionization technique that often yields the molecular ion.[3]
Quantitative Data Summary:
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |
| [M+H]⁺ | 268.05 | 270.05 |
| [M+Na]⁺ | 290.03 | 292.03 |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Use an ESI-MS, often coupled with a liquid chromatography system (LC-MS).[3][5][6]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.[3]
-
Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used for precise mass determination and elemental composition confirmation.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
Key Spectral Features: The successful introduction of the Boc group is indicated by the appearance of a strong carbonyl (C=O) stretching vibration of the carbamate.[2]
Quantitative Data Summary:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3400 | Carbamate N-H |
| C-H Stretch | 2850-2980 | Aliphatic C-H |
| C=O Stretch | 1680-1700 | Carbamate carbonyl |
| N-H Bend | 1510-1530 | Amide II band |
| C-O Stretch | ~1170 | Carbamate C-O |
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid, a thin film on a salt plate (e.g., KBr), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum first, then the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the this compound product.[5][6]
Methodology: A reverse-phase HPLC method is typically employed.
Quantitative Data Summary:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A suitable gradient from low to high organic content (e.g., 5% B to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute as necessary.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient method.
-
Data Analysis: The purity of the product is determined by the relative area of its peak in the chromatogram.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Role of this compound in a PROTAC signaling pathway.
References
Application of Br-C4-NHBoc in the Synthesis of a Specific BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the alkyl linker, Br-C4-NHBoc, in the synthesis of specific Proteolysis Targeting Chimeras (PROTACs). The focus is on the synthesis of CCW 28-3, a PROTAC designed to target the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the E3 ubiquitin ligase Ring Finger Protein 4 (RNF4).
Introduction to this compound and PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] A PROTAC typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its stability, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2][3]
This compound is an alkyl-chain-based PROTAC linker with a four-carbon chain, a terminal bromine atom for initial conjugation, and a Boc-protected amine for subsequent coupling reactions. Mono-N-Boc diamines like this compound are key building blocks that allow for the incorporation of linker diversity in PROTAC synthesis.[4] This application note details its use in the synthesis of CCW 28-3, a BRD4-degrading PROTAC.[1][5]
Quantitative Data for CCW 28-3
The following table summarizes the available quantitative data for the BRD4-targeting PROTAC, CCW 28-3, which utilizes the this compound linker.
| Parameter | Value | Target | Cell Line | Reference |
| IC₅₀ | 0.54 µM | RNF4 | Not Specified | [5] |
| DC₅₀ | 32 nM | BRD4 | Myeloid Leukemia Cells | [6] |
| Dₘₐₓ | >50% | BRD4 | 231MFP breast cancer cells, HeLa | [7] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of CCW 28-3 required to inhibit 50% of the binding of a probe to the RNF4 E3 ligase. DC₅₀ (Half-maximal degradation concentration): The concentration of CCW 28-3 required to degrade 50% of the target protein, BRD4. Dₘₐₓ (Maximum degradation): The maximum percentage of target protein degradation achieved with CCW 28-3.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CCW 28-3 and a general workflow for its synthesis.
Figure 1: Mechanism of RNF4-mediated BRD4 degradation by CCW 28-3.
Figure 2: General experimental workflow for the synthesis of CCW 28-3.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of a PROTAC like CCW 28-3 using this compound, based on established methodologies.[4]
Protocol 1: Amide Coupling using HATU
This protocol describes the coupling of a carboxylic acid (e.g., JQ1-acid or the RNF4 ligand with a carboxylic acid handle) with an amine (e.g., deprotected this compound linker).
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group from the amine linker.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution (typically a 1:1 ratio of TFA to DCM).[8]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used in the next step without further purification. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general guideline for the purification of the final PROTAC compound.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Crude PROTAC sample dissolved in a suitable solvent (e.g., DMF or DMSO)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved crude PROTAC sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the compound. The gradient will depend on the hydrophobicity of the PROTAC and may need to be optimized (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final purified PROTAC.[9]
Protocol 4: Characterization by LC-MS and NMR
The identity and purity of the final PROTAC should be confirmed by analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An analytical LC-MS system can be used to confirm the molecular weight of the synthesized PROTAC and to assess its purity. A small amount of the purified compound is injected, and the resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final PROTAC. The spectra should be consistent with the expected structure, with all key protons and carbons accounted for.
Conclusion
This compound serves as a versatile and effective linker for the synthesis of PROTACs, as demonstrated by its application in the creation of the BRD4 degrader, CCW 28-3. The protocols outlined in this document provide a foundational methodology for researchers to synthesize and purify similar PROTACs. The successful degradation of BRD4 by CCW 28-3 highlights the potential of PROTACs developed with this linker in targeting disease-relevant proteins for therapeutic intervention. Further optimization of the linker length and composition can be explored to enhance the potency and pharmacokinetic properties of future PROTACs.
References
- 1. rsc.org [rsc.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTACpedia - PROTACS on 31059647 [protacpedia.weizmann.ac.il]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. hplc.eu [hplc.eu]
Protocol for On-Resin N-Alkylation of Peptides with N-Boc-4-bromobutylamine
For Immediate Release
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the introduction of functionalities that can enhance therapeutic properties such as potency, stability, and cellular uptake. One versatile modification is the alkylation of primary amines on peptide side chains, such as the ε-amino group of lysine (B10760008). This document provides a detailed protocol for the incorporation of a Boc-protected aminobutyl moiety onto a peptide chain via on-resin alkylation of a lysine residue using N-Boc-4-bromobutylamine (Br-C4-NHBoc).
This method utilizes a solid-phase peptide synthesis (SPPS) approach with an orthogonal protecting group strategy to selectively deprotect the lysine side chain for subsequent alkylation. The tert-butyloxycarbonyl (Boc) group on the alkylating agent ensures that the newly introduced primary amine remains protected during the remainder of the synthesis and cleavage from the resin, preventing unwanted side reactions.
Methodology Overview
The overall strategy involves the following key stages:
-
Solid-Phase Peptide Synthesis (SPPS): Synthesis of the desired peptide sequence on a solid support using Boc chemistry. A lysine residue with a selectively removable side-chain protecting group, such as 4-methyltrityl (Mtt), is incorporated at the desired position.
-
Selective Deprotection of the Lysine Side Chain: On-resin removal of the Mtt group under mild acidic conditions that do not cleave the N-terminal Boc group or other acid-labile side-chain protecting groups.
-
On-Resin Alkylation: Reaction of the deprotected lysine side chain with N-Boc-4-bromobutylamine in the presence of a non-nucleophilic base.
-
Cleavage and Deprotection: Cleavage of the modified peptide from the resin and removal of all remaining protecting groups using a strong acid cocktail.
-
Purification and Analysis: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of the Parent Peptide
This protocol assumes a standard Boc-SPPS workflow. The example provided is for a generic peptide containing a Lys(Mtt) residue.
-
Resin: Merrifield resin pre-loaded with the C-terminal amino acid (e.g., 0.5 mmol/g substitution).
-
Amino Acids: Nα-Boc protected amino acids, with appropriate side-chain protection (e.g., Boc-Lys(Mtt)-OH).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again with 50% TFA in DCM for 20 minutes to remove the Nα-Boc group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (2x for 2 minutes each).
-
Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, dissolve the Nα-Boc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-7 for each amino acid in the sequence, incorporating Boc-Lys(Mtt)-OH at the desired position.
Selective Deprotection of the Lysine(Mtt) Side Chain
-
Deprotection Solution: 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM.
Procedure:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with the deprotection solution (10 mL per gram of resin).
-
Shake the suspension gently. Monitor the reaction by taking small aliquots of the solution and measuring the UV absorbance of the released trityl cation (around 470 nm). The reaction is typically complete within 1-2 hours.
-
Once the deprotection is complete, wash the resin thoroughly with DCM (5x), 10% DIEA in DMF (2x), and DMF (5x).
On-Resin Alkylation with N-Boc-4-bromobutylamine
-
Alkylating Agent: N-Boc-4-bromobutylamine (this compound).
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Procedure:
-
Swell the resin with the deprotected lysine side chain in DMF.
-
In a separate vessel, dissolve N-Boc-4-bromobutylamine (5-10 equivalents relative to the lysine sites) and DIEA (10-20 equivalents) in DMF.
-
Add the alkylation solution to the resin.
-
Shake the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but this should be monitored to avoid side reactions.
-
Monitor the reaction progress using a chloranil (B122849) test or by cleaving a small amount of peptide from the resin for mass spectrometry analysis.
-
Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Final Cleavage and Deprotection
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.
Procedure:
-
Place the dry, modified peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The efficiency of on-resin alkylation can vary depending on the peptide sequence, resin, and reaction conditions. The following table provides representative data for the on-resin alkylation of a lysine side chain with a bromoalkylamine.
| Peptide Sequence (Alkylation Site) | Alkylating Agent | Equivalents of Alkylating Agent | Base (Equivalents) | Solvent | Time (h) | Temperature (°C) | Crude Purity (%) | Isolated Yield (%) |
| Ac-Lys(alk)-Gly-NH₂ | Br-(CH₂)₄-NHBoc | 10 | DIEA (20) | DMF | 48 | 25 | >70 | 30-50 |
| H-Gly-Arg-Lys(alk)-Gly-NH₂ | Br-(CH₂)₄-NHBoc | 10 | Collidine (20) | NMP | 24 | 50 | >65 | 25-45 |
| H-Ala-Val-Lys(alk)-Pro-Gly-NH₂ | Br-(CH₂)₅-NHBoc | 5 | DIEA (10) | DMF | 72 | 25 | >75 | 40-60 |
Note: The data in this table is representative and based on typical yields for on-resin alkylation reactions. Actual results may vary.
Visualizations
Experimental Workflow
Caption: Workflow for On-Resin Alkylation of a Peptide with this compound.
Signaling Pathway Analogy: Logic of Orthogonal Protection
Caption: Orthogonal protection scheme for selective lysine modification.
Application Notes and Protocols for Reactions Involving Br-C4-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-C4-NHBoc, chemically known as tert-butyl (4-bromobutyl)carbamate, is a versatile bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The C4 alkyl chain of this compound provides a flexible spacer to connect a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The Boc-protected amine allows for further chemical modifications, making it a key building block in the synthesis of these targeted protein degraders.
This document provides detailed protocols for a common application of this compound: the N-alkylation of nucleophiles, a crucial step in the synthesis of PROTACs and other functionalized molecules. A representative Williamson ether synthesis with a phenolic substrate is described in detail, including reaction conditions, purification, and expected outcomes.
Data Presentation
The following table summarizes the quantitative data for a representative Williamson ether synthesis reaction between 4-hydroxyphenone and this compound.
| Parameter | Value |
| Reactants | 4-hydroxyphenone, this compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone (B3395972) |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 hours |
| Product | tert-butyl (4-(4-acetylphenoxy)butyl)carbamate |
| Yield | ~40% |
| Purity | >95% after column chromatography |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-hydroxyphenone with this compound
This protocol details the mono-alkylation of a phenolic substrate using this compound. The reaction proceeds via a Williamson ether synthesis, a well-established method for forming ether linkages.
Materials:
-
tert-butyl (4-bromobutyl)carbamate (this compound)
-
4-hydroxyphenone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
Procedure:
-
To a solution of 4-hydroxyphenone (1.0 equivalent) in acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl (4-bromobutyl)carbamate (this compound) (1.0 equivalent) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 12 hours.
-
After cooling to room temperature, evaporate the acetone using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield the pure product, tert-butyl (4-(4-acetylphenoxy)butyl)carbamate.
Expected Results:
The reaction should yield the desired mono-alkylated product with a yield of approximately 40%. The unreacted starting material can be recovered during column chromatography. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
PROTAC Signaling Pathway
The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is a common application for molecules synthesized using the this compound linker. The PROTAC simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: General signaling pathway of a PROTAC molecule.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Williamson ether synthesis of a phenol (B47542) with this compound.
Caption: Workflow for the synthesis of an ether-linked product.
Application Notes and Protocols for the Use of Br-C4-NHBoc in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Br-C4-NHBoc, chemically known as tert-butyl N-(4-bromobutyl)carbamate, is a bifunctional linker widely employed in solid-phase synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This linker features a bromoalkyl group for covalent attachment to a solid support or a ligand, and a Boc-protected amine that, after deprotection, allows for the coupling of another molecule, such as an E3 ligase ligand or a target protein ligand.
These application notes provide detailed protocols for the utilization of this compound in solid-phase synthesis, focusing on the construction of PROTACs. The methodologies described herein are based on established solid-phase chemistry principles and are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.
Core Applications
The primary application of this compound in solid-phase synthesis is as a flexible alkyl linker in the construction of PROTACs. Its C4 alkyl chain provides spatial separation between the two ligands of a PROTAC, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
A notable example of a PROTAC synthesized using this linker is CCW 28-3 . This molecule targets the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, for degradation by recruiting the RNF114 E3 ubiquitin ligase.
Data Summary
The following table summarizes key quantitative data for a representative BRD4-targeting PROTAC synthesized using a C4 alkyl linker, analogous to the application of this compound.
| Parameter | Value | Analytical Method |
| Resin Loading | ||
| Initial E3 Ligand Loading | 0.5 - 1.0 mmol/g | Not Applicable |
| Synthesis Efficiency | ||
| Linker Coupling Efficiency | >90% | Qualitative (e.g., Kaiser Test) |
| POI Ligand Coupling Efficiency | >90% | Qualitative (e.g., Kaiser Test) |
| Final Product | ||
| Crude Purity | 70 - 85% | Analytical HPLC |
| Purified Yield | 10 - 30% | Mass Measurement |
| Final Purity | >95% | Analytical HPLC |
| Biological Activity | ||
| BRD4 Degradation (DC50) | 14 - 36 nM | Western Blot |
| Anti-proliferative Activity (IC50) | ~10 nM - 0.81 µM | Cell Viability Assay |
Experimental Protocols
This section details the key experimental procedures for the solid-phase synthesis of a PROTAC using this compound. The protocol is based on the synthesis of a BRD4-targeting PROTAC, such as CCW 28-3, where a ligand for the RNF114 E3 ligase is first immobilized on the solid support.
Immobilization of E3 Ligase Ligand on Solid Support
This protocol describes the attachment of an E3 ligase ligand (with a suitable functional group, e.g., a carboxylic acid) to a resin.
Materials:
-
Resin (e.g., 2-Chlorotrityl chloride resin)
-
E3 Ligase Ligand with a carboxylic acid handle
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Shaker or vortexer
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve the E3 ligase ligand (1.0-1.5 eq) in DCM.
-
Add the E3 ligase ligand solution to the swollen resin.
-
Add DIPEA (3.0 eq) to the reaction mixture and shake at room temperature for 2-4 hours.
-
To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and shake for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Attachment of this compound Linker
This protocol details the coupling of the this compound linker to the immobilized E3 ligase ligand. This is achieved via a nucleophilic substitution reaction where a nucleophilic group on the immobilized ligand (e.g., a deprotonated phenol (B47542) or amine) attacks the alkyl bromide of the linker.
Materials:
-
E3 Ligase Ligand-functionalized resin
-
This compound (tert-butyl N-(4-bromobutyl)carbamate)
-
N-methylpyrrolidone (NMP)
-
Cesium Carbonate (Cs2CO3)
-
Potassium Iodide (KI)
-
Shaker
Procedure:
-
Swell the E3 ligase ligand-functionalized resin in NMP.
-
Add this compound (4.0 eq), Cs2CO3 (2.5 eq), and KI (0.1 eq) to the resin suspension.
-
Shake the mixture at 50-70°C for 24-48 hours.
-
Wash the resin sequentially with NMP (3x), a 1:1 mixture of NMP/water (3x), NMP (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Boc Deprotection
This protocol describes the removal of the Boc protecting group from the linker to expose the primary amine for subsequent coupling.
Materials:
-
Resin with attached linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.
-
Wash the resin with DCM (3x).
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing with a solution of 10% DIPEA in DCM (3x).
-
Wash the resin with DCM (3x) to remove excess base.
Coupling of the Protein of Interest (POI) Ligand
This protocol details the final coupling of the POI ligand (e.g., a BRD4 inhibitor with a carboxylic acid handle) to the deprotected linker.
Materials:
-
Deprotected linker-resin
-
POI Ligand with a carboxylic acid handle
-
Coupling agents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the deprotected linker-resin in DMF.
-
In a separate vial, dissolve the POI ligand (2.0 eq), HATU (1.9 eq), and HOBt (2.0 eq) in DMF.
-
Add DIPEA (4.0 eq) to the POI ligand solution to activate the carboxylic acid.
-
Add the activated POI ligand solution to the resin.
-
Shake the reaction mixture at room temperature for 4-12 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Cleavage of the PROTAC from the Resin
This final step releases the synthesized PROTAC from the solid support.
Materials:
-
PROTAC-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Treat the dry PROTAC-bound resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the crude product with cold diethyl ether (2x).
-
Dry the crude PROTAC under vacuum.
-
Purify the crude product by preparative HPLC.
Visualizations
PROTAC Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of a PROTAC.
BRD4 Degradation Signaling Pathway
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
Application Notes and Protocols for Br-C4-NHBoc Linker in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody, the potent payload, and the chemical linker that connects them. The linker plays a pivotal role in the stability of the ADC in circulation and the efficient release of the payload at the target site.
This document provides detailed application notes and protocols for the use of the Br-C4-NHBoc linker , a non-cleavable alkyl-based linker, in the synthesis of ADCs. Non-cleavable linkers, such as the this compound, offer high plasma stability, as they rely on the complete degradation of the antibody in the lysosome to release the payload. This characteristic can minimize off-target toxicity and improve the therapeutic window of the ADC.
The this compound linker, chemically known as tert-butyl (4-bromobutyl)carbamate, provides a four-carbon spacer that separates the antibody from the cytotoxic drug. The bromo-functional group allows for covalent attachment to nucleophilic residues on the antibody, typically the thiol group of a cysteine residue. The Boc-protected amine end can be deprotected to enable conjugation to a payload molecule. The resulting alkyl-carbamate linkage is highly stable, contributing to the overall stability of the ADC in systemic circulation.
Mechanism of Action of an ADC with a Non-Cleavable Linker
The general mechanism of action for an ADC employing a non-cleavable linker like this compound is a multi-step process that ensures targeted cell killing while minimizing systemic toxicity.
Figure 1: Mechanism of action of an ADC with a non-cleavable linker.
Experimental Protocols
The synthesis of an ADC using the this compound linker is a multi-step process that requires careful control of reaction conditions to ensure efficient conjugation and a desirable drug-to-antibody ratio (DAR). The following protocols provide a general framework for the synthesis and characterization of an ADC using this linker.
Materials and Equipment
-
Monoclonal antibody (mAb)
-
This compound linker (tert-butyl (4-bromobutyl)carbamate)
-
Cytotoxic payload with a suitable functional group for conjugation (e.g., a primary or secondary amine)
-
Reducing agent (e.g., TCEP, DTT)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Conjugation buffers (e.g., PBS, borate (B1201080) buffer)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., SEC, HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS, SDS-PAGE)
Experimental Workflow
The overall workflow for the synthesis of an ADC using the this compound linker can be visualized as follows:
Figure 2: General workflow for ADC synthesis using the this compound linker.
Protocol 1: Preparation of the Linker-Payload Construct
This protocol describes the synthesis of the payload conjugated to the this compound linker, ready for attachment to the antibody.
-
Deprotection of the this compound Linker:
-
Dissolve the this compound linker in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc protecting group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker (4-bromobutan-1-amine).
-
-
Conjugation of the Deprotected Linker to the Payload:
-
The payload must have a suitable functional group, such as a carboxylic acid, that can react with the amine group of the deprotected linker.
-
Activate the carboxylic acid on the payload using a coupling agent (e.g., HBTU, HATU) in an appropriate solvent like DMF.
-
Add the deprotected linker to the activated payload solution.
-
Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the linker-payload construct using column chromatography or preparative HPLC.
-
Protocol 2: Antibody Preparation (Cysteine-based Conjugation)
This protocol details the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.
-
Buffer Exchange:
-
Exchange the antibody into a conjugation-compatible buffer (e.g., PBS with EDTA) using a desalting column or tangential flow filtration.
-
-
Partial Reduction:
-
To a solution of the antibody (typically 5-10 mg/mL), add a controlled molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP will determine the number of disulfide bonds reduced and, consequently, the final DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
The reaction can be quenched by buffer exchange into a conjugation buffer without the reducing agent.
-
Protocol 3: ADC Conjugation and Purification
This protocol describes the conjugation of the linker-payload construct to the reduced antibody and the subsequent purification of the ADC.
-
Conjugation:
-
Immediately after the reduction and buffer exchange, add the purified linker-payload construct (dissolved in a small amount of a co-solvent like DMSO) to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules by size-exclusion chromatography (SEC).
-
To separate ADCs with different DARs and remove unconjugated antibody, hydrophobic interaction chromatography (HIC) can be employed.
-
Protocol 4: Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide precise mass measurements to confirm the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: Non-reducing and reducing SDS-PAGE can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.
-
-
In Vitro Potency and Stability:
-
Cell-based Cytotoxicity Assays: Determine the in vitro potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.
-
Plasma Stability Assays: Incubate the ADC in plasma (human, mouse) at 37°C for several days and monitor for drug deconjugation by LC-MS.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for an ADC synthesized using a non-cleavable alkyl-based linker. This data is representative and may vary depending on the specific antibody, payload, and precise reaction conditions.
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | Typical Value | Method of Analysis |
| Average DAR | 3.5 - 4.5 | HIC, UV-Vis, MS |
| Monomer Purity | > 95% | SEC |
| Aggregate Content | < 5% | SEC |
| Unconjugated Payload | < 1% | RP-HPLC |
| Endotoxin Level | < 0.5 EU/mg | LAL Assay |
Table 2: Representative In Vitro Stability and Potency Data
| Parameter | Typical Value | Cell Line / Condition |
| Plasma Stability (7 days) | > 90% ADC intact | Human Plasma @ 37°C |
| IC50 (Antigen-Positive) | 0.1 - 10 nM | e.g., HER2+ cell line |
| IC50 (Antigen-Negative) | > 1000 nM | e.g., HER2- cell line |
Conclusion
The this compound linker represents a viable option for the synthesis of non-cleavable ADCs. Its simple alkyl chain structure contributes to high stability in systemic circulation, a key attribute for minimizing off-target toxicity. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, purify, and characterize ADCs using this linker. The successful development of an ADC is a complex process that requires careful optimization of each step, from linker-payload synthesis to final product characterization. The information provided herein serves as a foundational resource for the application of the this compound linker in the development of next-generation antibody-drug conjugates.
Application Notes and Protocols: Conjugation of Br-C4-NHBoc to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of the Br-C4-NHBoc linker to small molecule inhibitors, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The this compound linker, a commonly used alkyl chain with a Boc-protected amine, serves to connect the target protein ligand (the small molecule inhibitor) to an E3 ligase ligand.
This document outlines detailed experimental protocols for the key steps in the conjugation process: the deprotection of the Boc group and the subsequent amide bond formation. Additionally, it includes a representative signaling pathway illustrating the mechanism of action of a PROTAC targeting BRD4, a common application for such constructs.
Experimental Protocols
The synthesis of a PROTAC from a small molecule inhibitor containing a carboxylic acid and the this compound linker is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group on the linker is removed to expose the primary amine. Second, the deprotected linker is coupled to the carboxylic acid of the small molecule inhibitor via an amide bond formation reaction.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield the free amine, which is essential for the subsequent coupling reaction. Acidic conditions are typically employed for this transformation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine linker (Br-C4-NH₂). The product is often obtained as a salt (e.g., trifluoroacetate (B77799) salt) and can be used directly in the next step or after neutralization.
Table 1: Representative Data for Boc Deprotection
| Starting Material | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| This compound | TFA (20%) | DCM | 2 | >95 |
| This compound | 4M HCl in Dioxane | Dioxane | 1 | >95 |
Protocol 2: Amide Coupling of Deprotected Linker to a Small Molecule Inhibitor
This protocol details the formation of an amide bond between the deprotected Br-C4-NH₂ linker and a small molecule inhibitor possessing a carboxylic acid functional group. Carbodiimide-mediated coupling is a widely used and effective method.
Materials:
-
Small molecule inhibitor with a carboxylic acid group
-
Deprotected Br-C4-NH₂ linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule inhibitor (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HOBt (1.2 equivalents) and the deprotected Br-C4-NH₂ linker (1.1 equivalents) to the solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5-10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes) to afford the desired PROTAC conjugate.
Table 2: Representative Data for Amide Coupling
| Coupling Method | Amine Substrate | Coupling Reagent/Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Carbodiimide | Primary Alkylamine | EDCI/HOBt | DIPEA | DMF | rt | 12-24 | 70-90 |
| Carbodiimide | Aniline | EDCI/HOAt | DIPEA | DCM | rt | 24 | 50-70 |
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathway and the experimental process is crucial for understanding the application and synthesis of these molecules.
Caption: BRD4 degradation signaling pathway mediated by a PROTAC.
Caption: Experimental workflow for PROTAC synthesis.
Quantitative Data Summary
The efficacy of the synthesized PROTACs is typically evaluated by their ability to induce the degradation of the target protein and their anti-proliferative activity in cancer cell lines. The following table provides representative quantitative data for BRD4-targeting PROTACs.
Table 3: Representative Biological Activity of BRD4-targeting PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC₅₀ (nM)¹ | IC₅₀ (nM)² | Cell Line |
| Representative PROTAC A | BRD4 | CRBN | 10 - 50 | 20 - 100 | Breast Cancer |
| Representative PROTAC B | BRD4 | VHL | 5 - 25 | 15 - 75 | Prostate Cancer |
¹DC₅₀: Half-maximal degradation concentration. ²IC₅₀: Half-maximal inhibitory concentration for cell viability.
Disclaimer: The provided protocols and data are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. Reaction conditions may require optimization depending on the specific small molecule inhibitor and other reagents used. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Cell Permeability Assays of Br-C4-NHBoc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker component, such as the Br-C4-NHBoc moiety, plays a critical role in the overall properties of the PROTAC, including its cell permeability.
Due to their high molecular weight and large polar surface area, PROTACs often exhibit poor membrane permeability, which can limit their therapeutic efficacy.[3][4] Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTACs.[5][6] These application notes provide detailed protocols for key assays to evaluate the cell permeability of PROTACs containing a this compound linker.
Key Permeability Assays
Several in vitro methods are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized into cell-free assays that measure passive diffusion and cell-based assays that account for various cellular transport mechanisms.[5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[3][7] It is a cost-effective initial screen for a compound's ability to diffuse across an artificial lipid membrane.[8]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[7] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[6]
Madin-Darby Canine Kidney (MDCK) II-MDR1 Permeability Assay
The MDCKII-MDR1 assay is a valuable tool for specifically investigating the role of P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance, on the permeability of a compound.[9][10][11] This cell line is engineered to overexpress the human MDR1 gene, which encodes for the P-gp efflux pump.[9]
Data Presentation
The following table summarizes hypothetical quantitative data from the described permeability assays for a series of PROTACs containing a this compound linker. This format allows for easy comparison of the permeability characteristics of different compounds.
| PROTAC Identifier | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Efflux Ratio (B-A/A-B) | MDCKII-MDR1 Papp (A-B) (10-6 cm/s) | MDCKII-MDR1 Efflux Ratio (B-A/A-B) |
| PROTAC-001 | 0.8 | 0.5 | 3.2 | 0.3 | 8.5 |
| PROTAC-002 | 1.2 | 0.9 | 2.1 | 0.7 | 4.1 |
| PROTAC-003 | 0.3 | 0.1 | 5.8 | <0.1 | 12.3 |
| PROTAC-004 | 2.5 | 1.8 | 1.5 | 1.5 | 2.0 |
Papp (A-B): Apparent permeability coefficient from the apical (A) to the basolateral (B) side. Efflux Ratio: A ratio greater than 2 is generally considered indicative of active efflux.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound containing PROTACs across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a microfilter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Plate: Dissolve the test PROTACs and control compounds in PBS to a final concentration of 100 µM. Add 200 µL of the compound solutions to the corresponding wells of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for 4-18 hours on a plate shaker with gentle agitation.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter membrane
-
t = Incubation time
-
[CA]t = Compound concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and active transport of this compound containing PROTACs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test PROTACs and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for monolayer integrity)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm2. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add 0.5 mL of the test PROTAC or control compound solution (e.g., 10 µM in HBSS) to the apical (donor) side. c. Add 1.5 mL of fresh HBSS to the basolateral (acceptor) side. d. Incubate at 37°C with 5% CO2 for 2 hours, with gentle shaking. e. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
Permeability Assay (Basolateral to Apical - B-A): a. Follow the same procedure as the A-B assay, but add the compound solution to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the following equation:
Where:
-
dQ/dt = Rate of permeation
-
A = Area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate the efflux ratio:
-
Protocol 3: MDCKII-MDR1 Permeability Assay
Objective: To determine if this compound containing PROTACs are substrates of the P-gp efflux transporter.
Materials:
-
MDCKII-MDR1 cells
-
Transwell® inserts
-
Cell culture medium (as for Caco-2, may require a selection antibiotic like colchicine)
-
HBSS, pH 7.4
-
Test PROTACs and control compounds (e.g., digoxin (B3395198) as a known P-gp substrate)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed MDCKII-MDR1 cells onto Transwell® inserts and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure integrity.
-
Permeability Assay (A-B and B-A): a. The procedure is identical to the Caco-2 permeability assay (Protocol 2, steps 3 and 4).
-
Sample Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions and the efflux ratio as described in the Caco-2 protocol. A significantly higher efflux ratio in MDCKII-MDR1 cells compared to wild-type MDCK cells (if used as a control) strongly indicates that the PROTAC is a P-gp substrate.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for the PAMPA assay.
Caption: Workflow for Caco-2 and MDCKII-MDR1 assays.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
Troubleshooting & Optimization
Troubleshooting low yield in Br-C4-NHBoc coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the amide coupling of 4-bromobutanoic acid with N-Boc protected amines.
Frequently Asked Questions (FAQs)
Q1: My Br-C4-NHBoc coupling reaction has a very low yield. What are the most common causes?
Low yields in this specific coupling can stem from several factors. The most common culprits include incomplete activation of the carboxylic acid, steric hindrance from the amine, and competing side reactions involving the alkyl bromide moiety.[1][2] Suboptimal reaction conditions such as the choice of solvent, base, temperature, and reagent stoichiometry also play a significant role.[2][3]
Q2: I observe several unexpected spots on my TLC/LCMS. What are the likely side products?
Given the structure of 4-bromobutanoic acid, two primary side reactions are highly probable:
-
Intramolecular Cyclization: The amide product, under basic conditions, can undergo intramolecular cyclization where the amide nitrogen attacks the alkyl bromide, forming N-Boc-2-pyrrolidinone.
-
Reaction with Base: If a nucleophilic base like triethylamine (B128534) (TEA) is used, it can react with the electrophilic alkyl bromide, leading to the formation of a quaternary ammonium (B1175870) salt.[4]
-
N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is more common if the amine is not added promptly after activation.[5][6]
Q3: Which coupling reagent is best for this reaction: EDC/HOBt or HATU?
The choice depends on the reactivity of your N-Boc amine.
-
EDC/HOBt: This is a standard, cost-effective choice for many routine couplings.[7][8] It is generally effective for primary and less hindered secondary amines. However, its activation power may be insufficient for sterically demanding amines, leading to low yields.[4]
-
HATU: This is a more powerful uronium-based coupling reagent, highly recommended for challenging couplings, including those with sterically hindered amines.[1][4][5] While more expensive, HATU often leads to faster reactions and higher yields by generating a highly reactive HOAt-ester intermediate.[5][9]
Q4: What is the optimal base and solvent for this coupling?
-
Base: A non-nucleophilic, sterically hindered base is crucial to avoid side reactions with the alkyl bromide. N,N-Diisopropylethylamine (DIPEA) is the recommended choice.[3][4] Using nucleophilic bases like triethylamine (TEA) should be avoided. Typically, 2-3 equivalents of base are used.[3]
-
Solvent: Anhydrous polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) is a common and effective choice as it helps dissolve most reactants.[3] Anhydrous Dichloromethane (DCM) or Acetonitrile can also be used, depending on the solubility of your specific substrates.[10] Ensure the solvent is truly anhydrous, as water can hydrolyze the activated ester intermediate, reducing the yield.[3]
Troubleshooting Guide
Problem 1: Reaction is slow or incomplete (significant starting material remains)
| Potential Cause | Solution |
| Ineffective Activation | The coupling reagent may not be potent enough. Switch from EDC/HOBt to a more powerful reagent like HATU , HBTU, or PyBOP.[1][4][11] |
| Steric Hindrance | If the N-Boc amine is bulky, the reaction may be slow.[4] Increase the reaction temperature to 40-50°C.[3] Consider converting the carboxylic acid to a more reactive acyl fluoride (B91410) intermediate.[4] A "double coupling" protocol, where the coupling step is repeated, can also improve yields.[1] |
| Poor Solubility | One or more reagents may not be fully dissolved.[2] Consider switching to a solvent with higher dissolving power, such as DMF or N-methyl-2-pyrrolidone (NMP).[3][4] |
| Incorrect Stoichiometry | Ensure the correct stoichiometry is used. A slight excess of the coupling reagent (1.1-1.5 eq) and the amine (1.2-2.0 eq) relative to the carboxylic acid is a good starting point.[3] |
| Suboptimal Order of Addition | For uronium reagents like HATU, pre-activating the carboxylic acid is recommended. Dissolve the acid, add the base (DIPEA), then add HATU. Stir for 15-30 minutes before adding the amine.[3][12] This minimizes side reactions where HATU reacts directly with the amine.[12][13] |
Problem 2: Product is formed, but yield is low after workup and purification
| Potential Cause | Solution |
| Intramolecular Cyclization | The desired product may be converting to N-Boc-2-pyrrolidinone during the reaction or workup. Minimize reaction time and avoid excessive heat. Ensure a non-nucleophilic base (DIPEA) is used and avoid excess base. |
| Side Reaction with Base | The base may be reacting with the alkyl bromide. Use a sterically hindered, non-nucleophilic base like DIPEA .[4] |
| Difficult Purification | Byproducts from coupling reagents can complicate purification. For EDC couplings, the EDC-urea byproduct is water-soluble and can be removed with an acidic wash (e.g., 1M HCl) followed by a basic wash (e.g., sat. NaHCO₃).[4][14] |
| Hydrolysis of Activated Ester | Trace amounts of water in the solvent or reagents can hydrolyze the active intermediate.[3] Always use anhydrous solvents and dry glassware.[15] |
Comparative Data on Coupling Conditions
The following table summarizes typical conditions and expected outcomes for the coupling of 4-bromobutanoic acid with a generic, moderately hindered N-Boc amine. Yields are representative and will vary based on the specific substrate.
| Coupling Reagent | Base (eq.) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| EDC / HOBt | DIPEA (2-3) | DMF / DCM | 0 to RT | 40-70% | Cost-effective standard method. May be slow or low-yielding for hindered amines.[4] |
| HATU | DIPEA (2-3) | DMF | RT | 70-95% | Highly effective for hindered amines and faster reaction times.[3][4] Pre-activation is recommended.[3] |
| SOCl₂ / Amine | Pyridine or Et₃N | DCM | 0 to RT | 50-80% | Forms the acyl chloride first. Can be messy and may lead to side reactions if not performed carefully.[11] |
Experimental Protocols
Protocol 1: General Procedure using EDC/HOBt
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-bromobutanoic acid (1.0 eq) and HOBt (1.2 eq) to a dry flask.
-
Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution) and stir until all solids are dissolved. Cool the mixture to 0°C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at 0°C.
-
Amine Addition: In a separate flask, dissolve the N-Boc amine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution, followed by DIPEA (2.5 eq), to the reaction mixture dropwise at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[4]
Protocol 2: High-Efficiency Procedure using HATU
-
Setup: Under an inert atmosphere, add 4-bromobutanoic acid (1.0 eq) to a dry flask.
-
Dissolution: Add anhydrous DMF (to make a 0.1-0.5 M solution) and stir to dissolve.
-
Pre-activation: Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 15-30 minutes.[3]
-
Amine Addition: Add the N-Boc amine (1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. For particularly hindered amines, the reaction may be gently heated to 40-50°C.[3]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[3]
Visual Guides
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Caption: General experimental workflow for this compound coupling.
Caption: Potential side reaction pathway: Intramolecular cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Br-C4-NHBoc. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes for this compound:
-
Direct N-Boc Protection of 4-bromobutylamine or its salt: This is a straightforward, one-step method where 4-bromobutylamine (or its hydrochloride salt) is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Bromination of N-Boc-4-aminobutanol: This two-step route involves first protecting 4-amino-1-butanol (B41920) with a Boc group, followed by the bromination of the hydroxyl group.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the starting material availability and the desired scale of the reaction. The direct N-Boc protection is more atom-economical and involves a single step. However, if starting from 4-amino-1-butanol, the two-step route is a viable option.
Q3: What are the critical parameters to control during the N-Boc protection of 4-bromobutylamine?
A3: The critical parameters include reaction temperature, reaction time, the choice of base, and the solvent. These factors can significantly influence the reaction yield and the formation of byproducts.
Q4: How does temperature affect the synthesis of this compound?
A4: Increasing the temperature can accelerate the reaction rate. However, excessive heat can lead to the decomposition of the Boc anhydride (B1165640) and potentially promote side reactions, such as the formation of N,N-di-Boc derivatives or intramolecular cyclization. Moderate heating, typically between room temperature and 55°C, is often sufficient to achieve a good reaction rate without significant decomposition.[1][2]
Q5: What is the impact of reaction time on the yield?
A5: The reaction time should be sufficient to allow for the complete consumption of the starting amine, which can be monitored by Thin Layer Chromatography (TLC). For aliphatic amines like 4-bromobutylamine, the reaction is generally complete within a few hours at room temperature.[1] Prolonged reaction times, especially at elevated temperatures, may increase the likelihood of side product formation.
Q6: What are common side reactions to be aware of during the synthesis?
A6: Common side reactions include the formation of the di-Boc protected amine (N,N-bis(tert-butoxycarbonyl)-4-bromobutylamine), intramolecular cyclization to form N-Boc-pyrrolidine, and the formation of isocyanate-related impurities if the reaction is not controlled properly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Ineffective base or incorrect stoichiometry. 3. Decomposed or poor-quality di-tert-butyl dicarbonate. 4. Starting amine is in the salt form and was not adequately neutralized. | 1. Increase the reaction time and/or moderately heat the reaction mixture (e.g., to 40-55°C). Monitor progress by TLC. 2. Ensure the base is fresh and added in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider using a stronger, non-nucleophilic base like triethylamine (B128534). 3. Use fresh di-tert-butyl dicarbonate. 4. If using an amine salt, ensure sufficient base is added to both neutralize the salt and facilitate the reaction. |
| Formation of Multiple Products (Visible on TLC) | 1. Over-reaction leading to di-Boc protected product. 2. Intramolecular cyclization of the product. 3. Presence of impurities in the starting materials. | 1. Use a stoichiometric amount or only a slight excess of (Boc)₂O (e.g., 1.05-1.1 equivalents). 2. Maintain a moderate reaction temperature and avoid prolonged reaction times. 3. Purify the starting materials before the reaction. |
| Difficult Purification | 1. Presence of unreacted (Boc)₂O. 2. Formation of polar byproducts. 3. Product is an oil and difficult to crystallize. | 1. Unreacted (Boc)₂O can often be removed under high vacuum. 2. Use column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) for purification. 3. If the product is an oil, purification by silica (B1680970) gel column chromatography is the most effective method. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the effect of reaction time and temperature on the yield of this compound synthesized via the direct N-Boc protection of 4-bromobutylamine. This data is representative and based on typical outcomes for the Boc protection of primary alkylamines.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 25 (Room Temp) | 4 | 85 | Good yield, clean reaction profile. |
| 2 | 25 (Room Temp) | 16 | 90 | Slightly higher yield with longer time. |
| 3 | 40 | 2 | 92 | Increased temperature accelerates the reaction. |
| 4 | 40 | 8 | 95 | High yield, minimal side products observed. |
| 5 | 55 | 1 | 90 | Faster reaction but potential for more impurities. |
| 6 | 55 | 4 | 88 | Decreased yield, likely due to some product/reagent decomposition. |
Experimental Protocols
Protocol 1: Direct N-Boc Protection of 4-Bromobutylamine Hydrochloride
This protocol describes the synthesis of this compound from 4-bromobutylamine hydrochloride.
Materials:
-
4-bromobutylamine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of 4-bromobutylamine hydrochloride (1 equivalent) in DCM or THF, add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (4-bromobutyl)carbamate.
Protocol 2: Synthesis from 4-(tert-butoxycarbonylamino)-1-butanol
This protocol details the synthesis of this compound via the bromination of N-Boc-4-aminobutanol.
Materials:
-
4-(tert-butoxycarbonylamino)-1-butanol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Dissolve 4-(tert-butoxycarbonylamino)-1-butanol (1 equivalent) in anhydrous THF.
-
Add triphenylphosphine (1.9 equivalents) to the solution.
-
Slowly add carbon tetrabromide (1.9 equivalents) while stirring.
-
Stir the reaction mixture at room temperature for 3 hours.
-
After stirring, filter the reaction mixture through a pad of diatomaceous earth to remove by-products.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 3:1) to afford tert-butyl (4-bromobutyl)carbamate.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Common side reactions with Br-C4-NHBoc and how to avoid them
Welcome to the Technical Support Center for Br-C4-NHBoc (tert-butyl N-(4-bromobutyl)carbamate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this versatile linker in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or tert-butyl N-(4-bromobutyl)carbamate, is a bifunctional molecule commonly used as a linker in the synthesis of more complex molecules. Its primary application is in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine provides a latent nucleophile that can be deprotected for further reaction, while the bromoalkyl chain acts as an electrophile for coupling with nucleophilic residues.
Q2: What are the most common side reactions observed when using this compound?
The two most prevalent side reactions are:
-
Intramolecular Cyclization: The molecule can react with itself to form the cyclic byproduct, N-Boc-pyrrolidine.
-
Intermolecular N-Alkylation (Over-alkylation): The bromoalkyl chain of one this compound molecule can react with the deprotected amine of another, leading to dimerization or oligomerization.
Q3: What factors can promote the formation of the N-Boc-pyrrolidine byproduct?
The formation of N-Boc-pyrrolidine is an intramolecular Williamson ether-like reaction. Factors that favor this side reaction include:
-
Strong Bases: Strong bases can deprotonate the carbamate (B1207046) nitrogen, increasing its nucleophilicity and promoting cyclization.
-
High Temperatures: Increased temperatures can provide the activation energy needed for the intramolecular reaction to occur.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods, especially under basic conditions, can lead to a higher yield of the cyclized product.
-
High Dilution: While seemingly counterintuitive, under certain conditions, high dilution can favor intramolecular reactions over intermolecular ones.
Q4: How can I minimize the formation of N-Boc-pyrrolidine?
To suppress the formation of N-Boc-pyrrolidine, consider the following strategies:
-
Choice of Base: Use a mild, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases.
-
Temperature Control: Maintain the lowest effective temperature for your desired reaction. Running the reaction at room temperature or below is often recommended.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is formed.
-
Concentration: Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization.
Q5: What are the potential side reactions related to the Boc protecting group?
The Boc (tert-butoxycarbonyl) group is generally stable to many reaction conditions but can be sensitive to strong acids. During deprotection with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the Boc group is cleaved to generate a tert-butyl cation. This cation can lead to side products by:
-
Alkylation of Nucleophiles: The tert-butyl cation can alkylate sensitive functional groups on your substrate or other molecules in the reaction mixture.
-
Formation of Isobutylene (B52900): The cation can eliminate a proton to form isobutylene gas.
To mitigate these side reactions, it is advisable to use a scavenger, such as triethylsilane or anisole, during the deprotection step to trap the tert-butyl cation.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product and Presence of a Major Impurity
Symptom: Your reaction involving this compound results in a low yield of the expected product, and analytical data (e.g., LC-MS, NMR) indicates the presence of a significant byproduct with a mass corresponding to N-Boc-pyrrolidine.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for minimizing N-Boc-pyrrolidine formation.
Problem 2: Formation of High Molecular Weight Byproducts
Symptom: LC-MS analysis of your reaction mixture shows peaks with masses corresponding to dimers or oligomers of your desired product, suggesting over-alkylation.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for minimizing over-alkylation.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Phenol (B47542) with this compound
This protocol describes a general method for the O-alkylation of a phenolic substrate using this compound, with conditions optimized to minimize side reactions.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.
-
Add the base (K₂CO₃ or Cs₂CO₃) to the solution and stir for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Experimental Workflow Diagram:
Caption: General workflow for the alkylation of a phenol with this compound.
Protocol 2: Analytical Method for Reaction Monitoring by LC-MS
This is a general-purpose Liquid Chromatography-Mass Spectrometry (LC-MS) method suitable for monitoring the progress of reactions involving this compound and identifying the main products and byproducts.
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient:
-
Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate:
-
0.4 mL/min
Detection:
-
UV detection at 210 nm and 254 nm
-
MS detection in positive ion mode, scanning a mass range that includes the starting materials, expected product, and potential side products (e.g., m/z 100-1000).
Expected m/z values [M+H]⁺:
-
This compound: ~252.07 / 254.07 (characteristic bromine isotope pattern)
-
N-Boc-pyrrolidine: ~172.13
Data Presentation
Table 1: Summary of Common Side Products and their Mass-to-Charge Ratios (m/z)
| Compound Name | Structure | Molecular Formula | Exact Mass | Expected m/z [M+H]⁺ |
| This compound | CC(C)(C)OC(=O)NCCCCBr | C₉H₁₈BrNO₂ | 251.05 | 252.06 / 254.06 |
| N-Boc-pyrrolidine | CC(C)(C)OC(=O)N1CCCC1 | C₉H₁₇NO₂ | 171.12 | 172.13 |
| Dimer (example) | (CC(C)(C)OC(=O)NC₄H₈)₂NH | C₁₈H₃₇N₃O₄ | 375.28 | 376.29 |
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (approx.) | N-Boc-pyrrolidine (approx.) |
| -C(CH₃)₃ | 1.44 (s, 9H) | 1.46 (s, 9H) |
| -CH₂-N(Boc)- | 3.12 (q, 2H) | 3.35 (t, 4H) |
| -CH₂-Br | 3.42 (t, 2H) | - |
| -CH₂-CH₂-Br | 1.90 (m, 2H) | - |
| -CH₂-CH₂-N(Boc)- | 1.60 (m, 2H) | 1.85 (m, 4H) |
| -NH- | ~4.6 (br s, 1H) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Technical Support Center: Purification of Br-C4-NHBoc-Containing Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Br-C4-NHBoc-containing compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps before attempting to purify my this compound compound by column chromatography?
A1: Before starting column chromatography, it is crucial to:
-
Confirm the stability of your compound on silica (B1680970) gel. The Boc (tert-butyloxycarbonyl) protecting group can be sensitive to the acidic nature of silica gel.[1][2][3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (decomposition products) have formed. A 2D TLC can also be used for this purpose.
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[4] This ensures good separation from impurities.
-
Ensure your crude sample is free of non-volatile solvents from the previous reaction steps.
Q2: My this compound compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
A2: Tailing is a common issue when purifying amine-containing compounds on silica gel.[5] This is often due to the interaction of the basic amine with the acidic silica. To mitigate this:
-
Add a small amount of a volatile base to your eluent. Typically, 0.1-1% triethylamine (B128534) (Et3N) or n-propylamine is added to the solvent system to neutralize the acidic sites on the silica gel, which can minimize peak tailing.[5]
-
Ensure your sample is not overloaded on the column.
Q3: The Boc protecting group seems to be cleaving during chromatography. What can I do to prevent this?
A3: The Boc group is known to be labile under acidic conditions, and silica gel is slightly acidic.[1][3][6] To prevent deprotection:
-
Use deactivated silica gel. You can deactivate silica by adding a small percentage of a base like triethylamine to the eluent, as mentioned above.
-
Avoid chlorinated solvents if possible. Solvents like dichloromethane (B109758) (DCM) can sometimes contain traces of HCl, which can facilitate Boc group removal.
-
Work quickly. Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Consider alternative stationary phases. If the problem persists, you might consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or reverse-phase silica.[7]
Q4: I am not recovering my compound from the column. Where could it be?
A4: There are several possibilities if you are not recovering your compound:
-
The compound may have decomposed on the column. This is a risk if the compound is unstable on silica.[2][7]
-
The eluent may not be polar enough to elute your compound. If your compound is very polar, it may be irreversibly adsorbed onto the silica. Try flushing the column with a much more polar solvent, like 10% methanol (B129727) in DCM, to see if you can recover any material.[8]
-
The compound may have eluted very quickly. Check the very first fractions collected.[7]
-
The fractions collected may be too dilute to detect the compound by TLC. Try concentrating some of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of your this compound compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | 1. Inappropriate solvent system. 2. Column was not packed properly (cracks or channels). 3. Sample was loaded in too large a volume of solvent. | 1. Re-optimize the solvent system using TLC to achieve better separation between your product and impurities. 2. Repack the column carefully, ensuring a homogenous and crack-free stationary phase.[9] 3. Dissolve the sample in the minimum amount of solvent for loading.[10] If the sample has poor solubility in the eluent, consider dry loading.[10][11] |
| Product Elutes with Impurities | 1. Overloading the column with the crude sample. 2. The chosen solvent system is not selective enough. | 1. Use an appropriate amount of silica gel (typically 30-100 times the weight of your crude sample). 2. Try a different solvent system. For example, if you are using ethyl acetate/hexanes, consider trying ether/hexanes or acetone/hexanes. |
| Loss of Boc Group (Deprotection) | 1. Acidity of the silica gel.[3] 2. Prolonged exposure to the stationary phase. 3. Use of acidic eluents or solvents containing acidic impurities.[1] | 1. Add 0.1-1% triethylamine to your eluent. 2. Use flash chromatography to speed up the separation. 3. Use high-purity solvents. |
| Compound is Insoluble for Loading | 1. The compound is not soluble in the eluent. | 1. Use the "dry loading" technique. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.[10][11][12] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a this compound Compound
This protocol is a general guideline and should be adapted based on the specific properties of your compound.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf of ~0.2-0.4.
-
If tailing is observed, add 0.1-1% triethylamine to the solvent system.
-
-
Column Packing:
-
Select a glass column of an appropriate size.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13][14]
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes).[13][14]
-
Pour the slurry into the column and gently tap the sides to ensure even packing.[13]
-
Use gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[9]
-
Add a thin protective layer of sand on top of the silica gel.[13][14]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column.[9][10]
-
Dry Loading: Dissolve the crude compound in a suitable solvent, add silica gel (2-3 times the weight of the crude material), and remove the solvent under reduced pressure. Carefully add the resulting powder to the top of the packed column.[10][11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Visual Guides
Caption: General workflow for the purification of this compound compounds.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Purification [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of N-Boc-4-bromobutylamine (Br-C4-NHBoc)
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-bromobutylamine (tert-butyl (4-bromobutyl)carbamate).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows a significant amount of starting material. What could be the issue?
A1: The presence of unreacted 4-bromobutan-1-amine (B1267872) in your NMR spectrum indicates an incomplete reaction. Several factors could contribute to this:
-
Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
-
Inadequate Base: The reaction requires a base to neutralize the acid formed. Triethylamine (B128534) (TEA) or sodium bicarbonate are commonly used. Ensure at least one equivalent of base is present.
-
Low Reaction Temperature: While the reaction often proceeds at room temperature, gentle heating (40-50 °C) can be beneficial, especially if the starting amine is not very reactive.
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent, allow the reaction to stir for a longer period.
To troubleshoot, you can try the following:
-
Add an additional portion of (Boc)₂O and base to the reaction mixture.
-
Gently heat the reaction and continue to monitor by TLC.
-
Ensure your starting amine is fully dissolved in the reaction solvent.
Q2: I see a singlet at approximately 1.46 ppm in my ¹H NMR, but I'm not sure if it's my product or unreacted (Boc)₂O.
A2: Both the desired product, Br-C4-NHBoc, and unreacted di-tert-butyl dicarbonate will show a singlet in this region due to the tert-butyl group. To distinguish between them:
-
Integration: The singlet for the Boc group on your product should integrate to 9 protons relative to the other protons in the molecule.
-
¹³C NMR: In the ¹³C NMR spectrum, the quaternary carbon of the Boc group in the product will appear around 79-80 ppm, and the carbonyl carbon will be around 156 ppm. Unreacted (Boc)₂O has a characteristic carbonyl signal at a different chemical shift.
-
Purification: Unreacted (Boc)₂O can often be removed during the aqueous workup or by column chromatography.
Q3: My NMR spectrum has multiplets that I cannot assign, and the yield is low. What are the likely byproducts?
A3: Several byproducts can form during the synthesis of this compound. Here are some common possibilities and their expected NMR characteristics:
-
tert-Butanol: A byproduct from the decomposition of (Boc)₂O. It appears as a singlet around 1.28 ppm in ¹H NMR (in CDCl₃).
-
Di-Boc Protected Amine (di-tert-butyl (butane-1,4-diyl)dicarbamate): This can form if the starting diamine is used and both amino groups react. The ¹H NMR would show a singlet for the 18 protons of the two Boc groups and multiplets for the butyl chain.
-
1,4-Dibromobutane: If the starting amine is impure or if there are side reactions, you might see signals corresponding to 1,4-dibromobutane. The ¹H NMR typically shows a triplet around 3.45 ppm and a multiplet around 2.03 ppm (in CDCl₃).[1]
-
N,N'-dibutyl-N,N'-bis(tert-butoxycarbonyl)butane-1,4-diamine: This could arise from the reaction of the product with the starting amine. Its NMR spectrum would be more complex.
To minimize byproduct formation, ensure slow addition of (Boc)₂O, maintain a controlled temperature, and use the correct stoichiometry of reagents.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the desired product and potential byproducts in CDCl₃.
| Compound Name | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| tert-butyl (4-bromobutyl)carbamate (Product) | ~ 4.55 (br s, 1H, NH), 3.42 (t, 2H, CH ₂Br), 3.15 (q, 2H, CH ₂NH), 1.90 (m, 2H, CH₂CH ₂CH₂), 1.70 (m, 2H, CH₂CH ₂CH₂), 1.44 (s, 9H, C(CH ₃)₃) | ~ 155.9 (C=O), 79.2 (C(CH₃)₃), 40.5 (CH₂NH), 33.5 (CH₂Br), 31.0 (CH₂C H₂CH₂), 29.8 (CH₂C H₂CH₂), 28.4 (C(C H₃)₃) |
| 4-bromobutan-1-amine (Starting Material) | ~ 3.45 (t, 2H, CH ₂Br), 2.95 (t, 2H, CH ₂NH₂), 1.65 (m, 4H, CH₂CH ₂CH ₂CH₂) (Data for hydrobromide salt in D₂O)[1] | ~ 48.5 (CH₂NH₂), 34.2 (CH₂Br), 25.8 (central CH₂ carbons) (Data for hydrobromide salt)[1] |
| di-tert-butyl dicarbonate ((Boc)₂O) | ~ 1.50 (s, 18H) | ~ 152.0 (C=O), 84.0 (C(CH₃)₃), 27.5 (C(C H₃)₃) |
| tert-Butanol | ~ 1.28 (s, 9H) | ~ 69.0 (C-OH), 31.0 (CH₃) |
| 1,4-Dibromobutane | ~ 3.45 (t, 4H, CH ₂Br), 2.03 (m, 4H, CH₂CH ₂CH ₂CH₂)[1] | ~ 34.0 (CH₂Br), 30.0 (CH₂CH₂) |
| di-tert-butyl (butane-1,4-diyl)dicarbamate | ~ 4.60 (br s, 2H, NH), 3.10 (q, 4H, CH ₂NH), 1.50 (m, 4H, CH₂CH ₂CH ₂CH₂), 1.44 (s, 18H, C(CH ₃)₃) | ~ 156.0 (C=O), 79.1 (C(CH₃)₃), 40.0 (CH₂NH), 28.4 (C(C H₃)₃), 27.0 (CH₂C H₂CH₂) |
Experimental Protocols
Synthesis of tert-butyl (4-bromobutyl)carbamate from 4-bromobutan-1-amine
Materials:
-
4-bromobutan-1-amine hydrobromide
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
NMR solvent (e.g., CDCl₃)
Procedure:
-
To a solution of 4-bromobutan-1-amine hydrobromide (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tert-butyl (4-bromobutyl)carbamate.
-
Characterize the final product by ¹H and ¹³C NMR.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis by NMR.
References
Technical Support Center: Improving PROTAC Stability with Br-C4-NHBoc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when working with PROTACs, with a specific focus on the role of the Br-C4-NHBoc linker and similar alkyl linkers in enhancing stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTAC synthesis?
This compound is a chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is an alkyl chain-based linker with a bromo group at one end and a Boc-protected amine at the other.[2] The bromo group allows for covalent attachment to one of the PROTAC's ligands (either the E3 ligase binder or the target protein binder) through nucleophilic substitution. The Boc-protected amine provides a stable functional group that, after deprotection, can be coupled to the other ligand, completing the bifunctional molecule. This type of linker is valuable for systematically varying the length and composition of the linker to optimize a PROTAC's properties.[3]
Q2: How does the linker, such as a C4 alkyl chain, impact the overall stability of a PROTAC?
The linker is a critical determinant of a PROTAC's stability, efficacy, and physicochemical properties.[4] The length, rigidity, and chemical composition of the linker can significantly influence:
-
Metabolic Stability: The linker is often a site for metabolic modification by enzymes like Cytochrome P450s.[4][5][6] Long, flexible linkers like polyethylene (B3416737) glycol (PEG) chains can be more susceptible to enzymatic degradation, while more stable chemical motifs, such as alkyl chains or cyclic structures, can enhance metabolic stability.[4] Alkyl linkers are generally considered metabolically "inert" and are less prone to oxidative cleavage compared to PEG linkers.
-
Chemical Stability: Certain chemical functionalities within a linker can be prone to hydrolysis under physiological conditions. Simple alkyl chains, like the C4 chain in this compound, are generally chemically stable.
-
Physicochemical Properties: The linker influences a PROTAC's solubility and cell permeability.[4][7] Hydrophobic linkers, such as alkyl chains, can improve cell permeability, which is often a challenge for the typically large PROTAC molecules.[8]
Q3: Can modifying the linker really improve my PROTAC's performance?
Yes, optimizing the linker is a key strategy in PROTAC development. Modifications to the linker can enhance selectivity by influencing the conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[9] Furthermore, improving metabolic and chemical stability through linker modification can lead to a longer half-life in vivo, resulting in more sustained target degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q4: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons for a lack of PROTAC activity. Here is a workflow to troubleshoot this issue:
-
Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane.
-
Solution: Modify the linker to improve physicochemical properties. Replacing polar linkers like PEG with more hydrophobic alkyl linkers (e.g., a C4 chain) can enhance permeability.
-
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.
-
Solution: Assess ternary complex formation using techniques like TR-FRET or Co-Immunoprecipitation (Co-IP). The linker plays a crucial role here; systematically varying the linker length and composition (e.g., using a C4 alkyl linker) can facilitate optimal ternary complex formation.
-
-
Lack of Ubiquitination: A stable ternary complex may form, but it might not be productive for ubiquitination if the lysine (B10760008) residues on the target protein are not accessible.
-
Solution: Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin.
-
-
PROTAC Instability: The PROTAC molecule itself may be unstable in the cell culture medium or inside the cell.
-
Solution: Assess the stability of your PROTAC in relevant biological matrices (e.g., cell culture media, plasma, liver microsomes) over the time course of your experiment.
-
Q5: I'm observing the "hook effect" in my dose-response experiments. What can I do?
The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.
-
Test Lower Concentrations: Focus on nanomolar to low micromolar concentrations to find the "sweet spot" for maximal degradation.
-
Enhance Cooperativity: Design PROTACs with linkers that promote positive cooperativity in ternary complex formation. A well-designed linker can help stabilize the ternary complex over the binary complexes.
Q6: My PROTAC shows good in vitro degradation but has poor in vivo efficacy. What could be the problem?
A disconnect between in vitro and in vivo results often points to issues with pharmacokinetics, which can be heavily influenced by the PROTAC's stability.
-
Low Metabolic Stability: The PROTAC may be rapidly cleared by metabolic enzymes in the liver or blood.
-
Poor Aqueous Solubility: The PROTAC may have low solubility in aqueous solutions, leading to poor bioavailability.
-
Solution: While alkyl linkers improve permeability, they can decrease aqueous solubility. A balance must be struck. Sometimes, incorporating a single heteroatom into an alkyl chain can improve solubility without significantly compromising permeability.
-
-
Chemical Instability: The PROTAC may be degrading in the physiological environment.
-
Solution: Evaluate the chemical stability of your PROTAC in buffers at physiological pH.
-
Quantitative Data Summary
| PROTAC (Target-Linker-E3 Ligase) | Linker Type | Matrix | Half-life (t1/2) | Reference |
| CDK4/6-Alkylamino-CRBN | Alkylamino | Human Plasma | >120 min | [11] |
| CDK4/6-Alkylether-CRBN | Alkylether | Human Plasma | 16 min | [11] |
| BRD4-PEG-CRBN (dBET1) | PEG | Human Hepatocytes | 10.6 min | [5] |
| BRD4-Alkyl-CRBN (ARV-825) | Alkyl | Human Hepatocytes | 21.0 min | [5] |
| BRD4-PEG-VHL (MZ1) | PEG | Human Hepatocytes | 11.5 min | [5] |
| Androgen Receptor-Alkyl-CRBN | Alkyl (4 methylenes) | Human Hepatocytes | 14.2 min | [5] |
| Androgen Receptor-Alkyl-CRBN | Alkyl (6 methylenes) | Human Hepatocytes | 10.5 min | [5] |
Note: This table is for illustrative purposes to show the impact of different linkers on PROTAC stability. Direct comparison between different PROTACs should be made with caution due to the different warheads and E3 ligase ligands used.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[4]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - known instability)
-
Negative control (e.g., Warfarin - known stability)
-
Acetonitrile (B52724) with internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, HLM, and the test PROTAC at the final desired concentration.
-
Initiation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t1/2).
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma.
Materials:
-
Test PROTAC compound
-
Pooled human plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent.
-
Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-PROTAC mixture.
-
Quenching and Protein Precipitation: Add the aliquot to cold acetonitrile with an internal standard.
-
Sample Preparation: Vortex and centrifuge to pellet the precipitated plasma proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of remaining PROTAC versus time to determine the stability profile.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of Br-C4-NHBoc in organic solvents
Welcome to the technical support center for Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding solubility issues that may be encountered during its use in organic synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound in common organic solvents?
Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A2: If you are facing solubility issues, the principle of "like dissolves like" is a good starting point[4]. Consider the polarity of your solvent. This compound has both polar and non-polar characteristics. A systematic approach would be to screen a range of solvents with varying polarities[4]. If the compound precipitates during a reaction, it may have low solubility at the given reaction temperature[5].
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, for reactions where dissolution is an endothermic process, increasing the temperature will generally increase solubility[4]. However, caution is advised. The stability of this compound at elevated temperatures should be considered to avoid degradation. Monitor the reaction closely for any signs of decomposition (e.g., color change). For Boc-protected amines, thermal deprotection can occur at high temperatures, typically above 150°C, depending on the solvent[6].
Q4: Are there any recommended solvent mixtures (co-solvents) for this compound?
A4: The use of co-solvents is a highly effective strategy to enhance solubility[4][7][8]. A small amount of a secondary solvent can significantly improve the solubility of a compound[4]. For a molecule like this compound, a mixture of a polar aprotic solvent with a less polar solvent can be effective. Examples include:
-
Tetrahydrofuran (THF) with a small amount of N,N-Dimethylformamide (DMF) or DMSO.
-
Dichloromethane (DCM) with a small amount of methanol (B129727).
-
A mixture of ethyl acetate (B1210297) and hexane, as used in its purification, indicates its solubility in such systems[2].
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
Issue 1: this compound is poorly soluble in the chosen reaction solvent, leading to a heterogeneous mixture.
-
Possible Cause: The polarity of the solvent is not optimal for dissolving this compound.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of this compound in a panel of common laboratory solvents of varying polarities (see table below).
-
Employ a Co-solvent: Add a small percentage (e.g., 5-10% v/v) of a co-solvent in which this compound is known to be more soluble (e.g., DMSO, DMF, or THF) to your primary solvent[4][9].
-
Increase Temperature: Gently warm the mixture while monitoring for any signs of degradation. Ensure the temperature is well below the boiling point of the solvent and the decomposition temperature of the reactant.
-
Particle Size Reduction: If you have solid this compound, grinding it to a finer powder can increase the surface area and improve the rate of dissolution[10][11].
-
Issue 2: this compound initially dissolves but then precipitates out of solution during the reaction.
-
Possible Cause:
-
The product of the reaction is insoluble in the solvent system and may be co-precipitating with the starting material.
-
A change in the reaction mixture's polarity as reactants are consumed and products are formed.
-
The reaction temperature has changed, reducing the solubility.
-
-
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material, the product, or a mixture.
-
Adjust Solvent System: Consider using a solvent mixture that can solubilize both the reactants and the expected products.
-
Gradual Addition: Add the reactants slowly to the reaction mixture to control the concentration of the product and reduce the likelihood of precipitation[5].
-
Maintain Consistent Temperature: Ensure the reaction temperature is maintained at a level where all components remain in solution.
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar carbamate (B1207046) group can interact favorably with these solvents. |
| Ethers | THF, Diethyl Ether | Moderate to High | Good balance of polarity to dissolve the molecule. |
| Chlorinated | DCM, Chloroform | Moderate | Can solvate the alkyl chain and interact with the polar group. |
| Esters | Ethyl Acetate | Moderate | Used as an eluent in chromatography, indicating solubility[2]. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polar protic nature may not be ideal for the entire molecule. |
| Hydrocarbons | Hexane, Toluene | Low | The polar carbamate group will limit solubility in nonpolar solvents. |
| Aqueous | Water | Very Low | The molecule is largely organic and not expected to be water-soluble. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
-
Preparation: Dispense 1-2 mg of this compound into several small, clean vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Hexane, Toluene, DCM, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, DMSO, Water).
-
Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating: For solvents in which the compound did not dissolve at room temperature, gently warm the vials (e.g., to 40-50 °C) and observe any change in solubility.
-
Documentation: Record the results in a table to identify the most suitable solvents or co-solvents for your experiment.
Protocol 2: Enhancing Solubility using a Co-solvent System
-
Initial Suspension: Suspend the desired amount of this compound in your primary reaction solvent.
-
Co-solvent Addition: While stirring, add a high-solubility co-solvent (e.g., DMSO or DMF) dropwise to the suspension.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved.
-
Quantification: Note the volume percentage of the co-solvent required. Aim to use the minimum amount necessary to achieve dissolution to avoid significantly altering the reaction conditions. Typically, starting with 5-10% (v/v) is a good practice[4].
-
Reaction Initiation: Once a homogeneous solution is achieved, proceed with your experimental plan.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for using a co-solvent system.
References
- 1. tert-butyl (4-bromobutyl)carbamate CAS#: 164365-88-2 [m.chemicalbook.com]
- 2. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. wjbphs.com [wjbphs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility enhancement techniques [wisdomlib.org]
Technical Support Center: Incomplete Boc Deprotection of Br-C4-NHBoc Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc deprotection of this compound derivatives?
A1: The main challenge is a competing intramolecular cyclization reaction. Following the removal of the Boc group, the resulting primary amine can act as a nucleophile, attacking the carbon bearing the bromine atom. This intramolecular SN2 reaction leads to the formation of a stable five-membered ring, yielding pyrrolidine (B122466) as a significant byproduct and reducing the yield of the desired 4-bromobutylamine.
Q2: Which acidic conditions are commonly used for Boc deprotection?
A2: The most common reagents for Boc deprotection are strong acids.[1] Typically, trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) or methanol (B129727) are used.[1][2]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot(s). Staining with ninhydrin (B49086) is useful for visualizing the primary amine product. LC-MS can help in identifying the desired product and the cyclized byproduct.
Q4: What are the common side reactions other than intramolecular cyclization?
A4: Besides the formation of pyrrolidine, other potential side reactions include:
-
t-Butylation: The t-butyl cation generated during the deprotection can alkylate nucleophilic sites on your molecule.[3]
-
Trifluoroacetylation: If TFA is used, the newly formed amine can sometimes be acylated by a trifluoroacetyl group.
Q5: Are there milder alternatives to strong acids for Boc deprotection?
A5: Yes, for substrates that are sensitive to harsh acidic conditions, milder methods can be considered. These include using Lewis acids like ZnBr2 or thermal deprotection.[4] However, the feasibility of these methods for this compound derivatives would need to be evaluated on a case-by-case basis.
Troubleshooting Guide
Problem 1: Incomplete Deprotection - Significant Starting Material Remains
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For TFA, a common range is 20-50% in DCM. For HCl, a 4M solution in dioxane is typically effective.[2][5] |
| Short Reaction Time | Extend the reaction time. Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is consumed.[1] |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions. |
| Reagent Degradation | Ensure that the acid used is fresh and has not been compromised by improper storage. |
Problem 2: Low Yield of Desired Product - High Percentage of Pyrrolidine Byproduct
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Cyclization | The choice of acid can influence the extent of cyclization. While TFA is a common deprotection agent, HCl in dioxane is often preferred for substrates prone to side reactions and may afford a better yield of the desired amine salt.[6] |
| Extended Reaction Time at Room Temperature | Once the deprotection is complete, the free amine is susceptible to cyclization. It is crucial to work up the reaction promptly after the starting material has been consumed. |
| Basic Work-up | Neutralizing the reaction mixture to obtain the free amine in solution can promote intramolecular cyclization. If possible, it is often better to isolate the product as its hydrochloride or trifluoroacetate (B77799) salt.[5] |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes qualitative outcomes for different Boc deprotection protocols based on literature precedents. Quantitative data for the specific this compound substrate is sparse in publicly available literature; however, general trends are indicated.
| Deprotection Reagent | Typical Conditions | Reaction Time | Outcome for this compound (Anticipated) | Key Considerations |
| TFA/DCM | 20-50% TFA in DCM, RT | 30 min - 2 h[7] | Effective deprotection, but may lead to a higher proportion of pyrrolidine byproduct due to the presence of the free amine during work-up. | The product is initially the TFA salt. Neutralization to the free amine can increase cyclization. |
| 4M HCl in Dioxane | 4M HCl in Dioxane, RT | 1 - 4 h[5] | Generally provides good yields of the hydrochloride salt, which is less prone to cyclization than the free amine.[6] | The product is isolated as the stable hydrochloride salt, which can prevent intramolecular cyclization during storage and handling.[5] |
| Thermal Deprotection | High temperature (e.g., >100°C) in a suitable solvent[4] | Varies | May be a viable option, but the high temperatures could also promote cyclization or other degradation pathways. | This method avoids the use of strong acids. |
Experimental Protocols
Protocol 1: Boc Deprotection using 4M HCl in Dioxane (Recommended for Minimizing Cyclization)
-
Dissolution: Dissolve the Boc-protected this compound derivative (1 equivalent) in a minimal amount of a suitable solvent like methanol or directly suspend it in the HCl solution.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (e.g., 10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[5]
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve the Boc-protected this compound derivative (1 equivalent) in anhydrous DCM.
-
Acid Addition: Add TFA (e.g., to a final concentration of 25-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Note: This basic work-up can significantly promote the formation of the pyrrolidine byproduct.[1]
Visualizations
Signaling Pathway: Boc Deprotection and Side Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Preventing Dimer Formation in Br-C4-NHBoc Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving Br-C4-NHBoc, with a specific focus on preventing undesired dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?
A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unintended molecule (a dimer). This is problematic as it consumes your starting material, reduces the yield of your desired product, and introduces impurities that can be difficult to separate, complicating downstream processes and potentially impacting the efficacy and safety of the final compound.[1]
Q2: What are the most likely mechanisms for dimer formation with this compound?
A2: Based on the structure of this compound, a bifunctional linker, two primary mechanisms can lead to dimerization:
-
Head-to-Head Dimerization (Wurtz-type Coupling): The bromo-alkane ends of two this compound molecules can react with each other, typically in the presence of a reducing agent or certain metals, to form an eight-carbon chain linking the two amino-Boc moieties.[2][3][4]
-
Head-to-Tail Dimerization (N-Alkylation): If the Boc protecting group is prematurely removed from one molecule, the resulting free amine can act as a nucleophile and attack the electrophilic bromo-alkane end of a second this compound molecule. This results in a secondary amine linkage.
Q3: My reaction is showing a significant amount of a higher molecular weight impurity, which I suspect is a dimer. How can I confirm this?
A3: The first step is to characterize the impurity using analytical techniques such as:
-
Mass Spectrometry (MS): Look for a mass corresponding to double the molecular weight of your expected product or this compound, minus the elements lost during the dimerization reaction (e.g., 2xHBr for a Wurtz-type coupling).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dimer formation will result in a different NMR spectrum compared to your starting material and desired product. Look for changes in integration values and the appearance of new, characteristic peaks. For instance, in a head-to-head dimer, you would expect to see signals corresponding to a symmetric C8 alkyl chain.
Q4: What are the key reaction parameters I should control to minimize dimer formation?
A4: Several factors can influence the extent of dimerization. Careful control of the following is crucial:
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature is advisable.
-
Concentration: High concentrations of this compound can increase the probability of self-reaction. Using more dilute conditions can favor the reaction with your intended substrate.
-
Choice of Base: The base can play a critical role, especially in preventing premature deprotection of the Boc group.[5] A non-nucleophilic, sterically hindered base is often preferred.
-
Order of Reagent Addition: Adding the this compound slowly to the reaction mixture containing your other reactant can help to keep its instantaneous concentration low and minimize self-coupling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of head-to-head dimer observed by MS. | Wurtz-type coupling is occurring. This can be promoted by certain metals or reactive metal surfaces. | Ensure all glassware is scrupulously clean and free of metal residues. If using organometallic reagents, consider alternative synthetic routes that avoid strongly reducing conditions. |
| Significant formation of a head-to-tail dimer. | Premature deprotection of the Boc group, leading to N-alkylation. | Use a milder, non-nucleophilic base. Ensure your reaction conditions are strictly anhydrous, as water can facilitate Boc deprotection under certain conditions. Consider using a more robust protecting group if the Boc group proves too labile for your reaction conditions. |
| Low yield of desired product and a complex mixture of byproducts. | Suboptimal reaction conditions favoring side reactions, including dimerization. | Re-optimize the reaction conditions. Systematically evaluate the effect of solvent, temperature, concentration, and base. A thorough optimization can significantly improve the yield of the desired product. |
| Difficulty in separating the dimer from the desired product. | Similar polarity of the dimer and the product. | Modify the purification method. Consider using a different chromatography stationary or mobile phase. If the dimer contains a free amine (from head-to-tail coupling), an acidic wash could potentially help in its separation. |
Experimental Protocols
Protocol for Minimizing Dimerization in a Standard Coupling Reaction
This protocol provides a general guideline for coupling this compound with a nucleophilic substrate (e.g., a phenol (B47542) or an amine) while minimizing dimer formation.
Materials:
-
This compound
-
Nucleophilic substrate
-
Anhydrous aprotic solvent (e.g., DMF, THF, Acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA, DBU)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the nucleophilic substrate and the base in the anhydrous solvent in a flame-dried flask.
-
Slow Addition: In a separate flask, prepare a solution of this compound in the same anhydrous solvent.
-
Add the this compound solution dropwise to the reaction mixture containing the substrate and base over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the linker.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and the formation of the desired product.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up. Purify the crude product using column chromatography to separate the desired product from any unreacted starting materials and dimeric byproducts.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for dimer formation.
References
Technical Support Center: Scaling Up Br-C4-NHBoc Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-tert-butyloxycarbonyl-4-bromobutylamine (Br-C4-NHBoc). This document offers detailed experimental protocols, troubleshooting for common issues, and frequently asked questions to ensure a successful and efficient scale-up process.
Experimental Protocols
Two primary routes for the synthesis of this compound are detailed below, starting from either 4-bromobutylamine hydrobromide or the more accessible 1,4-diaminobutane (B46682).
Route 1: Synthesis from 4-Bromobutylamine Hydrobromide
This is a direct approach involving the protection of the primary amine.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from 4-bromobutylamine hydrobromide.
Detailed Methodology (Illustrative 100 g Scale)
-
Reactor Setup: A 2 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with 4-bromobutylamine hydrobromide (100 g, 0.45 mol) and dichloromethane (B109758) (DCM, 800 mL).
-
Base Addition: The suspension is cooled to 0-5 °C using an ice bath. Triethylamine (101 g, 1.0 mol, 2.2 eq) is added slowly, ensuring the temperature does not exceed 10 °C.
-
Boc Protection: A solution of di-tert-butyl dicarbonate ((Boc)₂O, 108 g, 0.50 mol, 1.1 eq) in DCM (200 mL) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-10 °C. The reaction of Boc-anhydride with amines is exothermic, and controlled addition is crucial to manage the heat generation.[1]
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: The reaction mixture is washed successively with 1M HCl (2 x 250 mL), saturated aqueous NaHCO₃ (2 x 250 mL), and brine (250 mL). Poor separation of aqueous and organic layers can sometimes occur.[1]
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.
Route 2: Selective Mono-Boc Protection of 1,4-Diaminobutane
This route is often more cost-effective due to the lower price of 1,4-diaminobutane but requires careful control to achieve selective mono-protection.
Experimental Workflow
Caption: Workflow for the selective mono-Boc protection of 1,4-diaminobutane.
Detailed Methodology (Illustrative 100 g Scale of Diamine)
-
Reactor Setup: A 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with 1,4-diaminobutane (100 g, 1.13 mol) and DCM (2 L).
-
Cooling: The solution is cooled to 0 °C.
-
Controlled (Boc)₂O Addition: A solution of (Boc)₂O (99 g, 0.45 mol, 0.4 eq) in DCM (500 mL) is added dropwise over 4-6 hours, maintaining the temperature at 0 °C. The slow addition and low temperature are critical to favor mono-protection.
-
Reaction Monitoring: The reaction is stirred at 0 °C for an additional 2 hours after the addition is complete. The progress and selectivity are monitored by HPLC or GC-MS.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting residue, containing a mixture of unreacted diamine, the desired mono-Boc product, and the di-Boc byproduct, is purified by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: From 4-Bromobutylamine HBr | Route 2: From 1,4-Diaminobutane |
| Starting Material Cost | Higher | Lower |
| Number of Steps | 1 | 2 (if starting from diamine to get the bromo- functionality) |
| Key Challenge | Handling of lachrymatory starting material. | Achieving selective mono-protection, separation of products. |
| Typical Yield | 70-90% | 40-60% (of mono-Boc product) |
| Scalability | More straightforward | More complex due to selectivity control and purification. |
Table 2: Influence of Base on Boc Protection
| Base | Solvent System | Key Advantages | Potential Issues on Scale-up |
| Triethylamine (TEA) | DCM, THF | Good solubility for many substrates. | Volatile, potential for work-up emulsions. |
| Sodium Hydroxide (NaOH) | THF/Water, Dioxane/Water | Inexpensive, effective for amine salts. | Biphasic system may require vigorous stirring. |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, Acetone/Water | Mild, good for sensitive substrates. | Slower reaction rates may be observed. |
| 4-Dimethylaminopyridine (DMAP) | DCM, THF (catalytic amount) | Accelerates the reaction. | Can be difficult to remove during work-up. |
Troubleshooting Guide
This guide addresses common issues encountered when scaling up the synthesis of this compound.
| Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| 1. Poor or Incomplete Reaction | - Inefficient mixing in a large reactor. - Poor solubility of the amine starting material.[1] - Deactivation of (Boc)₂O by moisture. | - Optimize Agitation: Ensure the reactor's impeller design and speed provide adequate mixing. - Solvent Selection: Consider a co-solvent system (e.g., THF/water) to improve solubility.[1] - Reagent Quality: Use anhydrous solvents and ensure the (Boc)₂O is of high quality and stored properly.[1] |
| 2. Exothermic Reaction & Temperature Spikes | - The reaction of (Boc)₂O with amines is exothermic.[1] - Inadequate heat removal capacity of the large-scale reactor. | - Controlled Addition: Add the (Boc)₂O solution portion-wise or via a dropping funnel to control the reaction rate and heat generation.[1] - Efficient Cooling: Ensure the reactor's cooling system is functioning optimally. |
| 3. Excessive Gas (CO₂) Evolution | - The reaction produces carbon dioxide as a byproduct.[1] - A rapid, uncontrolled reaction leads to a sudden release of gas. | - Adequate Headspace & Venting: Ensure the reactor has sufficient headspace and is properly vented. Never run a Boc protection in a closed system.[1] - Controlled Reaction Rate: Controlling the addition rate of (Boc)₂O will also control the rate of CO₂ evolution.[1] |
| 4. Formation of Di-Boc Byproduct (Route 2) | - The mono-Boc product is still nucleophilic and can react with excess (Boc)₂O. | - Sub-stoichiometric (Boc)₂O: Use less than one equivalent of (Boc)₂O relative to the diamine. - Slow Addition at Low Temperature: This minimizes the concentration of (Boc)₂O available to react with the mono-protected product. |
| 5. Difficult Work-up & Phase Separation | - Formation of a stable emulsion during aqueous work-up. - Poor separation of aqueous and organic layers.[1] | - Brine Wash: A wash with saturated aqueous NaCl can help to break emulsions. - Solvent Choice: Consider a solvent that has better phase separation characteristics with water. |
| 6. Product Isolation & Purity Issues | - Presence of unreacted (Boc)₂O or tert-butanol. - Difficulty in crystallizing the final product.[1] | - Excess Reagent Removal: Unreacted (Boc)₂O can be removed by co-evaporation with a suitable solvent or by quenching with a scavenger like imidazole (B134444) followed by an acidic wash.[1] - Recrystallization: Develop a robust recrystallization procedure by screening different solvent systems. |
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil and won't crystallize. How can I purify it at a large scale?
Many Boc-protected amines are oils or low-melting solids, which can make purification by crystallization challenging.[1] If recrystallization is not feasible, large-scale column chromatography can be employed, although it can be costly and time-consuming. An alternative is to try and form a salt of another functional group in the molecule if one exists, which may induce crystallization.
Q2: What are the safety precautions for handling large quantities of di-tert-butyl dicarbonate ((Boc)₂O)?
(Boc)₂O is a moisture-sensitive solid. Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1] For disposal of excess or unused (Boc)₂O, it should be quenched carefully. A common method is to react it with a nucleophile like imidazole, which can then be removed with a dilute acid wash.[1] Always consult your institution's specific waste disposal protocols for large quantities.
Q3: Can I use a different base for the reaction?
Yes, several bases can be used for Boc protection, and the choice may depend on the specific substrate and scale. Common bases include triethylamine, sodium hydroxide, and sodium bicarbonate. For large-scale reactions, the cost and ease of removal of the base and its corresponding salt are important considerations.
Q4: How can I minimize the formation of the di-Boc protected byproduct when starting with 1,4-diaminobutane?
The key to selective mono-protection is to control the stoichiometry and reaction conditions. Using a sub-stoichiometric amount of (Boc)₂O (typically 0.4-0.5 equivalents) and adding it very slowly at a low temperature (e.g., 0 °C) will favor the formation of the mono-protected product.
Q5: Is it possible to perform this reaction without a solvent?
Solvent-free N-Boc protection is a known green chemistry technique. This is typically achieved by mixing the amine and (Boc)₂O, sometimes with a solid catalyst, and applying energy through stirring or gentle heating. This approach can simplify work-up and reduce solvent waste. However, for the synthesis of this compound, the handling of the starting materials and the exothermicity of the reaction at a large scale may be more challenging without a solvent to act as a heat sink.
References
Impact of moisture on Br-C4-NHBoc reaction efficiency
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the N-Boc protection of 4-bromobutylamine (Br-C4-NH2) to yield tert-butyl (4-bromobutyl)carbamate (Br-C4-NHBoc).
Frequently Asked Questions (FAQs)
Q1: Is the this compound reaction sensitive to moisture?
A1: The impact of moisture on N-Boc protection reactions can be complex. While traditional organic chemistry principles suggest that anhydrous conditions are optimal to prevent hydrolysis of the electrophile, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), several modern protocols demonstrate successful N-Boc protection in aqueous solvent systems.[1][2][3] Some studies even report that water can enhance the solubility of amine starting materials, leading to high reaction yields.[2] However, for substrates that are sensitive or for ensuring maximum reproducibility, starting with anhydrous conditions is a common practice.
Q2: What are the potential side reactions if moisture is present in the reaction?
A2: The primary side reaction involving moisture is the hydrolysis of di-tert-butyl dicarbonate ((Boc)₂O) into tert-butanol (B103910) and carbon dioxide. This reduces the amount of reagent available to react with the amine, potentially leading to incomplete conversion and lower yields. While the aminolysis reaction is generally faster than hydrolysis, excessive water can significantly impact the reaction efficiency. Other potential side products, though less commonly reported in aqueous protocols, include the formation of isocyanates and ureas.[1][3]
Q3: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A3: A slow or incomplete reaction can be due to several factors:
-
Insufficient Base: A base is often used to deprotonate the amine, increasing its nucleophilicity. Ensure the appropriate stoichiometry of a suitable base (e.g., triethylamine (B128534), sodium bicarbonate) is used.
-
Low Reactivity of the Amine: While 4-bromobutylamine is a primary aliphatic amine and generally reactive, steric hindrance or other electronic factors could play a role.
-
Low Temperature: If the reaction is being run at room temperature, gentle heating (e.g., to 40-55°C) can increase the reaction rate.[4]
-
Solvent Effects: The choice of solvent can significantly influence reaction rates. Protic solvents like methanol (B129727) have been shown to accelerate Boc protection.[4][5]
Q4: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What could they be?
A4: Besides your starting material and desired product, other spots on the TLC plate could correspond to:
-
Unreacted (Boc)₂O.
-
Byproducts from the hydrolysis of (Boc)₂O, such as tert-butanol.
-
Potentially, a small amount of the di-Boc protected amine, although this is less common with primary amines under standard conditions.
-
Side products from reactions involving the bromide, especially if a nucleophilic base or solvent is used under forcing conditions.
Q5: Can I perform this reaction without a base?
A5: Yes, N-Boc protection can be achieved without a base, particularly in protic solvents like methanol or ethanol.[5] The protic solvent can activate the (Boc)₂O by forming hydrogen bonds, making the carbonyl carbon more electrophilic.[5] However, the reaction may be slower compared to base-catalyzed methods.
Troubleshooting Guide
The following table summarizes common issues, their potential causes related to moisture, and suggested solutions for the this compound reaction.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | 1. Incomplete reaction due to (Boc)₂O hydrolysis. 2. Product loss during aqueous work-up if the product has some water solubility. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add (Boc)₂O in portions to maintain its concentration relative to the amine. 4. During work-up, saturate the aqueous layer with brine to reduce the solubility of the organic product and extract multiple times. |
| Formation of Side Products | 1. Excessive moisture leading to significant (Boc)₂O degradation. 2. Reaction of the bromide with a nucleophilic base or solvent. | 1. Minimize water content in the reaction. 2. Use a non-nucleophilic base if side reactions with the bromide are suspected. 3. Consider performing the reaction at a lower temperature to improve selectivity. |
| Inconsistent Reaction Times | Ambient moisture affecting the reaction rate. | Standardize the reaction setup by using dried solvents and performing the reaction under an inert atmosphere to ensure reproducibility. |
Experimental Protocols
Protocol 1: Anhydrous N-Boc Protection of 4-Bromobutylamine
This protocol is recommended for ensuring high yield and minimizing side reactions by excluding moisture.
Materials:
-
4-bromobutylamine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-bromobutylamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: N-Boc Protection of 4-Bromobutylamine in an Aqueous System
This protocol is a greener alternative that may be suitable for larger-scale syntheses where the use of chlorinated solvents is a concern.[1]
Materials:
-
4-bromobutylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Distilled water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobutylamine (1.0 eq) in a mixture of water and acetone (e.g., 9.5:0.5 v/v).[1]
-
Stir the mixture at room temperature.
-
Add (Boc)₂O (1.0 eq) to the solution and continue to stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is often complete within a short period (15-60 minutes).[1]
-
Once the starting material is consumed, add dichloromethane to the reaction mixture for extraction.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
The product is often obtained in high purity, but can be further purified by column chromatography if needed.
Visual Guides
Caption: Troubleshooting workflow for a low-yield this compound reaction.
Caption: Competing reaction pathways in the presence of moisture.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of Boc-anhydride [en.highfine.com]
Br-C4-NHBoc storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate), along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments, particularly in the synthesis of PROTACs.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Storage Conditions
Quantitative data for the storage of this compound under different conditions are summarized below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
For long-term storage, it is recommended to store this compound as a powder at -20°C. When preparing solutions in DMSO for experimental use, it is best to prepare them fresh. If short-term storage of a DMSO solution is necessary, refrigeration at 4°C is suitable for up to two weeks, while for longer-term storage of up to six months, freezing at -80°C is recommended to prevent degradation.
Handling Precautions
This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact, as the compound can cause serious eye damage.
-
Hand Protection: Wear appropriate chemical-resistant gloves to avoid skin contact.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Work Environment:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid generating dust when handling the solid form.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in the synthesis of PROTACs and other molecules.
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield during alkylation | 1. Incomplete reaction: Reaction time may be insufficient. 2. Base is not strong enough: The chosen base may not be effective in deprotonating the nucleophile. 3. Degradation of this compound: Improper storage or handling may have led to degradation. 4. Steric hindrance: The nucleophile may be sterically hindered, slowing down the reaction. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Consider using a stronger base such as potassium carbonate or cesium carbonate. 3. Use freshly purchased or properly stored this compound. 4. Increase the reaction temperature or use a less sterically hindered nucleophile if possible. |
| Formation of multiple products | 1. Dialkylation: The nucleophile may have multiple reactive sites, leading to the addition of more than one this compound molecule. 2. Side reactions: The reaction conditions may be promoting unwanted side reactions. | 1. Use a protecting group strategy to block other reactive sites on the nucleophile. 2. Optimize reaction conditions such as temperature and solvent. Consider using a milder base. |
| Difficulty in removing the Boc protecting group | 1. Incomplete deprotection: The acid used for deprotection may not be strong enough or the reaction time may be too short. 2. Acid-labile functional groups: Other functional groups in the molecule may be sensitive to the acidic conditions required for Boc deprotection. | 1. Use a stronger acid like trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). Monitor the reaction to completion. 2. If other acid-sensitive groups are present, consider alternative protecting groups for the amine that can be removed under different conditions (e.g., Fmoc). |
| Final PROTAC shows low degradation activity | 1. Incorrect linker length: The C4 alkyl chain of this compound may not be the optimal length for inducing a stable ternary complex between the target protein and the E3 ligase. 2. Poor cell permeability: The overall physicochemical properties of the PROTAC may limit its ability to cross cell membranes. 3. "Hook effect": At high concentrations, the PROTAC may form binary complexes with the target protein or the E3 ligase, rather than the productive ternary complex. | 1. Synthesize a library of PROTACs with linkers of varying lengths to identify the optimal linker. 2. Modify the PROTAC structure to improve its drug-like properties, such as by incorporating PEG chains. 3. Perform a full dose-response curve to determine the optimal concentration for target degradation and to identify a potential hook effect. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or tert-butyl (4-bromobutyl)carbamate, is a bifunctional molecule containing a bromoalkane and a Boc-protected amine. It is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The bromoalkane end can react with a nucleophile on a ligand for an E3 ubiquitin ligase, while the Boc-protected amine, after deprotection, can be coupled to a ligand for a target protein.
Q2: How do I choose the right solvent for reactions with this compound?
A2: The choice of solvent will depend on the specific reaction, but polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are commonly used for the alkylation step. For the Boc deprotection step, a non-polar solvent like dichloromethane (DCM) is typically used with an acid like trifluoroacetic acid (TFA).
Q3: What are some common E3 ligase ligands that can be coupled with this compound?
A3: this compound can be used to link to various E3 ligase ligands. For example, in the synthesis of the PROTAC CCW 28-3, the bromo end of a derivative of this compound is alkylated to a phenolic oxygen on the RNF4 E3 ligase ligand, CCW 16.
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are two effective techniques for monitoring the progress of reactions involving this compound. TLC can provide a quick qualitative assessment of the reaction, while LC-MS can confirm the presence of the desired product and identify any byproducts.
Experimental Protocols
Detailed Methodology for the Synthesis of PROTAC CCW 28-3
This compound is a key building block for the synthesis of the PROTAC CCW 28-3, which targets the protein BRD4 for degradation by recruiting the E3 ligase RNF4. The following is a detailed experimental protocol for the synthesis of CCW 28-3, adapted from the supplementary information of ACS Chem. Biol. 2019, 14, 11, 2430–2440.
Step 1: Synthesis of Intermediate 1 (Alkylation of CCW 22 with this compound)
-
To a solution of CCW 22 (the RNF4 ligand precursor) in anhydrous DMF, add potassium carbonate (K₂CO₃).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Intermediate 1.
Step 2: Synthesis of Intermediate 2 (Reaction with 2-chloroacetyl chloride)
-
Dissolve Intermediate 1 in anhydrous DCM.
-
Add a base, such as triethylamine (B128534) (TEA).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2-chloroacetyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.
Step 3: Synthesis of Intermediate 3 (Boc Deprotection)
-
Dissolve Intermediate 2 in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours, or until the deprotection is complete as indicated by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is used directly in the next step.
Step 4: Synthesis of CCW 28-3 (Final Amide Coupling)
-
Dissolve the crude amine salt (Intermediate 3) and the JQ1 carboxylic acid (the BRD4 ligand) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Purify the final product, CCW 28-3, by preparative reverse-phase HPLC.
Visualizations
Signaling Pathway of BRD4 Degradation
The following diagram illustrates the mechanism of action of a PROTAC synthesized using a this compound linker, such as CCW 28-3, leading to the degradation of the target protein BRD4 and its downstream effects on gene transcription.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow for synthesizing a PROTAC using this compound and subsequently evaluating its biological activity.
Caption: Workflow for PROTAC synthesis and biological evaluation.
References
Addressing steric hindrance in Br-C4-NHBoc coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the coupling of a bromine at a C4 position with a Boc-protected amine (Br-C4-NHBoc). The inherent steric hindrance in this transformation often presents significant challenges, leading to low yields or reaction failure. This guide offers structured advice to diagnose and resolve common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of a sterically hindered C4-brominated compound with a Boc-protected amine so challenging?
A1: The primary difficulty arises from steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group on the amine, combined with potential substitution on the aryl ring near the C4-bromine, can impede the key steps of the catalytic cycle in typical cross-coupling reactions like the Buchwald-Hartwig amination. This hindrance can obstruct the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination to form the desired C-N bond.[1][2]
Q2: What are the most common reasons for a failed or low-yielding this compound coupling reaction?
A2: The most frequent causes for poor outcomes in this coupling reaction include:
-
Inappropriate Catalyst System: The choice of palladium precursor and, most importantly, the ligand is critical. Standard ligands may not be effective for sterically demanding substrates.[1][2]
-
Suboptimal Reaction Conditions: Incorrect selection of base, solvent, or temperature can halt the catalytic cycle.
-
Catalyst Deactivation: The presence of impurities, water, or oxygen can poison the palladium catalyst.[2]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the starting materials can reduce the yield of the desired product.[1]
Q3: Which catalyst systems are most effective for coupling sterically hindered substrates like this compound?
A3: For sterically hindered couplings, palladium-based systems with bulky, electron-rich phosphine (B1218219) ligands are generally the most successful. These ligands promote the formation of the active monoligated palladium species, which is crucial for engaging sterically encumbered substrates.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[1] Consider using advanced generation pre-catalysts, such as the Buchwald G3 or G4 precatalysts, which are often more stable and efficient.[3]
Q4: Are there viable alternatives to palladium-catalyzed coupling for this transformation?
A4: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, have re-emerged as a powerful alternative for coupling sterically hindered partners.[4][5] Recent advancements in ligand design for copper catalysis have expanded its scope to include challenging substrates that may be problematic for palladium systems.[4][5]
Troubleshooting Guide
Problem 1: No or Low Conversion of Starting Material
This is often the most common issue and typically points to a problem with the catalyst's activity or the reaction conditions being too mild.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality and has been stored under an inert atmosphere. Consider using a more active precatalyst, such as a Buchwald G3 or G4 palladacycle.[3] Prepare the active catalyst in situ under strictly inert conditions if not using a precatalyst. |
| Inappropriate Ligand | The chosen ligand may not be sufficiently bulky or electron-rich. Screen a panel of sterically demanding biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos.[2][6] Ensure the correct palladium-to-ligand ratio is used (typically 1:1 to 1:2). |
| Insufficiently Strong Base | The base may not be strong enough to deprotonate the Boc-protected amine. Switch to a stronger base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[2] |
| Reaction Temperature Too Low | Increase the reaction temperature in increments of 10-20 °C. Sterically hindered couplings often require more thermal energy to overcome activation barriers. |
| Impure Reagents or Solvents | Use anhydrous, degassed solvents. Ensure the starting materials are pure, as impurities can poison the catalyst.[2] |
Problem 2: Formation of Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired C-N bond formation.
| Side Product Observed | Potential Cause & Solution |
| Hydrodehalogenation (Ar-H) | This occurs when the aryl bromide is reduced. Solution: Lower the reaction temperature. Use a less electron-rich ligand. Ensure the rigorous exclusion of water.[1] |
| Homocoupling of Aryl Halide (Ar-Ar) | This can be favored at high temperatures. Solution: Lower the reaction temperature. Use a lower catalyst loading.[1] |
| Diarylation of Amine | Not applicable for NHBoc, but if a primary amine were used, this would be a concern. |
Data Presentation: Catalyst and Ligand Selection for Hindered Coupling
The following table summarizes catalyst systems and conditions that have been successfully employed for challenging Buchwald-Hartwig aminations of sterically hindered aryl halides. While not specific to this compound, these provide a strong starting point for optimization.
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 80-110 | 75-95 | [2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 70-90 | [2] |
| BrettPhos Pd G3 | Cs₂CO₃ | t-AmylOH | 100 | 80-98 | [6] | |
| Pd₂(dba)₃ | RuPhos | LHMDS | THF | 70-90 | 78-92 | [6] |
Experimental Protocols
General Protocol for a Trial this compound Coupling Reaction
This protocol provides a robust starting point for the coupling reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials:
-
C4-brominated aryl/heteroaryl compound (1.0 equiv)
-
Boc-protected amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask, add the C4-brominated compound, the Boc-protected amine, the palladium precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Steric hindrance impeding key steps in the catalytic cycle.
Caption: Troubleshooting decision tree for this compound coupling.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC linker optimization experiments.
Question: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein. What could be the issue?
Answer: This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The linker is a critical component in enabling this complex to form effectively. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length: The linker might be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2][3][4] Conversely, a linker that is too long or overly flexible could lead to an unstable ternary complex and inefficient ubiquitination.[1][2][3]
-
Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths. Even minor adjustments in length can significantly impact degradation efficacy.[4]
-
-
Suboptimal Linker Composition: The chemical makeup of the linker influences its flexibility, solubility, and ability to form favorable interactions within the ternary complex.[3][4]
-
Troubleshooting Step: Introduce different chemical moieties into the linker. For example, polyethylene (B3416737) glycol (PEG) units can increase hydrophilicity and solubility, while rigid elements like piperazine (B1678402) or triazole rings can reduce flexibility and help pre-organize the PROTAC into a productive conformation.[4][][6]
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[1]
-
Troubleshooting Step: Directly evaluate the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4] This can provide insights into the cooperativity of your system.
-
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][4]
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this by optimizing the linker?
Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the functional ternary complex, which reduces degradation efficiency.[1][9] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.[1]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]
-
Troubleshooting Step: Experiment with linker compositions that can form additional favorable interactions within the ternary complex.
-
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex, which can reduce the formation of non-productive binary complexes.[1]
-
Troubleshooting Step: Incorporate rigid structural elements such as cycloalkane, piperazine, or triazole moieties into the linker.[]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[2][8][10] Its fundamental role is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2]
Q2: How does linker length impact PROTAC efficacy?
Linker length is a critical determinant of PROTAC efficacy.[4]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][3][4]
-
Too long: A linker that is too long may not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable ternary complex.[2][3][4] There is often an optimal linker length "sweet spot" for a given POI and E3 ligase pair.[2]
Q3: What are the most common types of linkers used in PROTAC design?
The most commonly used linkers are flexible chains such as polyethylene glycol (PEG) and alkyl chains.[4][] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[4] More rigid linkers incorporating structures like piperazine, piperidine, and triazole rings are also used to modulate the PROTAC's conformational flexibility and physicochemical properties.[4][][11]
Q4: How does linker composition, aside from length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[3][4] For instance, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures may improve conformational stability.[4] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[4]
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells | Reference |
| PROTAC 1 | 9 | 140 | [10] |
| PROTAC 2 | 12 | Similar binding affinity to 16-atom linker PROTAC | [3] |
| PROTAC 3 | 16 | 26 | [10] |
Table 2: Degradation Potency of TBK1-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | [10][12] |
| 21 | 3 | 96% | [10][12] |
| 29 | 292 | 76% | [10][12] |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[13]
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.[13]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.[13]
-
Calculate DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values from the dose-response curves.[13]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[4]
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[4]
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a solution of the PROTAC over the sensor surface.[4]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[4]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[4] This data can be used to determine the cooperativity of the complex.
Visualizations
Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent protein degradation.
Caption: A troubleshooting workflow for PROTACs exhibiting poor degradation activity.
Caption: Logical relationship illustrating the PROTAC "hook effect" at high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Br-C4-NHBoc Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving N-Boc-4-bromobutylamine (Br-C4-NHBoc). Whether you are performing a Boc-protection, deprotection, or a subsequent functionalization, effective reaction monitoring is crucial for optimization and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring a this compound reaction?
The most common and effective methods for monitoring the progress of reactions involving this compound are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile compounds.
Q2: How is Thin Layer Chromatography (TLC) used to track the reaction?
TLC is a rapid and simple technique for monitoring a reaction's progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can qualitatively observe the consumption of reactants and the formation of products over time. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.[1][2]
Q3: What type of TLC stain is effective for visualizing this compound and related compounds?
Since the Boc-protected amine may not be strongly UV-active, a chemical stain is often necessary.
-
Ninhydrin (B49086) Stain: This is an excellent choice for detecting the presence of a primary or secondary amine. If your reaction is a deprotection of the Boc group, the product will show a distinct colored spot (typically pink or purple) with ninhydrin.[3] Interestingly, Boc-protected amines can also be visualized with ninhydrin stain upon heating, as the Boc group can be cleaved by pyrolysis.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, which includes many organic molecules. It will show both the starting material and the product as yellow-brown spots on a purple background.
-
Phosphomolybdic Acid (PMA) Stain: This is another general-purpose stain that is effective for a wide range of organic compounds.[1]
Q4: How should I interpret the results on my TLC plate?
A properly interpreted TLC plate provides a clear snapshot of your reaction. You should spot the starting material in one lane, a "co-spot" (starting material and reaction mixture in the same spot) in another, and the reaction mixture in a third lane.[1]
-
Reaction Start (Time = 0): You should see only the spot corresponding to your starting material in the reaction mixture lane.
-
Reaction in Progress: The starting material spot will diminish in intensity while a new spot (the product) appears. The relative intensity of these spots indicates the approximate conversion.
-
Reaction Completion: The starting material spot should be completely gone, and only the product spot should be visible in the reaction mixture lane.[2]
Q5: When should I choose HPLC over TLC for monitoring?
HPLC is preferable to TLC when you need more quantitative data and higher resolution. It is particularly useful for:
-
Separating products with very similar polarities (Rf values close together on TLC).
-
Quantifying the conversion of starting material to product.
-
Detecting minor byproducts that may not be visible on a TLC plate.
-
Analyzing complex reaction mixtures.[4]
Q6: What are the typical starting conditions for an HPLC analysis of a this compound reaction?
For Boc-protected compounds, Reverse-Phase HPLC (RP-HPLC) is commonly used.
-
Column: A C18 column is a standard choice.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) is typical.[5]
-
Additive: A small amount of an acid, such as trifluoroacetic acid (TFA) (0.1%) or formic acid (0.1%), is often added to the mobile phase to improve peak shape.[5][6] Be cautious with TFA, as prolonged exposure or high concentrations can potentially lead to the slow cleavage of the Boc group.[6]
-
Detector: A UV detector is commonly used, typically set to a wavelength where either the starting material or the product has some absorbance.
Q7: How can NMR spectroscopy be used to monitor the reaction's progress?
NMR spectroscopy provides detailed structural information and can be used to quantitatively monitor the reaction. By taking a small aliquot of the reaction mixture, you can acquire a ¹H NMR spectrum.
-
Key Signals: The most indicative signal for the Boc group is a sharp singlet at approximately 1.4 ppm, integrating to 9 protons.[7] The disappearance of the starting material's characteristic peaks and the appearance of new signals corresponding to the product will signify the reaction's progress. For example, in a deprotection reaction, this 9-proton singlet will disappear. In a substitution reaction at the bromine-bearing carbon, the chemical shift of the adjacent methylene (B1212753) (-CH₂-Br) protons will change significantly.
-
Quantitative Analysis: By integrating the signals of the starting material and the product, you can determine the reaction conversion with high accuracy.[8]
Troubleshooting Guide
Problem: My TLC plate shows multiple new spots, and I'm not sure which is my product.
-
Possible Cause: Formation of byproducts or impurities in the starting material. The reaction of Boc-anhydride can sometimes lead to the formation of di-Boc protected species or other side products.[9]
-
Solution:
-
Run a TLC of all your starting reagents to ensure they are pure.
-
Try to isolate one of the major new spots via column chromatography and characterize it (e.g., by NMR or MS) to confirm its identity.
-
Consider potential side reactions. For instance, if a base is used, elimination reactions could occur.
-
Problem: The starting material spot on the TLC is still intense after the recommended reaction time.
-
Possible Cause: The reaction is incomplete due to several factors such as inefficient mixing, poor reagent quality, incorrect stoichiometry, or low temperature.[9]
-
Solution:
-
Check Reagents: Ensure your reagents, especially Boc-anhydride, have been stored correctly in a cool, dry place to prevent deactivation by moisture.[9]
-
Stoichiometry: Verify the molar equivalents of all reagents. A slight excess (1.1-1.5 equivalents) of Boc-anhydride is often used in protection reactions.[9]
-
Temperature & Time: If the reaction is known to be slow, consider increasing the temperature or extending the reaction time. Monitor periodically by TLC.
-
Mixing: For heterogeneous mixtures or large-scale reactions, ensure agitation is sufficient to maintain a homogeneous mixture.[9]
-
Problem: My spots are streaking on the TLC plate.
-
Possible Cause: The sample is too concentrated, or the compound is acidic or basic.[1] Amines, in particular, are prone to streaking.
-
Solution:
-
Dilute the Sample: Dilute the reaction mixture aliquot before spotting it on the TLC plate.[1]
-
Modify the Mobile Phase: For basic compounds like amines, add a small amount of a base, such as triethylamine (B128534) (Et₃N, ~0.5%), to the eluting solvent.[1] For acidic compounds, add a small amount of acetic acid (AcOH, ~0.5%).[1]
-
Problem: I am seeing a loss of the Boc group during my HPLC analysis or workup.
-
Possible Cause: The Boc group is sensitive to acidic conditions.[10][11] Using a high concentration of TFA in the HPLC mobile phase or a strong acid during workup can cause premature deprotection.
-
Solution:
-
HPLC: Use a lower concentration of TFA (0.05-0.1%) or switch to a less aggressive acid like formic acid.[6] If possible, neutralize or freeze fractions immediately after collection from preparative HPLC.[6]
-
Workup: Use a mild acidic wash (e.g., dilute citric acid or saturated ammonium (B1175870) chloride) instead of strong acids if your product is stable under these conditions.
-
Data Presentation
Table 1: Typical TLC Parameters for Monitoring this compound Reactions
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica (B1680970) Gel 60 F₂₅₄ | Standard silica plates are generally effective. |
| Mobile Phase (Eluent) | Ethyl Acetate/Hexanes (e.g., 20-50% EtOAc) | Adjust polarity for optimal spot separation (Rf of product ~0.3).[1] |
| Dichloromethane/Methanol (e.g., 5-10% MeOH) | A more polar system if needed. | |
| Visualization | UV Light (254 nm) | If compounds are UV active. |
| Ninhydrin Stain | Excellent for free amines (deprotection product).[3] | |
| KMnO₄ Stain | General stain for most organic compounds. |
Table 2: Suggested Starting Conditions for RP-HPLC Analysis
| Parameter | Recommendation | Notes |
| Column | C18, 3-5 µm particle size | A standard choice for reverse-phase chromatography.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% TFA | TFA often provides better peak shape but carries a risk of deprotection.[6] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Acid | |
| Gradient | 5% to 95% B over 15-20 minutes | A typical starting gradient to elute a wide range of polarities. |
| Flow Rate | 1.0 mL/min | For a standard analytical column (e.g., 4.6 mm ID). |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at multiple wavelengths (e.g., 210 nm, 254 nm). |
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin Layer Chromatography (TLC)
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a light line about 1 cm from the bottom (the origin). Mark tick marks for each lane.
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., DCM or Ethyl Acetate).
-
Spotting: Use a capillary tube to spot the prepared solutions onto the origin line in their respective lanes. Spot a "co-spot" lane with both the starting material and the reaction mixture.[1]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, dip the plate in a staining solution (e.g., ninhydrin), then gently heat with a heat gun until spots appear.[3]
-
Analysis: Circle the visualized spots and calculate the Rf (Retardation factor) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the reaction mixture lane to the starting material lane to assess conversion.
Protocol 2: Monitoring a Reaction by HPLC
-
Sample Preparation: Take a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute it significantly with the HPLC mobile phase (e.g., 1:1000 dilution in 50:50 Water/Acetonitrile). Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Method Setup: Set up the HPLC method with the appropriate column, mobile phase gradient, flow rate, and detector settings as outlined in Table 2.
-
Injection: Inject a standard of the starting material first to determine its retention time. Then, inject the prepared sample from the reaction mixture.
-
Data Analysis: Compare the chromatograms over time. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction progress.
Protocol 3: Preparing a Sample for NMR Analysis
-
Aliquot & Quench: Take a representative aliquot from the reaction mixture (e.g., 0.1-0.5 mL). If the reaction is vigorous, you may need to quench it by diluting it in a cold solvent or with a quenching reagent.
-
Solvent Removal: Remove the reaction solvent under reduced pressure (using a rotovap) or by passing a stream of nitrogen over the sample.
-
Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer & Analysis: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.
-
Interpretation: Identify the characteristic peaks for the starting material and product. Compare their integration values to calculate the conversion ratio.[8]
Mandatory Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting guide for an incomplete reaction.
Caption: Diagram of key ¹H NMR signal changes during deprotection.
References
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
Br-C4-NHBoc vs. PEG Linkers in PROTACs: A Comparative Guide to Optimizing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the careful optimization of their three key components: a warhead for target protein engagement, an E3 ligase ligand, and the crucial linker that tethers them. The choice of linker—its composition, length, and flexibility—profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to form a productive ternary complex, which is the cornerstone of successful protein degradation.
This guide provides an objective comparison of two common flexible linker classes: short alkyl chains, represented by the Br-C4-NHBoc linker, and polyethylene (B3416737) glycol (PEG) linkers. We will delve into their respective impacts on PROTAC efficiency, supported by experimental data, detailed methodologies for key assays, and visualizations to clarify underlying mechanisms.
The Tale of Two Linkers: Hydrophobicity vs. Hydrophilicity
The fundamental difference between alkyl chains and PEG linkers lies in their polarity. Alkyl linkers, such as the C4 chain in a this compound linker, are hydrophobic and provide a high degree of conformational flexibility.[1][2] In contrast, PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic, enhancing the aqueous solubility of the PROTAC molecule.[2][3] This distinction has significant implications for a PROTAC's behavior in a biological system.
This compound (Alkyl) Linkers:
-
Properties: Hydrophobic, flexible, and synthetically accessible.[1][4]
-
Potential Advantages: The hydrophobicity of alkyl linkers may enhance cell membrane permeability, a critical factor for targeting intracellular proteins.[2]
-
Potential Disadvantages: Poor aqueous solubility can be a significant hurdle, potentially leading to aggregation and reduced bioavailability.[2]
PEG Linkers:
-
Potential Advantages: Increased water solubility can improve a PROTAC's pharmacokinetic profile.[2] The "gauche effect" of the ethylene glycol units can favor a folded conformation of the PROTAC, which may shield polar surface area and, counterintuitively, also aid in cell permeability.[3]
-
Potential Disadvantages: While generally improving solubility, excessive PEGylation can sometimes hinder cell permeability. Furthermore, PEG linkers may have reduced metabolic stability compared to their alkyl counterparts.[2]
Quantitative Comparison of Linker Performance in BRD4 Degradation
To illustrate the impact of linker choice on degradation efficiency, we have compiled data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator and a high-value target in oncology. The data is presented in terms of DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).
| PROTAC | E3 Ligase Ligand | Linker Type/Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Alkyl Linker Series | Pomalidomide (CRBN) | C4 Alkyl Chain | BRD4 | MV4-11 | ~61.9% degradation at 1µM | N/A |
| B24 | Pomalidomide (CRBN) | 2 PEG units | BRD4 | MV4-11 | 0.75 | >95% |
| MZ1 | VHL | 3 PEG units | BRD4 | H661 | 8 | >90% |
| ARV-771 | VHL | PEG-based | BRD4 | 22Rv1 | <5 | >90% |
| dBET1 | Pomalidomide (CRBN) | Flexible chain | BRD4 | 22Rv1 | <1 | >95% |
Note: The data for the "Alkyl Linker Series" is presented as percentage degradation at a fixed concentration as DC50 values were not explicitly provided in the source. This data is intended to be illustrative and highlights the general trend of high potency achieved with optimized PEG linkers in BRD4 degradation.
As the data suggests, PROTACs incorporating PEG linkers, such as B24, MZ1, and ARV-771, demonstrate potent, nanomolar degradation of BRD4.[1][5] While a direct comparison with a this compound linker is not available in a single study, the data from a series of alkyl chain-based BRD4 degraders indicates that while degradation is achieved, the potency may be lower than that of optimized PEG-containing PROTACs.[1] It is crucial to note that the optimal linker is highly dependent on the specific warhead and E3 ligase ligand pair, and empirical testing is essential.[6]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for determining PROTAC efficiency.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Western Blot for Determination of DC50 and Dmax
This is the most common method to quantify the degradation of a target protein.
-
Cell Seeding and Treatment: Plate cells (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay (HiBiT Assay)
This assay provides a quantitative measure of target protein ubiquitination in live cells, confirming the mechanism of action.
-
Cell Line Generation: Use CRISPR/Cas9 to insert a HiBiT tag into the endogenous locus of the target protein (e.g., BRD4) in a cell line stably expressing the LgBiT protein.
-
Cell Plating: Plate the HiBiT-tagged cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Luminescence Measurement: Add a lytic detection reagent containing the LgBiT protein and a luciferase substrate. The interaction of HiBiT-tagged BRD4 with LgBiT reconstitutes a functional luciferase, and the resulting luminescence is proportional to the amount of HiBiT-BRD4. As the PROTAC induces degradation, the luminescent signal decreases.
-
Data Analysis: Measure the luminescence at different time points to determine the kinetics of degradation. The decrease in luminescence can be used to calculate the rate of degradation, DC50, and Dmax.[7][8]
Conclusion: A Balancing Act in Linker Design
The choice between a this compound (alkyl) and a PEG linker is not a one-size-fits-all decision. It represents a critical balancing act between hydrophobicity and hydrophilicity, cell permeability, and aqueous solubility. While short alkyl linkers offer synthetic simplicity and potential for good cell penetration, PEG linkers provide a powerful tool to enhance solubility and have demonstrated exceptional potency in many PROTAC designs, particularly for targets like BRD4.
The provided data and protocols offer a framework for the rational design and evaluation of PROTACs. Ultimately, the optimal linker is target- and system-dependent, necessitating a systematic approach of synthesizing and testing a variety of linker types and lengths to identify the most effective degrader for a given therapeutic application. The continued exploration of novel linker chemistries will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. pl.promega.com [pl.promega.com]
Revolutionizing PROTAC Validation: A Comparative Guide to Utilizing Br-C4-NHBoc
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rigorous validation of Proteolysis Targeting Chimera (PROTAC) activity is paramount. This guide provides a comprehensive comparison of methodologies for validating PROTACs, with a specific focus on the strategic use of the alkyl linker building block, Br-C4-NHBoc. We present supporting experimental data, detailed protocols for key validation assays, and clear visual workflows to empower your research and development endeavors.
The advent of PROTACs has opened new frontiers in therapeutics by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its three components: a warhead that binds the target protein, an E3 ligase ligand, and a linker that tethers the two. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, ultimately influencing the efficiency and selectivity of protein degradation.
This guide explores the use of this compound, an alkyl-based linker, in the synthesis and validation of PROTACs. We will delve into its application in creating both an active PROTAC and a corresponding negative control, a critical tool for confirming that the observed protein degradation is a direct result of the PROTAC's mechanism of action.
Comparative Analysis of PROTAC Validation Strategies
A multi-pronged approach is essential to robustly validate the activity of a PROTAC. This typically involves confirming target protein degradation, demonstrating dependence on the proteasome and the recruited E3 ligase, and characterizing the formation of the ternary complex. Here, we compare key validation assays using a case study of a BRD4-degrading PROTAC synthesized with a C4-alkyl linker, similar to that derived from this compound.
Table 1: Quantitative Comparison of an Active PROTAC and its Negative Control
| Parameter | Active PROTAC (with deprotected C4 linker) | Negative Control (with Boc-protected C4 linker) | Rationale for Difference |
| Target Protein Degradation (DC50) | ~500 nM | No degradation observed | The Boc-protecting group on the linker of the negative control prevents its conjugation to the second ligand, thus inhibiting the formation of a functional bifunctional molecule. |
| Maximal Degradation (Dmax) | >80% | 0% | Without a complete PROTAC molecule, the negative control cannot bring the target protein and the E3 ligase into proximity for degradation. |
| Ternary Complex Formation (EC50) | ~1 µM | No ternary complex formation | The negative control, being only a fragment of the PROTAC, is unable to bridge the target protein and the E3 ligase to form the essential ternary complex. |
| Proteasome-Dependent Degradation | Degradation is rescued by proteasome inhibitors (e.g., MG132) | Not applicable | This confirms that the protein loss is due to proteasomal degradation, a hallmark of PROTAC activity. |
| E3 Ligase-Dependent Degradation | Degradation is absent in E3 ligase knockout cells | Not applicable | This verifies that the degradation is mediated by the intended E3 ligase recruited by the PROTAC. |
Note: The data presented are representative values for a typical BRD4-degrading PROTAC with an alkyl linker and are for illustrative purposes.
The Strategic Use of this compound in PROTAC Validation
This compound serves as a versatile building block in the synthesis of PROTACs. Its primary utility lies in its bifunctional nature: a bromine atom at one end for facile conjugation to one of the PROTAC ligands (e.g., via nucleophilic substitution) and a Boc-protected amine at the other end.
Active PROTAC Synthesis: The synthesis of a functional PROTAC involves the deprotection of the Boc group to reveal a primary amine. This amine can then be coupled to the second ligand, typically through an amide bond formation, to complete the synthesis of the heterobifunctional degrader.
Negative Control Synthesis: A crucial aspect of PROTAC validation is the use of a negative control to demonstrate that the observed degradation is not due to non-specific effects of the compound. The Boc-protected precursor, Br-C4-NH-warhead, can serve as an excellent negative control. By leaving the Boc group in place, the linker cannot be attached to the E3 ligase ligand. This results in a molecule that can still bind to the target protein but is incapable of inducing its degradation, as it cannot form the necessary ternary complex. This strategy provides a more rigorous control than simply using the warhead alone, as it more closely mimics the physicochemical properties of the active PROTAC.
Experimental Protocols for Key Validation Assays
Accurate and reproducible data are the cornerstones of successful drug development. Below are detailed protocols for the essential assays used to validate PROTAC activity.
Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the active PROTAC and the negative control for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) must also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine the DC50 and Dmax values.[]
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing the LgBiT protein.[2][3]
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a serial dilution of the PROTAC and negative control.
-
Lysis and Luminescence Measurement: After the desired incubation time, add a lytic detection reagent containing the LgBiT protein and substrate. Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.[2][4]
-
Data Analysis: Normalize the luminescence readings to the vehicle control to calculate the percentage of remaining protein. Determine the DC50 and Dmax from the dose-response curve.[2][4]
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in live cells.[5][6]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor).
-
Compound Treatment: Treat the cells with the HaloTag® ligand (a fluorescent acceptor) and then with a serial dilution of the PROTAC or negative control.[7]
-
BRET Measurement: Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped with appropriate filters. An increase in the BRET signal indicates the formation of the ternary complex.[7][8]
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[7]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of PROTAC-mediated degradation and the role of a negative control.
References
- 2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - ACS Chemical Biology - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTACs: A novel strategy for cancer drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 8. medchemexpress.com [medchemexpress.com]
On-Target vs. Off-Target Effects of Br-C4-NHBoc Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The choice of the linker component in a PROTAC molecule is critical, influencing its physicochemical properties, ternary complex formation, and ultimately its efficacy and safety profile. This guide provides a comparative analysis of PROTACs containing the Br-C4-NHBoc linker, with a focus on their on-target and off-target effects, benchmarked against alternative PROTAC strategies.
A key example of a PROTAC synthesized using the this compound linker is CCW 28-3 , which targets the epigenetic reader protein BRD4 for degradation by recruiting the E3 ubiquitin ligase RNF4.[1][2] This guide will use CCW 28-3 as a central case study to compare its performance against well-characterized PROTACs that employ different E3 ligase recruiters, such as the VHL-recruiting PROTAC MZ1 and various Cereblon (CRBN)-recruiting PROTACs.
Quantitative Performance Data
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values.
| PROTAC | Target Protein | E3 Ligase Recruited | Linker Component | DC50 | Dmax | Cell Line(s) | Reference(s) |
| CCW 28-3 | BRD4 | RNF4 | This compound | Modest (less effective than MZ1) | Not explicitly quantified | 231MFP breast cancer | [3][4] |
| MZ1 | BRD4 | VHL | PEG-based | ~100 nM (for complete degradation) | >90% | HeLa | [5] |
| ARV-825 | BRD4 | CRBN | Not specified | < 1 nM | Not explicitly quantified | Burkitt's Lymphoma | [6] |
| dBET1 | BRD4 | CRBN | N-butyl-2-hydroxyacetamide | 0.43 µM | Not explicitly quantified | SUM149 | [3][4] |
Key Observation: CCW 28-3, which utilizes the this compound linker and recruits the RNF4 E3 ligase, has been reported to be less effective in degrading BRD4 compared to the well-established VHL-recruiting PROTAC, MZ1.[3][4] CRBN-recruiting PROTACs, such as ARV-825, have demonstrated even higher potency in certain cell lines.[6]
On-Target and Off-Target Profile of CCW 28-3
Quantitative proteomics has been employed to assess the selectivity of CCW 28-3. While BRD4 was identified as the primary protein degraded, several other proteins were observed to be downregulated upon treatment.
| Treatment | Downregulated Proteins (Potential Off-Targets) | Reference(s) |
| CCW 28-3 | MT2A, ZC2HC1A, ZNF367, ENSA | [7] |
It is important to note that the downregulation of these proteins could be a result of direct off-target degradation or indirect effects stemming from the degradation of BRD4, a key transcriptional regulator. Further validation is required to distinguish between these possibilities. Notably, CCW 28-3 did not induce the degradation of other BET family members, BRD2 and BRD3, indicating a degree of selectivity within this protein family.[8][9]
The warhead used in CCW 28-3 is JQ1, a well-known BET inhibitor. JQ1 itself has known off-target effects that are independent of protein degradation, which should be considered when evaluating the overall cellular phenotype.[10][11]
Comparison with CRBN-Based PROTACs' Off-Target Effects
A significant concern with CRBN-recruiting PROTACs, particularly those derived from thalidomide (B1683933) analogs like pomalidomide, is the "off-target" degradation of neosubstrate proteins, most notably zinc finger transcription factors (e.g., GSPT1, IKZF1, IKZF3). This is a well-documented liability of the CRBN E3 ligase itself when engaged by these small molecules. As CCW 28-3 recruits a different E3 ligase, RNF4, it is not expected to share this specific off-target profile. This represents a potential advantage of exploring alternative E3 ligase recruiters.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines for key experiments.
Western Blotting for Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein (e.g., BRD4) upon PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 231MFP breast cancer cells for CCW 28-3) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., CCW 28-3, MZ1) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Quantitative Proteomics for Selectivity Profiling
Objective: To identify on-target and off-target protein degradation events on a proteome-wide scale.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC of interest at a concentration known to induce significant target degradation (e.g., 1 µM CCW 28-3 for 24 hours) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Cell Viability Assay
Objective: To assess the functional consequence of target protein degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
PROTACs containing the this compound linker, such as CCW 28-3, represent an alternative approach to targeted protein degradation by engaging the RNF4 E3 ligase. While current data suggests that the on-target efficacy of CCW 28-3 for BRD4 degradation is modest compared to leading VHL and CRBN-based PROTACs, the exploration of novel E3 ligase recruiters is a crucial strategy to potentially overcome the limitations of the more commonly used systems, such as the neosubstrate degradation associated with CRBN. The off-target profile of CCW 28-3 appears distinct from that of CRBN-based degraders, though further investigation is needed to fully characterize the identified downregulated proteins. The choice of a PROTAC for a specific application will depend on a careful evaluation of its on-target potency, selectivity, and overall cellular effects, highlighting the importance of comprehensive and comparative studies in the field of targeted protein degradation.
References
- 1. biocat.com [biocat.com]
- 2. mdpi.com [mdpi.com]
- 3. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 4. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to In Vitro Confirmation of Ternary Complex Formation for PROTACs and Molecular Glues
For researchers, scientists, and drug development professionals, the confirmation and characterization of a ternary complex—the crucial intermediate formed by a target protein, an E3 ligase, and a small molecule degrader like a Proteolysis Targeting Chimera (PROTAC)—is a cornerstone of modern drug discovery. Molecules synthesized with linkers such as Br-C4-NHBoc are designed specifically to induce this proximity. This guide provides a comparative overview of the most common in vitro assays used to validate and quantify the formation of this critical complex, complete with experimental data and detailed protocols to aid in assay selection and implementation.
The stability and kinetics of the ternary complex are paramount to the efficacy and selectivity of a degrader molecule.[1] A stable and long-lived complex is more likely to lead to efficient ubiquitination and subsequent degradation of the target protein.[1] Therefore, robust biophysical and biochemical methods are essential to characterize these interactions and guide the rational design of new therapeutic agents.[2][3]
Comparative Analysis of Key In Vitro Assays
A variety of techniques are available to study ternary complex formation, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, the availability of reagents and instrumentation, and the desired throughput. Below is a summary of commonly employed methods.
| Assay | Principle | Key Parameters | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Real-time detection of mass changes on a sensor surface as molecules bind. | KD (affinity), kon/koff (kinetics), Cooperativity (α) | Label-free, real-time kinetic data, high sensitivity.[4] | Requires specialized equipment, protein immobilization can affect activity, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | KD (affinity), ΔH (enthalpy), n (stoichiometry), Cooperativity (α) | Gold standard for thermodynamics, label-free, in-solution measurement.[2] | Low throughput, requires large amounts of pure protein, sensitive to buffer mismatch.[5][] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting proteins. | EC50/IC50 (potency), Ternary complex stability | Homogeneous (no-wash), high throughput, sensitive.[7][8][9] | Requires labeled proteins/antibodies, potential for compound interference, indirect measurement of affinity. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Bead-based assay where singlet oxygen transfer between donor and acceptor beads occurs upon molecular proximity. | EC50/IC50 (potency), Ternary complex stability | Homogeneous, highly sensitive, high throughput, wide dynamic range.[1][10] | Requires specific bead-conjugated reagents, potential for "hook effect" at high concentrations, can be sensitive to buffer components.[1][11] |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Measures energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor in live cells. | Real-time complex formation/dissociation in cells | Live-cell context, kinetic measurements, high sensitivity. | Primarily cell-based, requires genetic modification of cells, potential for artifacts from overexpression. |
| Mass Photometry | Measures the mass of single molecules in solution by light scattering. | Molecular weight of complexes, stoichiometry | Label-free, in-solution, provides direct evidence of complex formation and stoichiometry.[1][10] | Requires specialized instrumentation, may have limited throughput. |
Visualizing the Process: Workflows and Pathways
Ternary Complex Formation and Subsequent Protein Degradation
The following diagram illustrates the signaling pathway initiated by a PROTAC, leading to the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
General Workflow for a Proximity-Based Assay (e.g., TR-FRET/AlphaLISA)
This diagram outlines the typical experimental workflow for confirming ternary complex formation using a proximity-based assay.
Caption: A generalized workflow for proximity-based assays.
Detailed Experimental Protocols
Here, we provide foundational protocols for three key assays. As an example, we will consider the well-characterized VHL-recruiting PROTAC, MZ1, which targets the BRD4 bromodomain.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding affinity and kinetics of binary and ternary complex formation and to determine cooperativity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5 or NTA chip for His-tagged protein)
-
Purified, biotinylated E3 ligase (e.g., VCB complex: VHL, Elongin B, Elongin C)
-
Purified target protein (e.g., BRD4 bromodomain 2, BRD4BD2)
-
PROTAC (e.g., MZ1)
-
Running buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) Tween-20.[11]
Protocol:
-
Immobilization: Immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip to a level of ~100 response units (RUs).[11] Use a reference flow cell with no immobilized protein.
-
Binary Affinity (MZ1 to VCB):
-
Prepare a dilution series of MZ1 in running buffer (e.g., 1.6 nM to 1000 nM).
-
Inject the MZ1 solutions over the VCB and reference flow cells.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the binary KD.
-
-
Ternary Affinity (MZ1/BRD4BD2 to VCB):
-
Prepare a solution of BRD4BD2 at a concentration that is near-saturating with respect to its binary interaction with MZ1 (e.g., 20-50 fold higher than the binary KD of MZ1 for BRD4BD2).
-
Prepare a dilution series of MZ1 in the BRD4BD2 solution.
-
Inject these solutions over the VCB and reference flow cells.
-
Fit the data to a 1:1 binding model to determine the ternary KD. Single-cycle kinetics may be necessary for stable complexes.[11]
-
-
Data Analysis:
-
Calculate cooperativity (α) as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the thermodynamic parameters of binding and calculate cooperativity.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Purified VCB complex
-
Purified BRD4BD2
-
MZ1 PROTAC
-
Dialysis buffer (ensure all components are in the same buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Protocol:
-
Sample Preparation: Dialyze all proteins against the same buffer to minimize heats of dilution. Dissolve the PROTAC in the final dialysis buffer.
-
Binary Titration (MZ1 into VCB):
-
Ternary Titration (MZ1 into VCB + BRD4BD2):
-
Load the ITC cell with VCB solution (e.g., 10-20 µM) pre-saturated with an excess of BRD4BD2.
-
Load the injection syringe with MZ1 solution as before.
-
Perform the titration. The resulting data represents the binding of MZ1 to the pre-formed VCB-BRD4BD2 complex (if any) and the formation of the ternary complex.
-
Alternatively, and more commonly, titrate the pre-formed MZ1-BRD4BD2 complex into the VCB solution.[11]
-
-
Data Analysis:
-
Fit the data to determine the ternary KD.
-
Calculate cooperativity (α) as for SPR. The ITC data for MZ1 with VHL and BRD4BD2 shows a high degree of positive cooperativity (α = 15).[11]
-
AlphaLISA for High-Throughput Screening
Objective: To detect and quantify PROTAC-induced ternary complex formation in a high-throughput format.
Materials:
-
Tagged proteins: e.g., GST-tagged BRD4 and FLAG-tagged CRBN complex (as an alternative example to VHL).[8]
-
PROTAC (e.g., dBET6)
-
AlphaLISA Glutathione Donor beads and anti-FLAG Acceptor beads.[1]
-
AlphaLISA-compatible microplate reader.
-
Assay Buffer: e.g., 1X AlphaLISA Binding Assay Buffer.[1]
Protocol:
-
Reagent Preparation: Prepare 5X solutions of the target protein, E3 ligase, and PROTAC dilutions in the assay buffer.
-
Assay Assembly:
-
In a 384-well plate, add 10 µL each of the target protein, E3 ligase, and PROTAC solutions.[1]
-
Incubate to allow for complex formation (e.g., 60 minutes at room temperature).
-
-
Detection:
-
Add a mixture of AlphaLISA Donor and Acceptor beads.
-
Incubate for at least 60 minutes at room temperature in the dark.[7]
-
-
Readout: Read the plate on an AlphaLISA-compatible reader. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped or "hook" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.[1][11]
-
The peak of the curve represents the optimal concentration for ternary complex formation.
-
Conclusion
The validation of ternary complex formation is a critical step in the development of PROTACs and molecular glues. The choice of assay depends on the specific goals of the study. For initial high-throughput screening, proximity-based assays like AlphaLISA and TR-FRET are highly suitable. For detailed mechanistic understanding, biophysical techniques such as SPR and ITC provide invaluable kinetic and thermodynamic data.[3][4] For assessing the formation of the complex in a more physiologically relevant environment, cell-based assays like NanoBRET are the method of choice.[] By employing a combination of these powerful techniques, researchers can effectively characterize the interactions driven by novel molecules and accelerate the development of the next generation of targeted protein degraders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. SLAS2024 [slas2024.eventscribe.net]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Br-C4-NHBoc PROTACs in Protein Degradation Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data.
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) represent a powerful therapeutic modality. This guide provides a comparative analysis of the performance of PROTACs synthesized using the Br-C4-NHBoc linker, with a focus on Western blot analysis for protein degradation. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols to aid researchers in their drug discovery efforts.
The this compound linker is a chemical tool used in the synthesis of PROTACs, such as CCW 28-3. This particular PROTAC has been developed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the RNF4 E3 ubiquitin ligase.[1][2][3][4] BRD4 is a key epigenetic reader protein involved in the regulation of oncogenes, making it a significant target in cancer therapy.[2]
Comparative Analysis of BRD4 Degradation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. While the PROTAC CCW 28-3, synthesized using the this compound linker, has been shown to induce dose-dependent degradation of BRD4, its efficiency has been reported as modest in comparison to other well-established BRD4 degraders.[5][6][7]
Here, we present a comparative summary of the degradation efficiency of various BRD4-targeting PROTACs, including those that utilize different E3 ligase recruiters. This will provide a broader context for evaluating the performance of RNF4-recruiting PROTACs like CCW 28-3.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax | Reference(s) |
| CCW 28-3 | RNF4 | BRD4 | 231MFP breast cancer | Modest degradation | Not explicitly quantified | [5][6] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838, LS174t | 8 nM, 23 nM | Complete at 100 nM | [8][9] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC), 22Rv1 | < 1 nM, < 5 nM | Not Reported | [3][8][10] |
| dBET1 | CRBN | BRD2/3/4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM | Not Reported | [8][11] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM | Not Reported | [8] |
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[7]
The following diagram illustrates a typical workflow for assessing PROTAC-induced protein degradation using Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
- 7. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
Mass Spectrometry Analysis: A Comparative Guide to Validating Br-C4-NHBoc Conjugation
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The Br-C4-NHBoc linker is a key building block in PROTAC synthesis, providing a versatile platform for connecting a target-binding ligand to an E3 ligase recruiter. Mass spectrometry (MS) stands as the gold standard for confirming the successful conjugation of this and other linkers. This guide provides a comparative analysis of MS-based validation of this compound conjugation against other common linker strategies, supported by experimental data and detailed protocols.
Comparing Linker Technologies for Bioconjugation
The choice of linker in a bioconjugate is far from trivial; it significantly influences the molecule's stability, solubility, cell permeability, and ultimately, its biological activity. This compound is an example of an alkyl-based linker, offering a straightforward and synthetically accessible option. However, a variety of other linker types are commonly employed, each with its own set of advantages and disadvantages.
| Linker Type | Description | Advantages | Disadvantages |
| Alkyl (e.g., this compound) | Consists of a hydrocarbon chain. | - Synthetically simple and cost-effective.- High degree of conformational flexibility. | - Can be hydrophobic, potentially reducing solubility.- Flexibility may not be optimal for inducing protein-protein interactions. |
| Polyethylene Glycol (PEG) | Composed of repeating ethylene (B1197577) glycol units. | - Increased hydrophilicity, improving solubility.- Can enhance cell permeability. | - May be less stable metabolically.- Can be more synthetically challenging to incorporate. |
| Rigid (e.g., incorporating rings) | Contains cyclic structures to reduce flexibility. | - Can pre-organize the molecule into a bioactive conformation.- May enhance the stability of the target-ligand complex. | - Lack of flexibility can hinder optimal protein-protein interactions.- Often more complex to synthesize. |
| Cleavable | Contains a moiety that can be cleaved under specific conditions (e.g., disulfide bond). | - Allows for the release of the active molecule at the target site.- Can be designed to be responsive to the cellular environment. | - Premature cleavage can lead to off-target effects.- The cleavage site adds to the synthetic complexity. |
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes representative data comparing the performance of different linker types in PROTACs, highlighting the critical role of the linker in achieving potent degradation.
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | Alkyl (similar to this compound) | 15 | >90 |
| BRD4 | CRBN | PEG | 25 | >90 |
| BTK | CRBN | Alkyl | 5 | ~95 |
| BTK | CRBN | PEG | 10 | ~90 |
| Androgen Receptor | VHL | Alkyl | 8 | >80 |
| Androgen Receptor | VHL | PEG | 20 | >80 |
This table presents a summary of data from multiple sources and is intended for comparative purposes. Absolute values can vary depending on the specific ligands and experimental conditions.
Mass Spectrometry for Validating this compound Conjugation
Liquid chromatography-mass spectrometry (LC-MS) is the definitive method for confirming the covalent attachment of the this compound linker to a target molecule. The process involves verifying the mass of the final conjugate and analyzing its fragmentation pattern to ensure the linker is intact and correctly positioned.
Experimental Protocol: LC-MS/MS Analysis of a this compound Conjugate
This protocol outlines a general procedure for the analysis of a small molecule conjugated with this compound.
1. Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for infusion into the mass spectrometer.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire data over a mass-to-charge (m/z) range that includes the expected molecular weights of the starting material and the final conjugate.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion of the conjugated product for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum. A stepped collision energy approach can be beneficial.
4. Data Analysis:
-
MS1 Spectrum: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of the this compound conjugated product.
-
MS/MS Spectrum: Analyze the fragmentation pattern to identify characteristic fragments of the original molecule and the linker. Key fragments to look for include:
-
Loss of the Boc group (-100 Da).
-
Cleavage of the C4 alkyl chain.
-
Fragments corresponding to the original unconjugated molecule.
-
Visualizing the Workflow and Logic
PROTAC Stability: A Comparative Analysis of Br-C4-NHBoc and Other Alkyl Linkers
For researchers, scientists, and drug development professionals, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical factor for their successful translation into effective therapeutics. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the overall stability and pharmacokinetic properties of a PROTAC molecule. This guide provides an objective comparison of the stability of PROTACs featuring a brominated C4-alkyl-NHBoc (Br-C4-NHBoc) linker against other common alkyl linkers, supported by established principles from experimental data.
The choice of a linker can significantly influence a PROTAC's susceptibility to metabolic degradation, thereby affecting its half-life and in vivo efficacy. Alkyl chains are a common and synthetically accessible class of linkers. However, their length and flexibility can be a double-edged sword, impacting both the formation of a productive ternary complex and the molecule's metabolic fate.
The Role of Alkyl Linker Length and Rigidity in PROTAC Stability
Generally, the metabolic stability of PROTACs with alkyl linkers is influenced by several factors:
-
Linker Length: Shorter alkyl linkers can exhibit enhanced metabolic stability. This is attributed to increased steric hindrance, which may limit the access of metabolic enzymes to the PROTAC molecule.[] Conversely, longer, more flexible alkyl chains can be more prone to enzymatic degradation.[][]
-
Rigidity: The introduction of rigid structural elements, such as cyclic moieties (e.g., piperazine, piperidine) or aromatic rings, into the linker can improve metabolic stability compared to flexible, linear alkyl chains.[][3][4] These rigid structures can pre-organize the PROTAC into a bioactive conformation that is less susceptible to metabolism.[4]
-
Chemical Composition: While simple hydrocarbon chains are common, the incorporation of heteroatoms or functional groups can alter the metabolic profile. For instance, replacing a methylene (B1212753) group with an ether oxygen (as in PEG linkers) can increase hydrophilicity but may introduce new metabolic liabilities.[5]
The this compound linker represents a four-carbon alkyl chain with a terminal Boc-protected amine and a bromine atom. The C4 length positions it in a range that can offer a balance between flexibility for ternary complex formation and sufficient compactness to potentially limit extensive metabolic degradation.
Quantitative Comparison of Alkyl Linker Performance in PROTAC Stability
| Linker Type | Linker Length (Atoms) | Stability Metric | Representative Value | Reference Principle |
| Short Alkyl Chain | ~8 (e.g., C2-based) | Microsomal Half-life (t½) | Longer | Shorter linkers can increase steric hindrance, reducing metabolism.[] |
| Medium Alkyl Chain (e.g., C4-based) | ~10 (representing this compound) | Microsomal Half-life (t½) | Moderate | Provides a balance between flexibility and compactness. |
| Long Alkyl Chain | ~14 (e.g., C8-based) | Microsomal Half-life (t½) | Shorter | Longer flexible chains are more susceptible to enzymatic attack.[] |
| Rigidified Alkyl Chain (e.g., piperazine) | Variable | Microsomal Half-life (t½) | Generally Longer | Cyclic structures enhance metabolic stability.[][3] |
| Short Alkyl Chain | ~8 (e.g., C2-based) | Plasma Stability (% remaining) | Higher | Less prone to enzymatic degradation in plasma. |
| Medium Alkyl Chain (e.g., C4-based) | ~10 (representing this compound) | Plasma Stability (% remaining) | High | Alkyl chains are generally stable in plasma. |
| Long Alkyl Chain | ~14 (e.g., C8-based) | Plasma Stability (% remaining) | High | Alkyl chains are generally stable in plasma. |
| Rigidified Alkyl Chain (e.g., piperazine) | Variable | Plasma Stability (% remaining) | High | Rigid structures are generally stable in plasma. |
Visualizing PROTAC Structure and Experimental Workflow
To better understand the components of a PROTAC and the process of evaluating its stability, the following diagrams are provided.
References
A comparative study of flexible vs rigid linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The linker is not a passive spacer but an active modulator of PROTAC efficacy, influencing the formation of a productive ternary complex, as well as the overall physicochemical properties of the molecule.[1][2] A key consideration in linker design is its rigidity. This guide provides an objective comparison of flexible and rigid linkers for PROTACs, supported by experimental data, to aid in the rational design of next-generation protein degraders.
PROTAC linkers are broadly categorized into two main types: flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, which often incorporate cyclic structures like piperazine, piperidine (B6355638), or aromatic rings.[1][3] The choice between a flexible and a rigid linker can significantly impact the degradation potency (DC50), maximal degradation (Dmax), and pharmacokinetic properties of a PROTAC.[1][2]
The Role of Linker Flexibility
Flexible linkers, particularly PEG and alkyl chains, are the most commonly used in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[1] This conformational freedom can be advantageous, allowing the PROTAC to adopt a suitable conformation for the formation of a stable ternary complex.[2] However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes.[2]
The Advantages of Rigidity
Rigid linkers, by constraining the conformational freedom of the PROTAC, can help to pre-organize the molecule into a bioactive conformation, which may lead to more potent degradation.[1] This can enhance the stability of the ternary complex and improve pharmacokinetic properties.[1][4] However, the constrained nature of rigid linkers means that the geometry must be optimal to facilitate a productive ternary complex; otherwise, steric hindrance can prevent its formation.[4]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, illustrating the impact of linker type on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | JQ1 | Pomalidomide | Flexible | PEG | <100 | >90 | 22Rv1 | [2] |
| QCA570 | ABBV-075 | Lenalidomide | Rigid | Ethynyl | 0.032 (RS4;11) | >95 | RS4;11 | [2] |
| ARD-61 | SARD | VHL | Rigid | Piperidine/Alkyl | <1 | >90 | LNCaP | [2] |
Table 2: Impact of Linker Composition on BTK Degradation
| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| NC-1 | Ibrutinib Analog | Thalidomide Analog | Flexible | PEG | 2.2 | 97 | Mino | [5] |
| RC-1 | Ibrutinib Analog | Thalidomide Analog | Rigid (covalent) | Cyanoacrylamide | 6-24h to Dmax | >90 | Mino | [5] |
Table 3: Comparison of Linker Types for PI3K/mTOR Degradation
| PROTAC Series | Warhead | E3 Ligase Ligand | Linker Type | General Observation | Reference |
| GP-Series | PKI587 Analog | VH032/Pomalidomide | Flexible (PEG/Alkyl) vs. Rigid (Piperidine/Piperazine) | PROTACs with flexible linkers exhibited superior degradation efficiency. Removal of a rigid piperidine ring from the warhead enhanced degradation, suggesting rigidity can be restrictive. | [6] |
Mandatory Visualization
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Caption: Generalized experimental workflow for comparing linker performance.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[1]
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and E3 ligase
-
PROTAC compounds
-
Immobilization and running buffers
Procedure:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Calculate the cooperativity factor (α) by dividing the binary dissociation constant (KD) by the ternary dissociation constant.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
96-well plates
-
Cell culture medium
-
PROTAC compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
The choice between a flexible and a rigid linker is a critical decision in PROTAC design that is highly dependent on the specific target protein and E3 ligase pair. While flexible linkers offer synthetic ease and conformational adaptability, rigid linkers can provide a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal linker is often identified through empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker candidates to inform the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: Br-C4-NHBoc and Similar Commercial Linkers in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the Br-C4-NHBoc linker and other commercially available linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into their performance, supported by experimental data, and provide detailed protocols for key evaluation assays.
PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Linker Landscape: An Overview
The most prevalent linkers in PROTAC design fall into two main categories: flexible and rigid. This compound, a brominated alkyl chain with a Boc-protected amine, is a prime example of a flexible alkyl linker. Its counterparts often include polyethylene (B3416737) glycol (PEG) chains, which offer increased hydrophilicity. Rigid linkers, on the other hand, incorporate cyclic structures to constrain the molecule's conformation.
Performance Comparison of Linker Types
The choice of linker significantly impacts the performance of a PROTAC. Below, we summarize key performance indicators for different linker types, drawing from various studies to provide a comparative overview.
Table 1: Physicochemical and Performance Properties of Common Linker Types
| Property | This compound (Alkyl Type) | Representative PEG Linker | Representative Rigid Linker |
| Structure | Linear alkyl chain | Polyethylene glycol chain | Contains cyclic moieties (e.g., piperazine, phenyl) |
| Flexibility | High | High | Low |
| Solubility | Generally lower (hydrophobic) | Generally higher (hydrophilic) | Variable, can be engineered |
| Permeability | Can enhance passive permeability | Can improve solubility but may not always improve permeability | Can be optimized for good permeability |
| Metabolic Stability | Generally high | Can be susceptible to oxidation | Generally high |
| Synthesis | Relatively straightforward | Readily available, straightforward synthesis | More complex synthesis |
Table 2: Comparative Efficacy Data of PROTACs with Different Linker Types
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [1] |
| HDAC3 | Alkyl | ~10 | 640 | 77 | [2] |
| BTK | Alkyl (non-covalent) | - | 2.2 | 97 | |
| BRD4 | PEG | - | - | >90 | |
| IRAK4 | Rigid | - | 3.2 | >90 | [3] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linker's Length: A Critical Determinant in the Efficacy of Bifunctional Molecules
The efficacy of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is critically dependent on the length and composition of the linker that connects the two functional moieties. This guide provides a comparative analysis of how different length alkyl linkers impact the performance of these therapeutic modalities, supported by experimental data and detailed methodologies for key assays.
The linker in a bifunctional molecule is not merely a spacer but a crucial component that influences the molecule's overall conformation, solubility, cell permeability, and the spatial orientation of the binding domains. An optimal linker facilitates the desired biological outcome, whether it be the formation of a stable ternary complex for protein degradation or the efficient release of a cytotoxic payload. The length of the alkyl chain, a common component in many linkers, is a key parameter that is often optimized during drug development.
Impact of Alkyl Linker Length on PROTAC Efficacy
In the realm of PROTACs, the linker's length is paramount for inducing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target.[1] A linker that is too short may cause steric hindrance, preventing the two proteins from coming together, while a linker that is too long might lead to an unstable, overly flexible complex, resulting in inefficient ubiquitination.[1]
Numerous studies have demonstrated that there is often an optimal linker length for maximal protein degradation. This "sweet spot" is highly dependent on the specific target protein and E3 ligase pair.[1]
Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths
The following tables summarize quantitative data from studies that systematically varied the linker length in different PROTACs. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and its Dmax (the maximum percentage of protein degradation achieved).[2]
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [2][3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >75% |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Alkyl Linker Length on Estrogen Receptor-α (ERα) Degradation [1][4][5]
| Linker Type | Linker Length (atoms) | ERα Degradation Efficacy |
| Alkyl | 12 | Moderate |
| Alkyl | 16 | Optimal |
| Alkyl | >16 | Reduced |
Table 3: Impact of Linker Length on p38α Degradation [1][6]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| Not Specified | < 15 | Reduced |
| Not Specified | 15-17 | Optimal |
| Not Specified | > 17 | Reduced |
The Role of Linker Length and Composition in Antibody-Drug Conjugates
In the case of Antibody-Drug Conjugates (ADCs), the linker connects a monoclonal antibody to a potent cytotoxic payload. Its primary roles are to ensure the stability of the ADC in circulation and to allow for the efficient release of the payload within the target cancer cells.[7] While the field has extensively explored different linker chemistries (e.g., cleavable vs. non-cleavable), systematic studies comparing the efficacy of ADCs with varying simple alkyl linker lengths are less common. This is partly because the hydrophobicity of a long alkyl chain can negatively impact the physicochemical properties of the ADC, leading to aggregation and rapid clearance.[4]
Therefore, much of the focus in ADC linker design has been on incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to improve solubility and pharmacokinetics, especially when dealing with hydrophobic payloads.[4][8] Shorter alkyl chains or those incorporated into more complex linker structures, such as the SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, are common.[5] A shorter linker may also offer better stability by sterically shielding the payload.[9] However, the optimal linker length must still allow for efficient payload release upon internalization into the target cell.[9]
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for evaluating linker efficacy.
Caption: The PROTAC brings the target protein and E3 ligase together, leading to ubiquitination and degradation.
Caption: A systematic workflow is crucial for comparing the efficacy of different linker lengths.
Experimental Protocols
Western Blotting for Protein Degradation Assessment (PROTACs)
Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different linker lengths for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated from the concentration-response curves.
In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of ADCs.[10][11]
-
Cell Seeding: Seed target-antigen-expressing cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying linker lengths in the cell culture medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[11]
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its effect, typically 72 to 120 hours.[11]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Br-C4-NHBoc on PROTAC Selectivity: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and selectivity. The linker connecting the target-engaging warhead and the E3 ligase-recruiting ligand is now understood to be a key modulator of the ternary complex formation that precedes protein degradation. This guide provides a comparative analysis of the Br-C4-NHBoc linker, a common alkyl-based linker, against other linker classes, supported by experimental data to inform the rational design of selective PROTACs.
Executive Summary
The choice of linker in a PROTAC can profoundly influence its ability to selectively degrade a target protein over other structurally similar proteins. The this compound linker, representing a flexible, four-carbon alkyl chain, offers synthetic tractability. However, its inherent flexibility can lead to less defined ternary complex conformations, potentially impacting selectivity compared to more rigid or functionalized linkers. This guide will explore these differences through comparative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Linker Impact on Selectivity
The following tables summarize key performance indicators for PROTACs with different linkers, focusing on the well-studied target, Bromodomain-containing protein 4 (BRD4), and its closely related family members, BRD2 and BRD3. The data is compiled from multiple studies to illustrate the influence of the linker on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Comparative Degradation of BRD4 by PROTACs with Different Linkers
| Linker Type | Representative PROTAC | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Alkyl Chain (C4-like) | MZ1 (JQ1-linker-VHL) | BRD4 | ~10-30 | >90 | HeLa, MV-4-11 | [1][2] |
| PEG Linker (e.g., 3 units) | dBET1 (JQ1-linker-CRBN) | BRD4 | <1 | >90 | Burkitt's Lymphoma cells | [3] |
| Rigid Linker | Macrocyclic PROTAC | BRD4 | Comparable to MZ1 | Not specified | Not specified | [4] |
Table 2: Selectivity Profile of BRD4-Targeting PROTACs
| Representative PROTAC | Linker Type | BRD4 Degradation (DC50, nM) | BRD2 Degradation (DC50, nM) | BRD3 Degradation (DC50, nM) | Fold Selectivity (BRD2/BRD4) | Fold Selectivity (BRD3/BRD4) | Reference |
| MZ1 | Alkyl/PEG | ~10-30 | >100 | >100 | >3-10 | >3-10 | [1][5] |
| dBET1 | PEG | <1 | Potent degradation | Potent degradation | Pan-BET degrader | Pan-BET degrader | [6] |
| ARV-825 | PEG | <1 | Potent degradation | Potent degradation | Pan-BET degrader | Pan-BET degrader | [3] |
| PLX-3618 | Not specified | 5.9 | >10,000 | >10,000 | >1695 | >1695 | [7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Accurate assessment of PROTAC efficacy and selectivity relies on robust experimental methodologies. Below are detailed protocols for key assays.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency on the day of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
Quantitative Proteomics (Mass Spectrometry)
This method provides an unbiased, global view of protein degradation and selectivity.
1. Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives robust degradation of the target. A shorter treatment time (<6 hours) is often used to focus on direct degradation events.[8]
-
Lyse cells and digest proteins into peptides (e.g., using trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
2. LC-MS/MS Analysis:
-
Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
3. Data Analysis:
-
Identify and quantify peptides and proteins using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Determine the relative abundance of each protein in PROTAC-treated samples compared to control samples.
-
Proteins showing significant downregulation are potential targets of the PROTAC.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC measures the heat changes associated with binding events to determine thermodynamic parameters of binary and ternary complex formation.
1. Sample Preparation:
-
Purify the target protein (e.g., BRD4 bromodomain), the E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and the PROTAC.
-
Dialyze all components into the same buffer to minimize heats of dilution.
2. Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).
3. Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.
-
Alternatively, titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.
4. Data Analysis:
-
Analyze the titration curves to determine the dissociation constant for the ternary complex (Kd,ternary).
-
Calculate the cooperativity factor (α = Kd,binary / Kd,ternary). An α > 1 indicates positive cooperativity, suggesting the formation of a stable ternary complex.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: General workflow of PROTAC-mediated protein degradation.
BRD4 Signaling Pathway in Cancer
Caption: BRD4 regulates cancer cell dissemination via the Jagged1/Notch1 pathway.
Experimental Workflow for Selectivity Analysis
Caption: Logical workflow for comparing PROTAC selectivity.
Conclusion
The linker is a critical component in PROTAC design, with a profound impact on selectivity. While the this compound linker, a simple alkyl chain, offers ease of synthesis, the available data suggests that linker optimization is paramount for achieving high selectivity. Flexible linkers like alkyl chains and PEGs can lead to potent degraders, but their conformational freedom may result in pan-selective degradation of homologous proteins, as seen with some pan-BET degraders.[6] In contrast, optimization of the linker can induce specific protein-protein interactions within the ternary complex, leading to remarkable selectivity for one family member over others, as demonstrated by the BRD4-selective degrader MZ1.[1] The future of PROTAC design will likely involve more sophisticated linkers that are not merely spacers but active contributors to the stability and conformation of the ternary complex, thereby enabling the development of highly selective next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. plexium.com [plexium.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of Br-C4-NHBoc-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity of PROTACs (Proteolysis Targeting Chimeras) synthesized using the Br-C4-NHBoc linker. The focus is on the well-characterized BRD4-degrading PROTAC, CCW 28-3, which employs this specific linker to connect a JQ1 warhead to a recruiter for the RNF4 E3 ligase. This analysis is supported by quantitative proteomic data and detailed experimental protocols to aid in the design and evaluation of selective protein degraders.
Introduction to this compound-Based PROTACs
The this compound moiety serves as a foundational building block in the synthesis of PROTACs, providing a four-carbon aliphatic chain that links the target protein binder to the E3 ligase recruiter. The Boc (tert-Butoxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final heterobifunctional molecule. The characteristics of this linker, including its length, flexibility, and chemical nature, play a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately influences the potency and selectivity of the resulting degrader.
Comparative Analysis of On-Target and Off-Target Effects
The selectivity of a PROTAC is paramount to its therapeutic potential, as off-target degradation can lead to unintended cellular effects and toxicity. This section details the on-target efficacy and the broader proteomic impact of the this compound-based PROTAC, CCW 28-3.
On-Target Degradation Profile
CCW 28-3 was designed to target the bromodomain and extra-terminal domain (BET) family member BRD4 for proteasomal degradation by recruiting the RNF4 E3 ligase. Quantitative proteomics studies have demonstrated its efficacy in degrading BRD4 in various cell lines.
| Target Protein | Cell Line | Treatment Conditions | Degradation (%) | Reference |
|---|---|---|---|---|
| BRD4 | 231MFP Breast Cancer | 1 µM CCW 28-3 for 3 hours | Significant Degradation | [1] |
| BRD4 | HeLa (Wild-Type) | 10 µM CCW 28-3 for 5 hours | ~50% |
Off-Target and Cross-Reactivity Profile
A key finding from the characterization of CCW 28-3 is its notable selectivity for BRD4 over other BET family members, BRD2 and BRD3. This is in contrast to many other JQ1-based PROTACs which often degrade all three proteins. This selectivity is attributed to the specific ternary complex interactions facilitated by the PROTAC architecture, including the C4 linker.
Tandem Mass Tagging (TMT)-based quantitative proteomic profiling of 231MFP breast cancer cells treated with CCW 28-3 revealed BRD4 as a primary degraded protein. However, a few other proteins were also observed to be downregulated, which could represent potential off-targets or downstream effects of BRD4 degradation.
| Potential Off-Target/Downregulated Protein | Fold Change (CCW 28-3/DMSO) | Putative Role | Reference |
|---|---|---|---|
| MT2A | Downregulated | Metallothionein | [1] |
| ZC2HC1A | Downregulated | Zinc finger protein | [1] |
| ZNF367 | Downregulated | Zinc finger protein | [1] |
| ENSA | Downregulated | Endosulfine alpha | [1] |
Further assessment of proteome-wide cysteine reactivity using isotopic tandem orthogonal proteolysis-enabled activity-based protein profiling (isoTOP-ABPP) identified a limited number of potential off-targets of the covalent RNF4 recruiter moiety of CCW 28-3. Out of 1114 quantified probe-modified peptides, only 7 showed significant engagement, and none of these were components of the ubiquitin-proteasome system, suggesting the degradation of BRD4 is likely attributable to RNF4 recruitment[1][2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are the protocols for the key experiments cited in this guide.
TMT-Based Quantitative Proteomic Profiling
This protocol outlines the general workflow for analyzing changes in protein expression following PROTAC treatment using Tandem Mass Tagging (TMT) for relative quantification.
a) Cell Culture and Lysis:
-
231MFP breast cancer cells are cultured to ~80% confluency.
-
Cells are treated with either DMSO (vehicle) or 1 µM CCW 28-3 for 3 hours in triplicate.
-
After treatment, cells are harvested, washed with PBS, and lysed in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
b) Protein Digestion and TMT Labeling:
-
An equal amount of protein from each sample is reduced with DTT and alkylated with iodoacetamide.
-
Proteins are digested overnight with trypsin.
-
The resulting peptides are labeled with the appropriate TMT reagent according to the manufacturer's protocol.
-
Labeled peptides from all samples are combined.
c) Peptide Fractionation and LC-MS/MS Analysis:
-
The combined, labeled peptide mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
-
Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer.
d) Data Analysis:
-
Raw data is processed using a software suite like Proteome Discoverer or MaxQuant.
-
Peptides and proteins are identified by searching against a human protein database.
-
TMT reporter ion intensities are used to calculate the relative abundance of proteins between the CCW 28-3-treated and DMSO-treated samples.
-
Statistical analysis is performed to identify proteins with significant changes in abundance.
Western Blotting for Target Degradation
This protocol is used to validate the degradation of the target protein, BRD4.
a) Cell Treatment and Lysis:
-
Cells (e.g., 231MFP or HeLa) are seeded in 6-well plates and allowed to attach overnight.
-
Cells are treated with varying concentrations of CCW 28-3 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 3 or 5 hours).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
b) SDS-PAGE and Immunoblotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with a primary antibody against BRD4. An antibody against a loading control (e.g., GAPDH or Actin) is also used.
-
The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Bands are visualized using an ECL substrate and an imaging system.
-
Densitometry is used to quantify band intensities and determine the percentage of BRD4 degradation relative to the loading control and the DMSO-treated sample.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Workflow for TMT-based quantitative proteomics.
Conclusion
The this compound linker is a versatile component for the synthesis of PROTACs, as demonstrated by the potent and selective BRD4 degrader, CCW 28-3. The cross-reactivity studies highlighted in this guide reveal a favorable selectivity profile for this PROTAC, particularly its ability to discriminate between BET family members. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of targeted protein degradation, aiding in the design of novel PROTACs with improved selectivity and the rigorous assessment of their off-target effects. Further studies on a wider range of PROTACs utilizing the this compound linker will be beneficial to establish a more comprehensive understanding of its influence on PROTAC selectivity.
References
Safety Operating Guide
Proper Disposal of Br-C4-NHBoc: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Considerations
Before handling Br-C4-NHBoc, it is crucial to assume it is a hazardous substance. Similar carbamates and bromoalkanes can be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled. Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, must be worn at all times. All handling of the solid material and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Waste Classification and Handling
Chemical waste generators are responsible for correctly classifying their waste.[1][2] this compound should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
Key Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Ventilation: Ensure adequate ventilation when handling the chemical.[1]
-
Storage of Waste: Keep the waste in a cool, dry, and well-ventilated area in a tightly sealed, properly labeled container awaiting disposal.[1][2]
Step-by-Step Disposal Protocol
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste."
-
-
Waste Labeling:
-
The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "tert-butyl (4-bromobutyl)carbamate"
-
The CAS Number: 164365-88-2
-
Appropriate hazard warnings (e.g., "Irritant," "Harmful")
-
The accumulation start date.
-
-
-
Waste Accumulation:
-
Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste consolidation and removal.
-
Disposal should be carried out by a licensed waste disposal company.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves |
| Handling Location | Certified chemical fume hood |
| Storage Conditions for Waste | Cool, dry, well-ventilated area in a tightly sealed, compatible container |
| Disposal Method | Licensed hazardous waste disposal service |
| Prohibited Disposal Routes | Do not empty into drains or dispose of as general waste[2] |
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a guide and is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific disposal protocols and regulatory requirements in your area.
References
Essential Safety and Operational Guide for Handling Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Br-C4-NHBoc (tert-butyl (4-bromobutyl)carbamate). The following procedures are designed to ensure the safe execution of experimental work by providing clear, step-by-step guidance.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles that meet ANSI Z87 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To protect against potential serious eye damage, a known hazard for this chemical class.[1] |
| Hand Protection | Nitrile rubber gloves. It is advisable to check the manufacturer's specifications for breakthrough time and chemical resistance. | To prevent skin contact. Nitrile gloves offer good resistance to a range of organic solvents and chemicals.[2] |
| Body Protection | A standard laboratory coat that is fully buttoned with long sleeves. For larger quantities or increased risk of splashing, a chemically resistant apron is recommended. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated laboratory fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of any airborne particles or vapors. Work should always be conducted in an engineering control like a fume hood.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
2.1. Preparation and Weighing
-
Engineering Controls : All handling of this compound, including weighing, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment : Before handling, don the appropriate PPE as outlined in Table 1.
-
Spill Preparedness : Ensure a chemical spill kit is readily accessible. For spills of solid material, it should be swept up carefully to avoid generating dust and placed in a designated waste container.[5]
-
Weighing : Use a disposable weighing boat to prevent contamination of balances. Handle the solid with a clean spatula.
2.2. Experimental Use
-
Addition to Reaction Vessel : When adding the solid to a reaction vessel, do so carefully to avoid creating dust.
-
Solvent Addition : If dissolving in a solvent, add the solvent slowly to the solid to prevent splashing.
-
Monitoring the Reaction : Keep the reaction vessel closed and under adequate ventilation for the duration of the experiment.
-
Post-Reaction Work-up : All subsequent handling of the reaction mixture should be performed in the fume hood.
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.
3.1. Waste Segregation
-
Halogenated Waste : this compound and any materials contaminated with it (e.g., weighing boats, gloves, paper towels) are classified as halogenated organic waste.[6][7]
-
Waste Containers : Use a designated, clearly labeled, and sealed container for halogenated solid waste. Use a separate, compatible container for halogenated liquid waste.[8][9]
-
Avoid Mixing : Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[7][9][10]
3.2. Disposal Procedure
-
Solid Waste : Place all solid waste contaminated with this compound, including used PPE, into the designated "Halogenated Solid Waste" container.
-
Liquid Waste : Any solutions containing this compound should be disposed of in a "Halogenated Liquid Waste" container.
-
Container Management : Keep waste containers closed when not in use. Do not overfill containers.
-
Final Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8]
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final waste disposal.
Caption: Safe handling workflow for this compound.
References
- 1. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
